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  • Product: 3-(5-p-Tolyl-furan-2-yl)-acrylic acid
  • CAS: 62806-32-0

Core Science & Biosynthesis

Foundational

Introduction: Strategic Importance of Aryl-Substituted Furylacrylic Acids

An In-Depth Technical Guide to the Synthesis of 3-(5-p-Tolyl-furan-2-yl)-acrylic acid The 3-(5-aryl-furan-2-yl)-acrylic acid scaffold is a privileged structure in medicinal chemistry and materials science. The furan ring...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 3-(5-p-Tolyl-furan-2-yl)-acrylic acid

The 3-(5-aryl-furan-2-yl)-acrylic acid scaffold is a privileged structure in medicinal chemistry and materials science. The furan ring acts as a versatile, bioisosteric replacement for phenyl groups, while the acrylic acid moiety provides a key handle for further functionalization or interaction with biological targets. The specific derivative, 3-(5-p-Tolyl-furan-2-yl)-acrylic acid, incorporates a tolyl group, which can modulate lipophilicity and introduce specific steric and electronic properties. Its synthesis is a subject of significant interest for researchers developing novel therapeutics and functional organic materials.

This guide provides a comprehensive, technically-grounded pathway for the synthesis of 3-(5-p-Tolyl-furan-2-yl)-acrylic acid. It moves beyond a simple recitation of steps to elucidate the mechanistic rationale behind the chosen reactions and protocols, reflecting field-proven insights for drug development professionals and organic chemists.

Core Synthesis Strategy: A Two-Stage Approach

The most logical and efficient pathway to the target molecule is a two-stage synthesis. This strategy involves the initial formation of a key intermediate, 5-p-Tolyl-furan-2-carbaldehyde, followed by the extension of the acrylic acid side chain. This approach allows for purification of the intermediate, ensuring a high-quality final product.

Synthesis_Pathway Start p-Toluidine + Furan-2-carbaldehyde Intermediate 5-p-Tolyl-furan-2-carbaldehyde Start->Intermediate Stage 1: Meerwein Arylation (Diazotization & Radical Addition) FinalProduct 3-(5-p-Tolyl-furan-2-yl)-acrylic acid Intermediate->FinalProduct Stage 2: Knoevenagel-Doebner Condensation (C-C Bond Formation & Decarboxylation) Reagent2 Malonic Acid Reagent2->FinalProduct

Fig. 1: Two-stage synthesis workflow.

Stage 1: Synthesis of 5-p-Tolyl-furan-2-carbaldehyde via Meerwein Arylation

The introduction of the p-tolyl group onto the furan ring at the C5 position is the critical first step. While modern palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) are viable alternatives[1][2][3], the Meerwein arylation offers a classic, robust, and cost-effective method.[4]

Mechanistic Principle: The Meerwein arylation involves the reaction of an aryl diazonium salt with an electron-rich alkene, in this case, the furan ring.[5] The reaction is catalyzed by a copper salt, typically Cu(II), and proceeds via a radical mechanism.[6][7] The furan-2-carbaldehyde's aldehyde group is an electron-withdrawing group, which directs the incoming aryl radical to the electron-rich C5 position.

Experimental Protocol: Meerwein Arylation

Materials:

  • p-Toluidine

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl), concentrated

  • Furan-2-carbaldehyde (Furfural)

  • Copper(II) Chloride (CuCl₂)

  • Acetone

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

  • Diazotization (Preparation of the Diazonium Salt):

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve p-toluidine (1.0 eq) in a mixture of water and concentrated HCl at 0-5 °C.

    • Slowly add a pre-chilled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature does not exceed 5 °C.

    • Stir the resulting solution for 30 minutes at this temperature. The formation of the p-tolyl diazonium chloride salt is critical for the subsequent reaction.

  • Arylation Reaction:

    • In a separate, larger flask, prepare a solution of furan-2-carbaldehyde (1.5 eq) and a catalytic amount of CuCl₂ (0.1 eq) in acetone.

    • Cool this mixture to 0 °C.

    • Slowly add the freshly prepared diazonium salt solution from Step 1 to the furfural solution. Vigorous nitrogen gas evolution will be observed; this is the loss of N₂ from the diazonium salt, which generates the aryl radical.[5]

    • Allow the reaction to stir at low temperature for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the gas evolution ceases and the pH is neutral.

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Concentrate the solution under reduced pressure to yield the crude product.

    • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 5-p-tolyl-furan-2-carbaldehyde as a pure solid.

Stage 2: Synthesis of 3-(5-p-Tolyl-furan-2-yl)-acrylic acid via Knoevenagel Condensation

With the aldehyde intermediate in hand, the final step is the formation of the α,β-unsaturated carboxylic acid. The Knoevenagel condensation is an ideal reaction for this transformation, reacting an active methylene compound (malonic acid) with an aldehyde.[8][9] The Doebner modification of this reaction, which utilizes pyridine as a basic solvent and a catalytic amount of piperidine, is particularly effective as it facilitates both the condensation and a subsequent decarboxylation in a single pot.[8][10]

Mechanistic Principle: Piperidine deprotonates malonic acid, forming a nucleophilic enolate. This enolate attacks the electrophilic carbonyl carbon of the 5-p-tolyl-furan-2-carbaldehyde. The resulting aldol-type intermediate then undergoes dehydration. When heated in pyridine, the resulting dicarboxylic acid readily undergoes decarboxylation to yield the final acrylic acid product.[8][11]

Experimental Protocol: Knoevenagel-Doebner Condensation

Materials:

  • 5-p-Tolyl-furan-2-carbaldehyde (from Stage 1)

  • Malonic Acid

  • Pyridine

  • Piperidine

  • Hydrochloric Acid (HCl), 2M

Step-by-Step Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve 5-p-tolyl-furan-2-carbaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine.

    • Add a catalytic amount of piperidine (0.1 eq) to the solution.

    • Fit the flask with a reflux condenser and heat the mixture to 90-100 °C with stirring.

  • Reaction and Monitoring:

    • Maintain the reaction at reflux for 3-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde.

    • Carbon dioxide evolution will occur as the intermediate decarboxylates.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a beaker containing ice and 2M HCl. This will neutralize the pyridine and precipitate the acidic product.

    • Stir until the precipitation is complete.

    • Filter the solid product using a Büchner funnel and wash thoroughly with cold water to remove any remaining pyridine hydrochloride.

    • Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure 3-(5-p-Tolyl-furan-2-yl)-acrylic acid.

Data Summary

The following table summarizes typical conditions and expected outcomes for this synthetic pathway.

StageReactionKey ReagentsCatalystSolventTemp (°C)Time (h)Typical Yield (%)
1 Meerwein Arylationp-Toluidine, NaNO₂, Furan-2-carbaldehydeCuCl₂Acetone/Water0 to RT5-855-70%
2 Knoevenagel Condensation5-p-Tolyl-furan-2-carbaldehyde, Malonic AcidPiperidinePyridine90-1003-480-90%

Conclusion and Outlook

This two-stage synthesis, employing a Meerwein arylation followed by a Knoevenagel-Doebner condensation, provides a reliable and well-understood pathway to 3-(5-p-Tolyl-furan-2-yl)-acrylic acid. Each step is built upon fundamental, named reactions in organic chemistry, ensuring reproducibility. The protocols described herein are robust and scalable, making them suitable for both academic research and early-stage drug development. Further derivatization of the terminal carboxylic acid group can open avenues to a wide array of esters, amides, and other functional molecules, underscoring the value of this synthetic route in creating diverse chemical libraries for screening.

References

  • Combining Furan Annulation, Heck Reaction, and Sonogashira Coupling for the Synthesis of Oligoaryls . Organic Letters - ACS Publications. Available at: [Link]

  • Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones . PMC - NIH. Available at: [Link]

  • Synthesis of 2-Substituted Furans by Iron- and Palladium-Catalyzed Coupling Reactions . Synlett. Available at: [Link]

  • A Simple and Efficient One-Pot Synthesis of Substituted Benzo[b]furans by Sonogashira Coupling-5-endo-dig Cyclization Catalyzed by Palladium Nanoparticles in Water Under Ligand- and Copper-Free Aerobic Conditions . ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones . Organic Letters - ACS Publications. Available at: [Link]

  • Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media . MDPI. Available at: [Link]

  • Highly Efficient Synthesis of 2-Substituted Benzo[b]furan Derivatives from the Cross-Coupling Reactions of 2-Halobenzo[b]furans with Organoalane Reagents . ResearchGate. Available at: [Link]

  • Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media . Semantic Scholar. Available at: [Link]

  • Synthesis of dithienofurans via cascade copper catalysed dual C–S coupling and ring closure reactions under mild conditions . RSC Publishing. Available at: [Link]

  • Mechanism of Meerwein arylation of furan derivatives . Scilit. Available at: [Link]

  • Meerwein arylation . Wikipedia. Available at: [Link]

  • Parallel Synthesis of a Multi-Substituted Benzo[b]furan Library . PMC - NIH. Available at: [Link]

  • Top 3 papers published in the topic of Meerwein arylation in 2009 . SciSpace. Available at: [Link]

  • Knoevenagel Condensation . Cambridge University Press. Available at: [Link]

  • Meerwein Arylation . Merck Index. Available at: [Link]

  • Mechanism of Meerwein Arylation of Furan Derivatives . ResearchGate. Available at: [Link]

  • Knoevenagel condensation of some 5-substituted furan-2-carboxaldehyde with creatinine and their antimicrobial Screening . Iraqi Journal of Science. Available at: [Link]

  • Knoevenagel condensation between 5-substituted-2-furaldehydes and malonic acid catalyzed by piperidinium acetate . ResearchGate. Available at: [Link]

  • Solution-Phase Synthesis of a Highly Substituted Furan Library . PMC - NIH. Available at: [Link]

  • Pathways for acrylic acid synthesis: petrochemical vs. renewable route . ResearchGate. Available at: [Link]

  • Wittig reaction . Wikipedia. Available at: [Link]

  • An Efficient and Recyclable Catalytic System: PdCl2-Dppc+-PF6. –-[bmim][PF6] for Heck Coupling Reaction . Asian Journal of Chemistry. Available at: [Link]

  • Rapid construction of furan-linked bisheterocycles via a palladium-catalyzed domino Heck/cross-coupling reaction . Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Wittig & Wittig-Horner reactions . Organic Synthesis. Available at: [Link]

  • Synthesis, characterization and application as an efficient catalyst in Heck and Suzuki cross-coupling reactions of novel cyclom . Chemical Review and Letters. Available at: [Link]

  • Wittig Reaction . Chemistry LibreTexts. Available at: [Link]

  • Wittig Reaction - Examples and Mechanism . Master Organic Chemistry. Available at: [Link]

  • Furan derivatives. CXXXV. Anhydrides of 3-(5-nitro-2-furyl)acrylic acid as starting materials for the . Collection of Czechoslovak Chemical Communications. Available at: [Link]

  • The Wittig Reaction . KPU Pressbooks. Available at: [Link]

  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d . MDPI. Available at: [Link]

  • KNOEVENAGEL CONDENSATION OF 5-SUBSTITUTED FURAN-2-CARBOXALDEHYDE WITH INDAN-1,3-DIONE . Iraqi Journal of Science. Available at: [Link]

  • Selective Catalytic Reactions For Taking Furan-Based Compounds To Useful Chemicals . University of Oklahoma Libraries. Available at: [Link]

  • Preparation of 3-(furan-2-yl)acrylic acid by Knoevenagel condensation between furfural and malonic acid using various organocatalysts . ResearchGate. Available at: [Link]

  • Knoevenagel Condensation Doebner Modification . Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity . PMC - NIH. Available at: [Link]

  • Organic Synthesis of Some New Compounds Derived from Furfural and Their Evaluation as Antioxidants . Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Geometric model of 3-(furan-2-yl)-acrylic acid molecule with minimal internal energy . ResearchGate. Available at: [Link]

  • 3-(5-Methyl-furan-2-YL)-acrylic acid . PubChem. Available at: [Link]

  • 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route . PubMed. Available at: [Link]

  • Acrylic acid . Australian Government Department of Climate Change, Energy, the Environment and Water. Available at: [Link]

  • 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities . ResearchGate. Available at: [Link]

  • Sustainable synthesis of novel 3-(2-furyl)acrylic acids and their derivatives from carbohydrate-derived furfurals by chemical catalysis . ResearchGate. Available at: [Link]

Sources

Exploratory

3-(5-p-Tolyl-furan-2-yl)-acrylic acid CAS number 62806-32-0

An In-depth Technical Guide to 3-(5-p-Tolyl-furan-2-yl)-acrylic acid (CAS Number: 62806-32-0) Abstract This technical guide provides a comprehensive overview of 3-(5-p-Tolyl-furan-2-yl)-acrylic acid (CAS No. 62806-32-0),...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-(5-p-Tolyl-furan-2-yl)-acrylic acid (CAS Number: 62806-32-0)

Abstract

This technical guide provides a comprehensive overview of 3-(5-p-Tolyl-furan-2-yl)-acrylic acid (CAS No. 62806-32-0), a substituted furan-based organic compound. While specific experimental data for this molecule is limited in published literature, this document synthesizes information from analogous structures and established chemical principles to offer a robust resource for researchers. The guide covers projected physicochemical properties, detailed synthetic pathways with mechanistic insights, potential biological activities and applications in drug discovery, and essential safety and handling protocols. The furan scaffold is a well-established pharmacophore in medicinal chemistry, and this guide aims to provide a foundational understanding of this specific derivative for professionals in the field.

Introduction and Molecular Overview

The furan ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic compounds exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The title compound, 3-(5-p-Tolyl-furan-2-yl)-acrylic acid, integrates three key structural motifs: a central furan ring, a p-tolyl group at the 5-position, and an acrylic acid moiety at the 2-position. This combination of an aromatic heterocycle, a lipophilic aryl substituent, and a reactive carboxylic acid chain suggests its potential as a versatile building block for the synthesis of more complex bioactive molecules. The acrylic acid group, in particular, serves as a Michael acceptor and a precursor for amide and ester formation, enabling a wide range of chemical modifications.

Physicochemical Properties

Property3-(2-Furyl)acrylic acid (Parent Compound)[3][4][5]3-(5-p-Tolyl-furan-2-yl)-acrylic acid (Projected)Rationale for Projection
CAS Number 539-47-962806-32-0-
Molecular Formula C₇H₆O₃C₁₄H₁₂O₃Addition of a C₇H₆ moiety.
Molecular Weight 138.12 g/mol 228.24 g/mol Increased by the mass of the tolyl group.
Melting Point 139-141 °C>141 °CIncreased molecular weight and surface area lead to stronger intermolecular forces.
Boiling Point 286 °C>286 °CIncreased mass and van der Waals interactions require more energy to vaporize.
Solubility Soluble in dichloromethane, diethyl ether.[3]Likely soluble in similar organic solvents (DCM, ether, ethyl acetate); reduced solubility in polar solvents.The addition of the nonpolar tolyl group increases overall lipophilicity.
Appearance White to light yellow crystalline powder.[3]Expected to be a crystalline solid, potentially off-white to yellow.Similar to other aromatic carboxylic acids.

Synthesis and Purification

The synthesis of 3-(5-p-Tolyl-furan-2-yl)-acrylic acid can be logically approached via a two-step process: first, the synthesis of the key intermediate, 5-p-tolyl-furan-2-carbaldehyde, followed by the extension of the aldehyde to the acrylic acid.

Synthesis_Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Acrylic Acid Formation Furfural Furfural Intermediate 5-p-Tolyl-furan-2-carbaldehyde Furfural->Intermediate Meerwein Arylation or Suzuki Coupling Target 3-(5-p-Tolyl-furan-2-yl)-acrylic acid Intermediate->Target Knoevenagel Condensation or Perkin Reaction Knoevenagel_Mechanism Aldehyde 5-p-Tolyl-furan-2-carbaldehyde Adduct Aldol Adduct Aldehyde->Adduct Nucleophilic Attack Malonic_Acid Malonic Acid Enolate Malonic Acid Enolate Malonic_Acid->Enolate Deprotonation Base Piperidine (Catalyst) Base->Enolate Enolate->Adduct Product Target Acrylic Acid Adduct->Product Dehydration & Decarboxylation CO2 CO₂ Product->CO2 H2O H₂O Product->H2O Potential_Applications cluster_apps Potential Therapeutic Areas Core 3-(5-p-Tolyl-furan-2-yl)-acrylic acid Furan Scaffold p-Tolyl Group Acrylic Acid Moiety Antimicrobial Antimicrobial Agents (Antibacterial, Antifungal) Core:f0->Antimicrobial Proven Scaffold Activity Anticancer Anticancer Agents Core:f2->Anticancer Michael Acceptor Potential AntiInflammatory Anti-inflammatory Drugs Core:f0->AntiInflammatory General Furan Activity EnzymeInhibitor Enzyme Inhibitors (e.g., Urease) Core:f1->EnzymeInhibitor Modulates Lipophilicity and Binding

Sources

Foundational

Comprehensive Spectroscopic Characterization and Synthetic Methodology of 3-(5-p-Tolyl-furan-2-yl)-acrylic acid

Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Discovery Scientists Document Type: Technical Whitepaper Executive Summary The compound 3-(5-p-Tolyl-furan-2-yl)-acrylic acid [1] represents a high...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Discovery Scientists Document Type: Technical Whitepaper

Executive Summary

The compound 3-(5-p-Tolyl-furan-2-yl)-acrylic acid [1] represents a highly conjugated donor- π -acceptor (D- π -A) molecular architecture. In this system, the p-tolyl group acts as a mild electron donor, the furan ring serves as a highly efficient π -transmitting bridge, and the acrylic acid moiety functions as the terminal electron acceptor. This specific structural motif is highly sought after in the development of organic sensitizers, fluorescent probes, and biologically active pharmacophores. This whitepaper provides a rigorous, self-validating protocol for its synthesis and a detailed breakdown of its expected spectroscopic data to aid in structural elucidation.

Synthetic Methodology & Mechanistic Causality

The most robust and thermodynamically favorable route to synthesize 3-(5-p-Tolyl-furan-2-yl)-acrylic acid is via the Doebner modification of the Knoevenagel condensation.

Causality in Reaction Design: Reacting the precursor 5-(p-tolyl)furan-2-carbaldehyde[2] with malonic acid requires a dual-catalyst system. Piperidine acts as a nucleophilic catalyst to form a highly reactive iminium intermediate with the aldehyde. Pyridine serves a dual role: it acts as a basic solvent to deprotonate the malonic acid, and crucially, it facilitates the thermal decarboxylation of the resulting alkylidene malonate intermediate. Heating this mixture drives the loss of CO₂, locking the alkene geometry exclusively into the thermodynamically stable trans ( E ) configuration[3]. Similar condensation strategies utilizing this specific furan precursor have proven highly efficient in generating pure conjugated heterocycles[4].

Experimental Protocol: Knoevenagel Condensation

Note: This protocol is designed as a self-validating system. The cessation of CO₂ bubbling serves as an in-situ visual indicator of reaction completion.

  • Preparation: Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Reagent Charging: Add 5-(p-tolyl)furan-2-carbaldehyde (10.0 mmol, 1.86 g) and malonic acid (15.0 mmol, 1.56 g, 1.5 eq) to the flask.

  • Catalyst Addition: Inject 15 mL of anhydrous pyridine followed by 0.5 mL of piperidine (catalytic).

  • Thermal Activation: Heat the reaction mixture to 90 °C under continuous stirring. Maintain this temperature for 4–6 hours. Monitor the bubbler; the reaction is complete when the evolution of carbon dioxide gas ceases.

  • Acidic Workup: Cool the mixture to room temperature. Slowly pour the solution into 100 mL of vigorously stirred, ice-cold 2M HCl. The acidic environment neutralizes the pyridine and protonates the product, causing immediate precipitation of the crude acid.

  • Purification: Filter the precipitate under a vacuum, wash thoroughly with cold deionized water to remove residual pyridine salts, and recrystallize from hot ethanol to yield pure trans-3-(5-p-Tolyl-furan-2-yl)-acrylic acid.

SyntheticWorkflow SM1 5-(p-Tolyl)furan-2-carbaldehyde Cond Knoevenagel Condensation (Reflux, 90°C) SM1->Cond SM2 Malonic Acid SM2->Cond Cat Piperidine / Pyridine (Catalyst/Solvent) Cat->Cond Int Alkylidene Malonate Intermediate Cond->Int Decarb Thermal Decarboxylation (-CO2) Int->Decarb Workup Acidic Workup (HCl precipitation) Decarb->Workup Prod 3-(5-p-Tolyl-furan-2-yl)-acrylic acid (Trans-isomer) Workup->Prod

Caption: Synthetic workflow for 3-(5-p-Tolyl-furan-2-yl)-acrylic acid via Knoevenagel condensation.

Spectroscopic Elucidation Logic

To validate the structural integrity of the synthesized compound, a multi-modal spectroscopic approach is required. As an Application Scientist, I emphasize that data should not merely be collected, but cross-validated.

  • Stereochemical Validation (NMR): The geometry of the newly formed alkene is unambiguously proven by the vicinal proton-proton coupling constant ( 3JHH​ ). According to the Karplus equation, a dihedral angle of 180° (trans) yields a large coupling constant. The observed J value of ~15.8 Hz for the vinylic protons confirms the E-configuration.

  • Ionization Causality (HRMS): Electrospray Ionization in negative mode (ESI-) is deliberately selected over positive mode. The highly acidic carboxylic acid proton readily deprotonates in the ESI source to form a stable [M−H]− anion, providing a clean molecular ion peak without complex adduct formation.

SpectroscopicLogic Molecule 3-(5-p-Tolyl-furan-2-yl) -acrylic acid NMR1H 1H NMR (400 MHz) Molecule->NMR1H NMR13C 13C NMR (100 MHz) Molecule->NMR13C FTIR FT-IR (ATR) Molecule->FTIR HRMS HRMS (ESI-) Molecule->HRMS JCoupling Trans-Alkene (J = 15.8 Hz) NMR1H->JCoupling Stereochemistry Aromatics p-Tolyl & Furan Protons NMR1H->Aromatics Regiochemistry Carbonyl Conjugated C=O (167.5 ppm / 1685 cm⁻¹) NMR13C->Carbonyl C Skeleton FTIR->Carbonyl Functional Grp Mass Exact Mass [M-H]⁻ 227.0714 HRMS->Mass Molecular Formula

Caption: Logical mapping of spectroscopic techniques to structural elucidation features.

Quantitative Data Presentation

The following tables summarize the expected spectroscopic profiles based on the electronic environment of the molecule.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
PositionChemical Shift (ppm)MultiplicityCoupling Constant ( J in Hz)IntegrationAssignment
OH 12.45br s-1HCarboxylic acid proton
H- β 7.45d15.81HTrans-alkene (adjacent to furan)
H-2', H-6' 7.65d8.02Hp-Tolyl aromatics (ortho to furan)
H-3', H-5' 7.28d8.02Hp-Tolyl aromatics (meta to furan)
H-3 7.05d3.51HFuran ring proton
H-4 6.95d3.51HFuran ring proton
H- α 6.35d15.81HTrans-alkene (adjacent to COOH)
CH₃ 2.35s-3HTolyl methyl group
Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)
Chemical Shift (ppm)AssignmentCarbon Type
167.5 C=OConjugated Carbonyl
155.2 C-5 (Furan)Quaternary Heteroaromatic
150.1 C-2 (Furan)Quaternary Heteroaromatic
138.5 C-4' (Tolyl)Quaternary Aromatic (para)
131.8 C- β Alkene Methine
129.6 C-3', C-5'Aromatic Methine
127.2 C-1' (Tolyl)Quaternary Aromatic (ipso)
124.1 C-2', C-6'Aromatic Methine
118.4 C-3 (Furan)Heteroaromatic Methine
115.2 C- α Alkene Methine
108.5 C-4 (Furan)Heteroaromatic Methine
21.1 CH₃Aliphatic Primary
Table 3: FT-IR (Attenuated Total Reflectance, ATR)
Wavenumber (cm⁻¹)Vibration ModeIntensity & Shape
3300 - 2500 O-H stretch (Hydrogen-bonded)Broad, Strong
1685 C=O stretch ( α,β -unsaturated)Strong
1620 C=C stretch (alkene)Medium
1510, 1480 C=C stretch (aromatic and furan)Medium
970 C-H out-of-plane bend (trans alkene)Strong
810 C-H out-of-plane bend (p-disubstituted)Strong
High-Resolution Mass Spectrometry (HRMS)
  • Method: ESI-TOF (Negative Ion Mode)

  • Chemical Formula: C₁₄H₁₂O₃

  • Calculated Exact Mass for [M-H]⁻: 227.0714 m/z

  • Expected Base Peak: 227.0710 m/z (confirming the loss of the acidic proton).

References

  • Title: 3-(5-P-TOLYL-FURAN-2-YL)
  • Source: cymitquimica.
  • Title: 1974 (Vol 10)
  • Title: 2-Thioxo-5-(5-p-tolyl-furan-2-ylmethylene)

Sources

Exploratory

A Comprehensive Guide to the ¹H and ¹³C NMR Spectroscopic Characterization of 3-(5-p-Tolyl-furan-2-yl)-acrylic Acid

Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers an in-depth technical analys...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers an in-depth technical analysis of the ¹H and ¹³C NMR characterization of 3-(5-p-Tolyl-furan-2-yl)-acrylic acid, a molecule of interest in synthetic and medicinal chemistry. By dissecting the molecule into its constituent functional groups—a p-tolyl moiety, a 2,5-disubstituted furan ring, and a trans-acrylic acid chain—we will predict and rationalize the chemical shifts, coupling constants, and multiplicities for each nucleus. This document serves as a predictive framework and a practical guide for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of similar heterocyclic compounds.

Introduction: The Imperative of Structural Verification

The precise structural elucidation of a novel chemical entity is a cornerstone of chemical research and drug development. 3-(5-p-Tolyl-furan-2-yl)-acrylic acid incorporates several key structural motifs: a disubstituted aromatic ring, a heteroaromatic furan ring, and an α,β-unsaturated carboxylic acid. Each of these features presents a unique electronic environment, which can be probed with high fidelity using ¹H and ¹³C NMR spectroscopy. An unambiguous assignment of all proton and carbon signals is critical to confirm the compound's identity, assess its purity, and ensure the desired regiochemistry from the synthesis. This guide provides a detailed, predictive analysis based on established NMR principles and data from analogous structures to facilitate this process.

Molecular Structure and Atom Numbering

To ensure clarity in spectral assignment, a standardized numbering system for the molecule is essential. The structure and numbering are presented below.

Caption: Structure of 3-(5-p-Tolyl-furan-2-yl)-acrylic acid with atom numbering.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a wealth of information based on chemical shift, signal integration, and spin-spin coupling patterns. For this molecule, we anticipate signals in the aromatic, olefinic, and aliphatic regions. The analysis is based on a standard 400 or 500 MHz spectrometer.

Aromatic and Heteroaromatic Region (δ 6.5–8.0 ppm)
  • p-Tolyl Protons (H-2'/H-6' and H-3'/H-5'): The p-tolyl group will exhibit a classic AA'BB' system, which often appears as two distinct doublets due to the symmetry of the para-substitution.

    • H-2'/H-6': These protons are ortho to the furan ring and are expected to resonate downfield due to the electron-withdrawing nature of the extended conjugated system. They will appear as a doublet around δ 7.65 ppm .

    • H-3'/H-5': These protons are meta to the furan ring and ortho to the methyl group. They will appear as a doublet upfield relative to H-2'/H-6', around δ 7.25 ppm .

    • Coupling: The ortho coupling constant (³JHH) between these adjacent protons is typically in the range of 8.0–8.5 Hz.[1]

  • Furan Protons (H-3 and H-4): The chemical shifts of furan protons are highly sensitive to the nature of the substituents at positions 2 and 5.[2]

    • H-3: This proton is adjacent to the electron-withdrawing acrylic acid group. It will appear as a doublet, expected around δ 7.10-7.20 ppm .

    • H-4: This proton is adjacent to the tolyl group and will be a doublet, expected around δ 6.70-6.80 ppm .[3]

    • Coupling: The coupling constant between these two adjacent furan protons (³JHH) is characteristically small, typically 3.0–4.0 Hz.[2]

Olefinic Protons (δ 6.0–8.0 ppm)
  • Acrylic Acid Protons (Hα and Hβ): The synthesis of this compound strongly favors the formation of the trans (E) isomer, which has a large and characteristic coupling constant.

    • Hβ: This proton is deshielded by the furan ring's oxygen and the conjugated system. It will appear as a doublet further downfield, around δ 7.50-7.60 ppm .

    • Hα: This proton is adjacent to the carbonyl group and will appear as a doublet upfield from Hβ, around δ 6.30-6.40 ppm .[4][5]

    • Coupling: The trans coupling constant (³JHH) between Hα and Hβ is expected to be large, in the range of 15.0–16.0 Hz , which is a definitive indicator of the (E)-stereochemistry.[4]

Aliphatic and Exchangeable Protons
  • Methyl Protons (-CH₃): The methyl group on the tolyl ring is a singlet and will appear in the aliphatic region, expected around δ 2.40 ppm .[1]

  • Carboxylic Acid Proton (-COOH): This proton is exchangeable and its chemical shift is highly dependent on solvent, concentration, and temperature. In a non-polar solvent like CDCl₃, it often appears as a very broad singlet between δ 10.0–13.0 ppm due to hydrogen bonding and dimer formation.[6] In a polar, hydrogen-bond accepting solvent like DMSO-d₆, the signal is typically sharper and also found in a similar downfield region. This proton will exchange with D₂O, causing the signal to disappear, a useful test for its assignment.[7]

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

  • Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is highly deshielded and will appear far downfield, typically in the range of δ 168–172 ppm .[7]

  • Aromatic and Heteroaromatic Carbons (δ 105–160 ppm):

    • C5 (Furan): Substituted with the tolyl group, this carbon will be significantly downfield, estimated around δ 153-155 ppm .[3]

    • C2 (Furan): Substituted with the acrylic acid group, also downfield, estimated around δ 148-150 ppm .

    • C1' and C4' (Tolyl): These are the quaternary (ipso) carbons. C1' (attached to the furan) and C4' (attached to the methyl group) are expected around δ 128 ppm and δ 140 ppm , respectively.

    • C2'/C6' and C3'/C5' (Tolyl): The protonated aromatic carbons will appear in the typical range of δ 124–130 ppm .

    • C3 and C4 (Furan): These protonated furan carbons will appear more upfield. C3 is expected around δ 118-120 ppm , while C4 is expected around δ 107-109 ppm .[3]

  • Olefinic Carbons (Cα and Cβ):

    • Cβ: This carbon, attached to the furan ring, will be downfield, estimated around δ 135-138 ppm .

    • Cα: This carbon, attached to the carbonyl group, will be more upfield, estimated around δ 115-118 ppm .

  • Aliphatic Carbon (-CH₃): The tolyl methyl carbon will appear far upfield, typically around δ 21.5 ppm .[1]

Data Summary

¹H NMR Data Summary (Predicted)
Chemical Shift (δ ppm)
10.0 - 13.0
~ 7.65
~ 7.55
~ 7.25
~ 7.15
~ 6.75
~ 6.35
~ 2.40
¹³C NMR Data Summary (Predicted)
Chemical Shift (δ ppm)
168 - 172
153 - 155
148 - 150
~ 140
135 - 138
124 - 130
~ 128
118 - 120
115 - 118
107 - 109
~ 21.5

Experimental Protocols & Methodologies

A robust and reproducible protocol is paramount for obtaining high-quality NMR data. The following section details the self-validating steps for sample preparation and data acquisition.

Rationale for Solvent Selection

The choice of deuterated solvent is the most critical experimental parameter.[8]

  • Chloroform-d (CDCl₃): A common, low-viscosity solvent suitable for many organic molecules.[9] However, for carboxylic acids, it can lead to very broad -COOH signals due to dimer formation, which might obscure the signal entirely.[6] Its residual proton peak at δ 7.26 ppm may overlap with the sample's aromatic signals.[10]

  • Dimethyl sulfoxide-d₆ (DMSO-d₆): An excellent choice for this molecule. Its high polarity ensures good solubility, and its hydrogen-bond accepting nature disrupts acid dimerization, resulting in a sharper -COOH signal.[7][9] The residual proton peak is at δ 2.50 ppm, well away from any signals of interest. This is the recommended solvent for comprehensive characterization.

Step-by-Step Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.[11][12]

  • Dissolution: Add approximately 0.6-0.7 mL of high-purity DMSO-d₆ to the vial.[11]

  • Homogenization: Gently vortex or sonicate the vial to ensure the sample is fully dissolved. A homogenous solution is critical for achieving sharp NMR lines.[13]

  • Filtration: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This removes any particulate matter that would degrade spectral resolution.[12][13]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Data Acquisition Workflow

The following workflow details the standard procedure on a modern NMR spectrometer.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis prep Prepare Sample (5-10 mg in 0.6 mL DMSO-d6) insert Insert Sample & Lock on DMSO-d6 signal prep->insert shim Shim Magnetic Field (Automated TopShim) insert->shim Stabilize field acq_H1 Acquire ¹H Spectrum (zg30 pulse program) shim->acq_H1 Homogenize field acq_C13 Acquire ¹³C Spectrum (zgpg30 pulse program) acq_H1->acq_C13 Proton first proc Fourier Transform, Phase & Baseline Correction acq_C13->proc ref Reference Spectra (¹H: DMSO at 2.50 ppm ¹³C: DMSO at 39.52 ppm) proc->ref integrate Integrate ¹H Signals ref->integrate assign Assign Signals & Analyze Couplings integrate->assign report Generate Final Report assign->report

Caption: Standard workflow for NMR sample preparation, acquisition, and analysis.

  • Locking: The spectrometer's field frequency is locked onto the deuterium signal of the DMSO-d₆ solvent to correct for any magnetic field drift during the experiment.[11]

  • Shimming: The magnetic field homogeneity is optimized using an automated shimming routine (e.g., TopShim) to ensure narrow, symmetrical peak shapes.[14]

  • ¹H Acquisition: A standard one-pulse ¹H experiment is run. Typically, 8 to 16 scans are sufficient for a high signal-to-noise ratio.

  • ¹³C Acquisition: A standard proton-decoupled ¹³C experiment is run. Due to the low natural abundance of ¹³C, more scans are required, typically ranging from 256 to 1024, depending on sample concentration.[11]

  • Processing: The raw data (Free Induction Decay) is Fourier transformed. The resulting spectrum is then phase-corrected and baseline-corrected.

  • Referencing: The spectra are referenced using the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C).[10]

Conclusion

The comprehensive ¹H and ¹³C NMR analysis provides a detailed electronic and structural fingerprint of 3-(5-p-Tolyl-furan-2-yl)-acrylic acid. Key diagnostic features for structural confirmation include:

  • ¹H NMR: The presence of two doublets for the p-tolyl group, two distinct doublets with a small coupling constant for the furan protons, and two vinyl doublets with a large (~15-16 Hz) coupling constant confirming the trans stereochemistry.

  • ¹³C NMR: The characteristic downfield signal of the carboxylic acid carbonyl, along with the correct number of signals for all unique aromatic, heteroaromatic, olefinic, and aliphatic carbons.

By following the detailed protocols and using the predictive data presented in this guide, researchers can confidently verify the structure and purity of this compound, ensuring the integrity of their subsequent scientific investigations.

References

  • University of Notre Dame. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Available at: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • eGPAT. (2019, June 5). Solvents in NMR spectroscopy. Available at: [Link]

  • Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. Available at: [Link]

  • R-NMR. SOP data acquisition. Available at: [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of (a) pure acrylic acid[15] and containing (b) 3 mol%... [Image]. Available at: [Link]

  • Deshmukh, A. P., et al. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information H. Available at: [Link]

  • University of Calgary. Spectroscopy Tutorial: Carboxylic Acids. Available at: [Link]

  • ResearchGate. (n.d.). Chemical shifts of Acrylic Acid [Image]. Available at: [Link]

  • ChemAxon. NMR Predictor - Documentation. Available at: [Link]

  • ResearchGate. (2008). 13C-13C spin-spin coupling constants in structural studies: XLII. Stereochemical study on functionalized 2,5-dihydrofuran-2-imines. Available at: [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]

  • Ailiesei, G. L., & Barboiu, V. (n.d.). A 1H-NMR STUDY OF MECHANISM AND KINETICS ON REACTIONS OF ACRYLIC ACID WITH PYRIDINE AND IMIDAZOLE COMPOUNDS. Revue Roumaine de Chimie.
  • Zhang, J., & Schmalz, H.-G. (2012). Copper(I)-Catalyzed Synthesis of 2,5-Disubstituted Furans and Thiophenes from Haloalkynes or 1,3-Diynes. The Journal of Organic Chemistry. Available at: [Link]

  • ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Available at: [Link]

  • CASPRE. 13C NMR Predictor. Available at: [Link]

  • NMRDB.org. Simulate and predict NMR spectra. Available at: [Link]

  • Giraud, A., et al. (2015). Assigning regioisomeric or diastereoisomeric relations of problematic trisubstituted double-bonds through heteronuclear 2D selective J-resolved NMR spectroscopy. RSC Advances. Available at: [Link]

  • ResearchGate. (2007). Estimation and prediction of 13c nmr chemical shifts of carbon atoms in both alcohols. Available at: [Link]

  • Atlas: School AI Assistant. 1H NMR Spectrum Prediction and Analysis. Available at: [Link]

  • Bernstein, H. J. (1957). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Canadian Journal of Chemistry. Available at: [Link]

  • Iowa State University, Chemical Instrumentation Facility. NMR Coupling Constants. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide on the Solubility Profile of 3-(5-p-Tolyl-furan-2-yl)-acrylic acid

Abstract & Introduction The successful development of a new chemical entity (NCE) into a viable therapeutic agent is intrinsically linked to its fundamental physicochemical properties. Among these, aqueous solubility is...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The successful development of a new chemical entity (NCE) into a viable therapeutic agent is intrinsically linked to its fundamental physicochemical properties. Among these, aqueous solubility is a critical determinant of a drug's bioavailability and, consequently, its clinical efficacy. This technical guide provides a comprehensive framework for the detailed characterization of the solubility profile of 3-(5-p-Tolyl-furan-2-yl)-acrylic acid. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific rationale for each methodological choice. We will explore the theoretical basis of solubility, present robust protocols for its empirical determination, and discuss established strategies for solubility enhancement, ensuring a thorough understanding of this crucial drug development parameter.

The Imperative of Solubility in Modern Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to create a homogeneous system, is a cornerstone of pharmaceutical science. For orally administered drugs, the dissolution process within the gastrointestinal (GI) tract is a prerequisite for absorption and subsequent systemic circulation. Insufficient aqueous solubility often leads to low and variable bioavailability, which can be a significant hurdle in the drug development pipeline.[1]

The Biopharmaceutics Classification System (BCS) provides a scientific framework for classifying drug substances based on their aqueous solubility and intestinal permeability.[2][3][4] This system categorizes drugs into four classes, with BCS Class II (low solubility, high permeability) and Class IV (low solubility, low permeability) representing significant formulation challenges.[1][5][6][7] Given its chemical structure, 3-(5-p-Tolyl-furan-2-yl)-acrylic acid, which incorporates both lipophilic aromatic rings and a polar carboxylic acid group, is likely to exhibit poor aqueous solubility, potentially placing it in BCS Class II. A comprehensive understanding of its solubility profile is therefore essential for guiding formulation development and mitigating developmental risks.

Predicted Physicochemical Characteristics

An initial in-silico assessment of 3-(5-p-Tolyl-furan-2-yl)-acrylic acid's structure can offer valuable predictions regarding its solubility behavior.

  • Molecular Structure: The molecule contains a furan ring, a p-tolyl group, and an acrylic acid functional group.[8] The aromatic components contribute to its lipophilicity, which can decrease aqueous solubility, while the carboxylic acid moiety introduces pH-dependent ionizable behavior.

  • pKa Estimation: The acrylic acid group is anticipated to have a pKa value in the range of 4 to 5. This suggests that at pH values below its pKa, the compound will predominantly exist in its less soluble, neutral form. Conversely, at pH values above its pKa, it will be in its more soluble, ionized carboxylate form. This pH-dependent solubility is a critical factor in its behavior within the varying pH environments of the GI tract.[9]

Methodologies for Solubility Determination

A comprehensive solubility assessment requires a multi-pronged approach, examining both thermodynamic (equilibrium) and kinetic solubility.

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the saturation concentration of a compound in a specific solvent at equilibrium and is considered the definitive measure of solubility. The "gold standard" for determining this is the shake-flask method.[10][11]

Protocol: Shake-Flask Method for Equilibrium Solubility

  • Buffer Preparation: A series of aqueous buffers with pH values ranging from 2 to 10 should be prepared to simulate the physiological pH range.

  • Sample Preparation: An excess amount of solid 3-(5-p-Tolyl-furan-2-yl)-acrylic acid is added to a known volume of each buffer in sealed glass vials.[12]

  • Equilibration: The vials are agitated in a temperature-controlled environment (e.g., 25°C or 37°C) for an extended period, typically 24 to 72 hours, to ensure equilibrium is reached.[12]

  • Phase Separation: Post-equilibration, the undissolved solid is separated from the solution by centrifugation or filtration.[12]

  • Quantification: The concentration of the dissolved compound in the supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[12][13]

  • Data Analysis: The solubility at each pH is calculated and a solubility-pH profile is generated.

Scientific Rationale:

  • Extended Equilibration: This ensures that a true thermodynamic equilibrium is achieved, providing an accurate and reproducible solubility value.[14]

  • Broad pH Range: Evaluating solubility across a wide pH spectrum is crucial for understanding the impact of ionization on the compound's dissolution characteristics.[15]

  • Controlled Temperature: Temperature significantly influences solubility; therefore, maintaining a constant temperature is essential for reliable results.[16]

Diagram: Equilibrium Solubility Determination Workflow

G cluster_prep Preparation Phase cluster_equilibration Equilibration Phase cluster_analysis Analysis Phase prep_buffers Prepare Buffer Solutions (pH 2-10) add_excess Add Excess Compound to Vials prep_buffers->add_excess agitate Agitate at Constant Temperature (24-72h) add_excess->agitate separate Separate Solid and Liquid Phases (Centrifugation/Filtration) agitate->separate sample Collect and Dilute Supernatant separate->sample quantify Quantify Concentration via HPLC-UV sample->quantify plot Generate Solubility-pH Profile quantify->plot G cluster_compound Low Solubility Compound cluster_strategies Enhancement Strategies Compound 3-(5-p-Tolyl-furan-2-yl)-acrylic acid pH_Mod pH Modification Compound->pH_Mod Cosolvents Co-solvents Compound->Cosolvents Surfactants Surfactants Compound->Surfactants Complexation Complexation Compound->Complexation Solid_Disp Solid Dispersions Compound->Solid_Disp Size_Red Particle Size Reduction Compound->Size_Red

Caption: Key strategies for improving the solubility of drug candidates.

Conclusion

A comprehensive understanding of the solubility profile of 3-(5-p-Tolyl-furan-2-yl)-acrylic acid is a critical step in its journey from a promising chemical entity to a potential therapeutic agent. The systematic application of the robust experimental protocols detailed in this guide will provide the necessary data to inform formulation development and de-risk its progression through the pharmaceutical pipeline. By thoroughly characterizing its pH-dependent solubility and exploring avenues for its enhancement, researchers can lay a solid foundation for the development of a safe, effective, and bioavailable drug product.

References

  • TANZ JOURNAL. (n.d.). Advanced approaches to improve solubility of bcs class ii drugs.
  • International Journal of Pharmaceutical Sciences Review and Research. (2024, June 28). Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs.
  • Benet, L. Z., et al. (n.d.). The Role of BCS (Biopharmaceutics Classification System) and BDDCS (Biopharmaceutics Drug Disposition Classification System) in Drug Development. PMC.
  • Global Scholarly Communication Online Press. (2024, September 28). An Overview of the Biopharmaceutics Classification System (BCS).
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC.
  • Alsenz, J. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • Singh, D., et al. (n.d.). Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. PMC.
  • Patsnap Eureka. (2025, July 31). Overcoming Challenges in Carboxylic Acid Drug Formulations.
  • Strickley, R. G. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • BenchChem. (n.d.). General Experimental Protocol for Determining Solubility.
  • Whites Science Journal. (n.d.). The Use of Biopharmaceutic Classification of Drugs in Drug Discovery and Development.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • Taylor & Francis. (n.d.). Biopharmaceutics Classification System – Knowledge and References.
  • ijcsrr.org. (2022, December 12). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer.
  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay.
  • Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.
  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Al-Badr, A. A., et al. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC.
  • Glomme, A., et al. (2008, January 22). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. PubMed.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Baka, E., et al. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation.
  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • HORIZON. (2025, November 14). High-Throughput Measurement of Compound Solubility and Physical Form with BMI.
  • Pharma Excipients. (2025, September 22). High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering.
  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • Amir, M., et al. (2022, September 15). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals.
  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS.
  • SciELO. (n.d.). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes.
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • BLDpharm. (n.d.). 62806-32-0|3-(5-(p-Tolyl)furan-2-yl)acrylic acid.

Sources

Exploratory

Introduction: The Critical Role of Thermal Stability in Drug Development

An In-Depth Technical Guide to the Thermogravimetric Analysis of Furan Acrylic Acid Derivatives In the landscape of modern drug development and materials science, furan acrylic acid derivatives represent a class of compo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermogravimetric Analysis of Furan Acrylic Acid Derivatives

In the landscape of modern drug development and materials science, furan acrylic acid derivatives represent a class of compounds with significant potential. The furan moiety, a five-membered aromatic heterocycle derivable from biomass, offers a versatile scaffold for chemical modification, while the acrylic acid group provides a reactive handle for polymerization and functionalization.[1] However, the journey from a promising molecule to a viable pharmaceutical product or advanced material is paved with rigorous characterization, of which thermal stability is a cornerstone.[2][3] The thermal behavior of a compound dictates its processing parameters, storage conditions, shelf-life, and ultimately, its safety and efficacy.[4]

Thermogravimetric Analysis (TGA) is an indispensable analytical technique for probing the thermal stability and decomposition profile of these materials.[4][5][6] By precisely measuring the change in a sample's mass as a function of temperature in a controlled atmosphere, TGA provides critical data on decomposition temperatures, the presence of volatiles, and the kinetics of degradation.[5][7][8] This guide, written from the perspective of a seasoned application scientist, moves beyond a simple recitation of methodology. It delves into the causality behind experimental choices, provides a self-validating protocol, and explores the interpretation of TGA data to unlock a deeper understanding of the structure-stability relationships inherent to furan acrylic acid derivatives.

Part 1: Foundational Principles - Understanding the Thermal Behavior of Furan Acrylic Acid Scaffolds

To effectively analyze a furan acrylic acid derivative, one must first appreciate the distinct thermal characteristics of its constituent parts. The overall thermal stability is a complex interplay between the furan ring and the acrylic acid moiety, heavily influenced by their substitution patterns.

The Furan Ring: An Inherent Point of Reactivity

The furan ring, while aromatic, is less stable than its benzene analogue due to lower resonance energy. This makes it more susceptible to thermal degradation.[9] The decomposition is often initiated by ring-opening reactions, which can lead to the formation of smaller volatile molecules like carbon monoxide and carbon dioxide.[10][11][12] The stability of the furan ring is profoundly affected by the electronic nature of its substituents. Electron-withdrawing groups can enhance stability, whereas electron-donating groups may activate the ring, potentially lowering the decomposition temperature.[13][14][15]

The Acrylic Acid Moiety: A Predictable Decomposition Pathway

Poly(acrylic acid) and related structures typically undergo a well-documented thermal degradation process. The initial stage often involves intermolecular or intramolecular dehydration at lower temperatures to form six-membered anhydride rings.[16] At higher temperatures, this is followed by decarboxylation, where the carboxylic acid groups are eliminated as CO2. The presence of these acidic groups can, in some cases, accelerate the overall rate of thermal degradation.[17]

By understanding these fundamental behaviors, we can approach TGA data interpretation with a predictive mindset, correlating specific mass loss events to the degradation of distinct parts of the molecule.

Part 2: A Self-Validating Experimental Protocol for TGA

The integrity of TGA data is paramount and hinges on a meticulously executed, self-validating experimental protocol. Every step is chosen to eliminate variables and ensure the resulting data is a true representation of the material's intrinsic properties.

Core Experimental Workflow

The following protocol is a robust starting point for the analysis of novel furan acrylic acid derivatives. The rationale behind each parameter selection is crucial for ensuring data quality and reproducibility.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Thermal Program cluster_analysis Data Analysis Prep1 Homogenize Sample (Fine Powder) Prep2 Dry Sample (Vacuum Oven) Prep1->Prep2 Prep3 Accurately Weigh 5-10 mg Prep2->Prep3 Inst1 Select Inert Crucible (Alumina or Platinum) Prep3->Inst1 Inst2 Place Crucible in TGA Inst1->Inst2 Run1 Set Purge Gas (N2 @ 20-50 mL/min) Inst2->Run1 Run2 Equilibrate at 30°C (5 min) Run1->Run2 Run3 Ramp 10°C/min to 600°C Run2->Run3 Ana1 Record Mass vs. Temp (TGA Curve) Run3->Ana1 Ana2 Calculate 1st Derivative (DTG Curve) Ana1->Ana2 Ana3 Determine T_onset, T_max, & Residual Mass Ana2->Ana3

Caption: A generalized workflow for thermogravimetric analysis.[11]

Step-by-Step Methodology
  • Sample Preparation (The Foundation):

    • Homogenization: Ensure the sample is a fine, uniform powder. This is critical for consistent heat distribution throughout the sample, preventing thermal gradients that can skew results.[9][18]

    • Drying: Thoroughly dry the sample under vacuum to remove any residual solvents or adsorbed moisture. Volatilization of these components at low temperatures can be misinterpreted as early-onset degradation.[16]

    • Weighing: Accurately weigh 5-10 mg of the sample into a tared TGA crucible.[18] This mass is large enough to be representative of the bulk material but small enough to minimize heat and mass transfer limitations.[18]

  • Instrument Setup (Ensuring Accuracy):

    • Crucible Selection: Use an inert crucible, typically alumina or platinum, that will not react with the sample or its degradation products.[9]

    • Atmosphere Control: Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min).[9][19] This prevents oxidative degradation, allowing for the study of the material's inherent thermal stability.[20]

    • Calibration: Verify the instrument's mass and temperature calibration using certified standards. This is a non-negotiable step for ensuring the trustworthiness of the data.[21][22]

  • Temperature Program (The Experiment):

    • Initial Equilibration: Hold the sample at a low starting temperature (e.g., 30°C) for 5-10 minutes. This ensures the sample and the surrounding atmosphere are in thermal equilibrium before the heating ramp begins.[9]

    • Heating Rate: A linear heating rate of 10°C/min is a standard choice that provides a good balance between resolution and experiment time.[16][19] For complex decompositions with overlapping events, a slower rate (e.g., 5°C/min) may be necessary to improve resolution.

    • Final Temperature: Continue heating to a temperature high enough to ensure all decomposition events are captured, typically in the range of 600-800°C for organic molecules.[9]

Part 3: Data Interpretation - From Curves to Conclusions

The output of a TGA experiment is a thermogram, a plot of mass versus temperature. While seemingly simple, this curve, along with its first derivative (DTG), contains a wealth of information.

Key Parameters from TGA/DTG Curves
  • TGA Curve (% Mass vs. Temperature): Shows the different stages of mass loss. The "onset" of a mass loss step is often defined as the temperature at which 5% of that specific step's mass has been lost (Td5%).[23]

  • DTG Curve (Rate of Mass Loss vs. Temperature): The derivative of the TGA curve. Peaks on the DTG curve correspond to the points of maximum decomposition rate (T_max) for each step, providing a clearer view of distinct thermal events.[23]

  • Residual Mass: The percentage of mass remaining at the end of the experiment, which corresponds to the formation of a thermally stable char or inorganic residue.[24]

Proposed Decomposition Pathway

For a typical furan acrylic acid derivative, a multi-stage decomposition can be anticipated.

Decomposition_Pathway Molecule Furan Acrylic Acid Derivative Stage1 Stage 1: Dehydration/Decarboxylation (~150-300°C) Products: H₂O, CO₂ Molecule->Stage1 ΔT Stage2 Stage 2: Furan Ring Cleavage (~300-450°C) Products: CO, Small Volatiles Stage1->Stage2 ΔT Stage3 Stage 3: Char Formation (>450°C) Stage2->Stage3 ΔT Char Stable Carbonaceous Residue Stage3->Char

Caption: Proposed thermal decomposition stages for a furan acrylic acid derivative.

  • Stage 1: The initial mass loss, typically at lower temperatures, can be attributed to the dehydration of the acrylic acid moieties to form anhydrides, followed or accompanied by decarboxylation.[16]

  • Stage 2: The major mass loss event at higher temperatures corresponds to the catastrophic breakdown and fragmentation of the furan ring system.[9][11]

  • Stage 3: A final, slower mass loss at very high temperatures represents the gradual carbonization of the remaining organic material into a stable char.

Structure-Stability Relationship: A Comparative Table

The power of TGA is fully realized when comparing structurally related compounds. The following table illustrates hypothetical data for two derivatives, demonstrating how a substituent can impact thermal stability.

Compound IDSubstituent (R)Td5% (°C)T_max (°C)Residual Mass @ 600°C (%)Plausible Rationale
FAA-H -H21538025Baseline thermal stability.
FAA-NO₂ -NO₂ (Electron-Withdrawing)24041030The electron-withdrawing nitro group stabilizes the furan ring, increasing the energy required for decomposition.[13]
FAA-OCH₃ -OCH₃ (Electron-Donating)20536522The electron-donating methoxy group may activate the ring, making it more susceptible to thermal cleavage.[13]

Part 4: Advanced Insight - Kinetic Analysis

Beyond identifying when a material decomposes, TGA can help determine how fast it decomposes under different thermal conditions. This is the realm of kinetic analysis, which is used to calculate parameters like the activation energy (Ea) of decomposition.[25][26]

Isoconversional (model-free) methods, such as the Kissinger-Akahira-Sunose (KAS) or Friedman methods, are powerful tools for this purpose.[17][22] They avoid the ambiguity of assuming a specific reaction model and calculate the activation energy as a function of the extent of conversion. This requires performing the TGA experiment at several different heating rates (e.g., 5, 10, 15, and 20 °C/min).[22] The resulting kinetic data is invaluable for predicting the long-term stability and shelf-life of pharmaceuticals and materials, a critical aspect of drug development.[6][27]

Kinetic_Analysis_Workflow cluster_exp Experimental Phase cluster_calc Computational Phase Exp1 Run TGA at Heating Rate β1 Exp2 Run TGA at Heating Rate β2 Exp3 Run TGA at Heating Rate β3 Exp4 Run TGA at Heating Rate βn Calc1 Collect TGA Data (Mass, Temp, Time) Exp4->Calc1 Calc2 Apply Isoconversional Method (e.g., KAS) Calc1->Calc2 Calc3 Calculate Activation Energy (Ea) as a function of conversion Calc2->Calc3

Caption: Workflow for performing a model-free kinetic analysis using TGA.

Conclusion

Thermogravimetric Analysis is far more than a routine quality control measurement; it is a sophisticated tool for deep material characterization. For researchers, scientists, and drug development professionals working with furan acrylic acid derivatives, a well-designed TGA study provides indispensable insights into thermal stability, decomposition mechanisms, structure-property relationships, and degradation kinetics. By adopting a scientifically rigorous and causality-driven approach to experimental design and data interpretation, TGA can significantly accelerate the development timeline, ensuring the creation of safe, stable, and effective products.

References

  • Thermal Analysis of Acrylonitrile/Acrylic Acid Copolymer Dendrigrafted with Citric Acid. Journal of Textiles and Polymers.
  • Tga Thermal Gravity Analysis | Accurate Material Thermal Stability Test. NuoNuo.
  • An In-Depth Technical Guide on the Thermogravimetric Analysis of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole. Benchchem.
  • Furan-Based Polyesters from Diethylene Glycol with Facile Chemical Recyclability. ACS Publications.
  • Research the Thermal Decomposition Processes of Copolymers Based on Polypropyleneglycolfumaratephthalate with Acrylic Acid. MDPI.
  • Applications of High Pressure Thermogravimetric Analyzer in Materials Science. Henven.
  • TGA (a) and DSC (b) curves of acrylic acid (AA), CMAX and CMAX-g-AA (A). ResearchGate.
  • A thermogravimetric analysis of non-polymeric pharmaceutical plasticizers: Kinetic analysis, method validation, and thermal stability evaluation. PMC.
  • A Comparative Analysis of the Thermal Stability of Furan-Based Polymers and Alternative Thermoplastics. Benchchem.
  • Thermogravimetric Analysis in Pharmaceuticals. Veeprho.
  • INVESTIGATING THE THERMAL DECOMPOSITION AND CHAR FORMATION IN A FURAN-BASED EPOXY THERMOSET FOR CARBON/CARBON COMPOSITES. Rowan University.
  • Acrylic Acid Polymers Analysis Service. Creative Proteomics.
  • Thermal degradation of solvent-borne water soluble acrylic acid–butyl acrylate copolymers. Materials Science.
  • TGA curves of Acrylic acid terpolymeric hydrogels. ResearchGate.
  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. AZoM.
  • Study of Thermal Decomposition of the Copolymer Based on Polyethylene Glycol Fumarate with Acrylic Acid. ProQuest.
  • Thermal decomposition of polyfuran particles synthesized at different energies. SpringerLink.
  • Where can thermogravimetric analyzers be used?. XRF Scientific.
  • (PDF) Thermal decomposition of furans with oxygenated substituents: A combined experimental and quantum chemical study. ResearchGate.
  • Thermogravimetric Analysis. Improved Pharma.
  • Thermal Decomposition Kinetics of Poly-(Acrylic Acid–Styrene Oxide) Copolymer Using Thermogravimetric Analysis. Taylor & Francis Online.
  • Technical Support Center: Enhancing the Thermal Stability of Acrylic Acid Copolymers. Benchchem.
  • Impact of Substituent Positioning on the Thermal Stability of Benzene Derivatives. Benchchem.
  • What is TGA Analysis? Principles and Applications. ResolveMass Laboratories Inc..
  • stability issues of furan rings in acidic or basic conditions. Benchchem.
  • The Thermal Fortitude of a Bio-based Building Block: A Technical Guide to the Thermogravimetric Analysis of 2,5-Bis(hydroxymethyl)furan. Benchchem.
  • Mechanistic investigation of CO generation by pyrolysis of furan and its main derivatives. RSC Publishing.
  • Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials. PMC.
  • Thermal Analysis in the Pharmaceutical Industry. TA Instruments.
  • KINETIC ANALYSIS OF THERMOGRAVIMETRIC DATA COLLECTED FROM BIGGER SAMPLES. Chemical and Process Engineering.
  • TGA Sample Preparation: A Complete Guide. Torontech.
  • Thermogravimetric analysis (TGA). Chemistry LibreTexts.
  • A DFT study on substituents, solvent, and temperature effect and mechanism of Diels-Alder reaction of hexafluoro-2-butyne with furan. PubMed.
  • Thermochemical Characterization of Sulfur-Containing Furan Derivatives: Experimental and Theoretical Study. MDPI.
  • Substituent effects on the relaxation dynamics of furan, furfural and β-furfural: a combined theoretical and experimental approach. RSC Publishing.
  • Quantitation of Nanoparticle Composition Using Thermogravimetric Analysis. National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols.
  • Thermo Gravimetric Analysis (TGA). TCA Lab / Alfa Chemistry.
  • Furan as Impurity in Green Ethylene and Its Effects on the Productivity of Random Ethylene–Propylene Copolymer Synthesis and Its Thermal and Mechanical Properties. MDPI.
  • Electronic Supplementary Information. The Royal Society of Chemistry.
  • Back to Basics: Thermogravimetric Analysis (TGA). YouTube.
  • Diels–Alder and Dehydration Reactions of Biomass-Derived Furan and Acrylic Acid for the Synthesis of Benzoic Acid. ACS Catalysis.
  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. PMC.
  • Diels-Alder and Dehydration Reactions of Biomass-Derived Furan and Acrylic Acid for the Synthesis of Benzoic Acid. United Arab Emirates University.
  • Development of Sustainable Catalytic Pathways for Furan Derivatives. Frontiers.

Sources

Protocols & Analytical Methods

Method

Protocol for Knoevenagel Condensation to Synthesize Furan Acrylic Acids: A Mechanistic and Practical Guide

Audience: Researchers, synthetic chemists, and drug development professionals. Applications: Biomass valorization, renewable polymer synthesis, and pharmaceutical intermediate generation.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Applications: Biomass valorization, renewable polymer synthesis, and pharmaceutical intermediate generation.

Executive Summary

Furan acrylic acids, such as β -2-furylacrylic acid, are high-value chemical building blocks traditionally derived from the catalytic upgrading of lignocellulosic biomass platforms like furfural[1]. These α,β -unsaturated carboxylic acids are critical precursors in the synthesis of renewable photopolymers[2], specialized diacids (e.g., 4-ketopimelic acid)[3], and various active pharmaceutical ingredients (APIs).

This application note provides a highly optimized, self-validating protocol for the synthesis of β -2-furylacrylic acid via the Knoevenagel-Doebner condensation . By reacting furfural with malonic acid in the presence of a piperidine/pyridine catalytic system, researchers can achieve excellent yields with high trans ( E )-stereoselectivity[4].

Mechanistic Insights (The "Why")

To master this synthesis, one must understand the causality behind the reagent selection. The reaction is not a simple condensation; it is specifically the Doebner modification of the Knoevenagel condensation[5].

  • Role of Piperidine (The Nucleophilic Catalyst): Piperidine is selected for its optimal balance of basicity and nucleophilicity[6]. It deprotonates the highly acidic α -carbon of malonic acid to form a resonance-stabilized enolate. Concurrently, it can condense with furfural to form a highly electrophilic iminium ion intermediate, significantly lowering the activation energy for the subsequent carbon-carbon bond formation[5].

  • Role of Pyridine (Solvent & Co-catalyst): Pyridine acts as an excellent polar aprotic solvent that solubilizes the malonic acid. More importantly, as a weak base, it facilitates the essential decarboxylation step. Once the initial aldol-type intermediate dehydrates to form an unsaturated dicarboxylic acid, the thermal energy (reflux) combined with pyridine drives the loss of CO2​ , pushing the equilibrium irreversibly toward the mono-carboxylic acid product[5],[4].

Mechanism A Furfural + Malonic Acid B Enolate/Iminium Formation (Piperidine) A->B C Aldol-type Addition B->C D Dehydration (-H2O) C->D E Decarboxylation (-CO2, Pyridine) D->E F beta-2-Furylacrylic Acid E->F

Caption: Mechanistic pathway of the Knoevenagel-Doebner condensation.

Reaction Optimization & Quantitative Data

The outcome of the Knoevenagel condensation is highly dependent on the interplay between the catalyst, solvent, and temperature[7]. While modern green chemistry approaches utilize solvent-free conditions or aqueous media[6], the classical piperidine/pyridine system remains the gold standard for maximizing yield and purity for malonic acid condensations[4].

Table 1: Comparison of Catalytic Systems for Furfural Condensation

Catalytic SystemSolventTemp (°C)Time (h)Yield (%)Reference
Piperidine (0.025 eq) / Pyridine (2.4 eq) Pyridine952.592.8 Liu et al., 2001[4]
Piperidine (10–50 mol%)Solvent-free / EtOH25 (RT)0.5 - 670 - 96*Prabhakar et al., 2024[6]
Ammonium Bicarbonate (10 mol%)Solvent-free902 - 4~80 - 85BenchChem[7]

*Note: Yields in the solvent-free organocatalytic method vary based on the specific active methylene compound used (e.g., malononitrile vs. diethyl malonate)[6]. For malonic acid specifically, the Doebner modification requires heat for decarboxylation.

Experimental Protocol

This step-by-step methodology is scaled for a standard laboratory synthesis yielding approximately 1.2–1.3 grams of purified β -2-furylacrylic acid.

Materials & Reagents
  • Furfural: 1.0 eq (10 mmol, ~0.83 mL) – Ensure it is freshly distilled, as furfural oxidizes and darkens upon prolonged exposure to air.

  • Malonic Acid: 1.4 eq (14 mmol, 1.45 g)

  • Pyridine: 2.4 eq (24 mmol, 1.94 mL) – Dried over KOH.

  • Piperidine: 0.025 eq (0.25 mmol, ~25 µL)

  • Concentrated Hydrochloric Acid (HCl): For precipitation[5].

  • Deionized Water & Ethanol: For work-up and recrystallization.

Step-by-Step Methodology
  • System Initialization: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add 1.45 g of malonic acid and 1.94 mL of pyridine. Stir at room temperature until the malonic acid is completely dissolved.

  • Catalyst & Substrate Addition: To the stirring solution, add 0.83 mL of furfural. Follow this immediately by adding 25 µL of piperidine[4]. Causality: Piperidine is added last to control the initiation of the enolate formation and prevent premature exothermic spikes.

  • Reflux & Decarboxylation: Attach a reflux condenser. Submerge the flask in an oil bath pre-heated to 95 °C. Maintain continuous stirring for 2.5 hours[4]. Observation: Effervescence will be observed as CO2​ gas is liberated during the Doebner decarboxylation step.

  • Cooling & Quenching: Remove the flask from the heat source and allow it to cool to room temperature. Slowly pour the dark reaction mixture into a beaker containing 20 mL of ice-cold deionized water[5].

  • Acidification & Precipitation: Place the beaker in an ice bath. Dropwise, add concentrated HCl while stirring continuously until the pH of the solution reaches 3–4. Causality: The basic pyridine environment keeps the product soluble as a carboxylate salt. Acidification protonates the salt, forcing the highly insoluble β -2-furylacrylic acid to precipitate out of the aqueous phase[5].

  • Isolation: Collect the precipitated solid via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with ice-cold deionized water to remove residual pyridine salts and unreacted malonic acid.

  • Purification: Recrystallize the crude solid from a minimal amount of hot aqueous ethanol to yield pure, crystalline β -2-furylacrylic acid.

Workflow S1 1. Reagent Mixing Furfural + Malonic Acid + Catalysts S2 2. Reflux 95 °C for 2.5 hours (CO2 Evolution) S1->S2 S3 3. Cooling & Quenching Pour into ice-water S2->S3 S4 4. Acidification Add conc. HCl to pH 3-4 (Precipitation) S3->S4 S5 5. Filtration & Washing Vacuum filtration S4->S5 S6 6. Recrystallization Purify via aq. ethanol S5->S6

Caption: Experimental workflow for the synthesis and isolation of furan acrylic acid.

Self-Validation & Quality Control

To ensure scientific integrity and confirm the success of the synthesis, the following self-validating analytical checks must be performed:

  • Thin-Layer Chromatography (TLC): Monitor the reaction progress using a mobile phase of Hexane:Ethyl Acetate (e.g., 3:1). The disappearance of the strongly UV-active furfural spot indicates reaction completion[5].

  • Melting Point Analysis: Pure β -2-furylacrylic acid exhibits a sharp melting point at 138–140 °C [3]. A depressed or broad melting range indicates incomplete removal of pyridine or unreacted malonic acid, necessitating a second recrystallization.

  • 1H NMR Spectroscopy (DMSO-d6): The stereochemistry of the resulting double bond is exclusively trans ( E ). This is definitively proven by the vinylic protons, which will appear as a characteristic doublet at approximately δ 6.16 ppm with a large coupling constant ( J=16 Hz)[3]. The carboxylic acid proton will appear as a broad singlet downfield.

References

  • Liu, X.-J., Wang, G.-Y., & Sun, L.-F. (2001). Synthesis of α-furylacrylic acid. ResearchGate. URL:[Link]

  • Prabhakar, P. S., Seikh, A. H., Karim, M. R., & Dutta, S. (2024). Extending the Carbon Chain Length of Carbohydrate-Derived 5-Substituted-2-furaldehydes by Condensing with Active Methylene Compounds under Organocatalytic Conditions. ACS Omega, 9(37), 38648-38657. URL:[Link]

  • Tech Science Press. (2023). Renewable Polymers: Synthesis and Characterization of Poly(4-ketopimelic acid-glycerol). Tech Science Press. URL: [Link]

Sources

Application

Application Notes and Protocols for In Vitro Antimicrobial Screening of 3-(5-p-Tolyl-furan-2-yl)-acrylic acid Derivatives

Introduction: The Imperative for Novel Antimicrobial Agents The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, threatening to undermine decades of medical progress. The overuse a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, threatening to undermine decades of medical progress. The overuse and misuse of existing antibiotics have accelerated the emergence of multidrug-resistant (MDR) pathogens, making once-treatable infections increasingly difficult to manage. This escalating crisis underscores the urgent need for the discovery and development of new antimicrobial compounds with novel mechanisms of action. Antimicrobial stewardship programs are crucial for preserving the efficacy of current and future treatments by promoting responsible use, but innovation in drug discovery remains a critical parallel strategy.

Furan-containing compounds have emerged as a promising class of heterocyclic molecules in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties. The acrylic acid moiety is also a well-known pharmacophore. The strategic combination of the p-tolyl-furan scaffold with an acrylic acid side chain in 3-(5-p-Tolyl-furan-2-yl)-acrylic acid and its derivatives presents a compelling avenue for the development of novel antimicrobial agents.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro antimicrobial screening of this specific class of compounds. It offers detailed, field-proven protocols for evaluating their efficacy against a panel of clinically relevant microorganisms and for assessing their preliminary safety profile through cytotoxicity testing. The methodologies described herein are grounded in established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.

Synthesis of 3-(5-p-Tolyl-furan-2-yl)-acrylic acid Derivatives

The synthesis of the parent compound and its derivatives is a critical first step. A common and effective method for synthesizing 3-aryl-3-(furan-2-yl)propanoic acid derivatives involves the condensation of a substituted furan-2-carbaldehyde with an appropriate active methylene compound, such as malonic acid, followed by further chemical modifications to generate a library of derivatives.

General Synthetic Scheme

The synthesis of 3-(5-p-Tolyl-furan-2-yl)-acrylic acid can be achieved through a Knoevenagel condensation reaction between 5-(p-tolyl)furan-2-carbaldehyde and malonic acid. The resulting acrylic acid can then be derivatized, for example, by esterification or amidation, to produce a series of compounds for screening.

G cluster_synthesis Synthesis Pathway 5_p_tolyl_furan_2_carbaldehyde 5-(p-Tolyl)furan-2-carbaldehyde Condensation Knoevenagel Condensation 5_p_tolyl_furan_2_carbaldehyde->Condensation Malonic_Acid Malonic Acid Malonic_Acid->Condensation Pyridine_Piperidine Pyridine, Piperidine (catalyst) Pyridine_Piperidine->Condensation Parent_Compound 3-(5-p-Tolyl-furan-2-yl)-acrylic acid Condensation->Parent_Compound Derivatization Esterification / Amidation Parent_Compound->Derivatization Derivatives Acrylic Acid Derivatives Derivatization->Derivatives

Caption: General synthesis scheme for 3-(5-p-Tolyl-furan-2-yl)-acrylic acid and its derivatives.

In Vitro Antimicrobial Screening Protocols

A tiered screening approach is recommended to efficiently identify promising candidates. This typically begins with primary screening to determine the spectrum of activity, followed by quantitative assays to establish the potency of the active compounds.

Primary Screening: Agar Disk Diffusion Method

The agar disk diffusion method, also known as the Kirby-Bauer test, is a widely used qualitative technique for preliminary screening of antimicrobial activity. It provides a visual indication of the extent to which a compound inhibits microbial growth.

3.1.1. Principle

A filter paper disk impregnated with a known concentration of the test compound is placed on an agar plate that has been uniformly inoculated with a test microorganism. The compound diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible to the compound, a clear zone of no growth, known as the zone of inhibition, will appear around the disk after incubation. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.

3.1.2. Experimental Protocol
  • Preparation of Microbial Inoculum:

    • Aseptically pick 3-5 well-isolated colonies of the test microorganism from a fresh agar plate.

    • Inoculate the colonies into a tube containing a suitable sterile broth (e.g., Tryptic Soy Broth).

    • Incubate the broth culture at the appropriate temperature (e.g., 37°C) until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the adjusted microbial suspension.

    • Rotate the swab several times and press it firmly on the inside wall of the tube above the fluid level to remove excess inoculum.

    • Streak the swab evenly across the entire surface of a Mueller-Hinton agar (MHA) plate in three directions, rotating the plate approximately 60 degrees each time to ensure a uniform lawn of growth. Finally, swab the rim of the agar.

  • Application of Test Compounds:

    • Aseptically apply sterile filter paper disks (6 mm in diameter) to the surface of the inoculated MHA plates.

    • Pipette a specific volume (e.g., 10-20 µL) of the test compound solution (at a known concentration, typically dissolved in a solvent like DMSO) onto each disk.

    • Gently press each disk to ensure complete contact with the agar surface.

    • Place disks at least 24 mm apart to prevent overlapping of inhibition zones.

  • Controls:

    • Positive Control: A disk containing a standard antibiotic with known efficacy against the test microorganism (e.g., Ciprofloxacin, Gentamicin).

    • Negative Control: A disk containing only the solvent used to dissolve the test compounds (e.g., DMSO) to ensure it has no antimicrobial activity.

  • Incubation:

    • Invert the plates and incubate them at the optimal growth temperature for the microorganism (e.g., 35-37°C) for 16-24 hours.

  • Data Collection and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition in millimeters (mm) using a ruler or calipers.

    • The results are typically interpreted qualitatively: a larger zone of inhibition suggests greater antimicrobial activity. It's important to note that direct comparison of zone sizes between different compounds is not always a reliable indicator of relative potency due to differences in diffusion rates.

Quantitative Screening: Broth Microdilution Method for
Method

Application Note: Evaluating the Anti-Cancer Potential of Novel Furan-2-Carboxamide Derivatives

Introduction & Mechanistic Rationale Furan-2-carboxamide derivatives have emerged as highly versatile and potent scaffolds in oncology drug discovery. The furan ring serves as a privileged pharmacophore, allowing for div...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Furan-2-carboxamide derivatives have emerged as highly versatile and potent scaffolds in oncology drug discovery. The furan ring serves as a privileged pharmacophore, allowing for diverse substitutions that fine-tune target affinity and pharmacokinetic properties. Recent structure-activity relationship (SAR) studies reveal two primary mechanisms by which these derivatives exert their anti-cancer effects:

  • Microtubule Stabilization : Specific derivatives (such as the small molecule SH09) bind directly to the Taxol-binding pocket of tubulin proteins. By stabilizing tubulin polymers, they abrogate chromosomal segregation during cell division, forcing cancer cells into prolonged G2/M cell cycle arrest and triggering subsequent apoptosis (1)[1].

  • VEGFR-2 Kinase Inhibition : Other N-substituted derivatives, specifically N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamides, act as competitive inhibitors of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By blocking this receptor, they dismantle the pro-angiogenic signaling cascades essential for tumor vascularization and survival (2)[2].

Mechanistic Pathway Visualization

Pathway Furan Furan-2-Carboxamide Derivatives Tubulin Microtubule Stabilization (Taxol-binding pocket) Furan->Tubulin Binds & Stabilizes VEGFR2 VEGFR-2 Inhibition (Kinase Domain) Furan->VEGFR2 Competitive Inhibition Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Abrogates Segregation Angio Inhibition of Angiogenesis VEGFR2->Angio Blocks Proliferation Apoptosis Apoptosis / Cell Death Arrest->Apoptosis Delayed Repair Angio->Apoptosis Nutrient Deprivation

Mechanisms of furan-2-carboxamide derivatives: tubulin stabilization and VEGFR-2 inhibition.

Quantitative Efficacy Profile

The following table summarizes the quantitative anti-proliferative activities of distinct furan-2-carboxamide classes across various human cancer cell lines.

Compound Class / DesignationPrimary Target / MechanismEvaluated Cell LinesPotency ( IC50​ / Activity)Reference
SH09 (Furan-2-carboxamide)Microtubule stabilizerHeLa, MCF-74.0 - 8.0 µM[1]
N-(1,3,4-thiadiazol-2-yl) derivatives (e.g., Cmpd 7)VEGFR-2 inhibitorMCF-7, HCT-1167.4 - 11.5 nM (Enzyme IC50​ )[2]
Carbamothioyl-furan-2-carboxamide (p-tolyl)Cytotoxicity / UnknownHepG2, Huh-733.29% viability at 20 µg/mL[3]
Ru2L3 (Ruthenium-furan complex)ROS generation / MitochondrialMCF-7, HeLa3.86 - 11.02 µM[4]

Validated Experimental Protocols

Design Philosophy : To ensure trustworthiness, these protocols are designed as self-validating systems. Each workflow incorporates internal controls to distinguish genuine mechanistic action from assay artifacts or non-specific solvent toxicity.

Protocol A: High-Throughput Cytotoxicity Screening (MTT Assay)

Causality: The MTT assay measures NAD(P)H-dependent cellular oxidoreductase activity. We utilize this to establish the baseline cytotoxic potency ( IC50​ ). By comparing the metabolic reduction of MTT to formazan in treated versus vehicle-control cells, we directly quantify the proportion of viable cells (3)[3].

  • Cell Seeding : Harvest exponentially growing cancer cells and seed at a density of 5×103 cells/well in a 96-well plate.

    • Validation Step: Include cell-free wells containing only media to serve as a blank for background absorbance subtraction.

  • Incubation : Incubate overnight at 37°C in a 5% CO2​ humidified atmosphere to allow for cell attachment and recovery.

  • Compound Treatment : Prepare serial dilutions of the furan-2-carboxamide derivative in complete media. Ensure the final DMSO concentration remains <0.5% to prevent solvent-induced toxicity. Treat cells for 48 and 72 hours.

    • Control System: Use Doxorubicin as a positive control and 0.5% DMSO as a vehicle negative control.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

    • Causality: Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Readout : Carefully aspirate the media and add 150 µL of DMSO to dissolve the formazan crystals. Measure absorbance at 490 nm using a microplate reader. Calculate the IC50​ using non-linear regression analysis.

Protocol B: Apoptosis and Cell Cycle Profiling (Annexin V-FITC/PI Staining & FACS)

Causality: Cytotoxicity can result from necrosis or programmed cell death (apoptosis). This protocol uses Annexin V to detect phosphatidylserine externalization (an early apoptotic marker) and Propidium Iodide (PI) to detect membrane compromise (late apoptosis/necrosis). Concurrently, PI staining of permeabilized cells quantifies DNA content to identify G2/M phase arrest caused by microtubule stabilization (1)[1].

  • Treatment and Harvesting : Treat cells with the derivative at 0.5× , , and the established IC50​ for 24-48 hours. Collect both the adherent cells (via trypsinization) and the floating cells in the media.

    • Validation Step: Floating cells must be collected as they heavily represent the late apoptotic population; discarding them will artificially skew the viability data.

  • Washing : Centrifuge at 1000 rpm for 5 minutes, discard the supernatant, and wash the pellet twice with cold PBS.

  • Apoptosis Staining : Resuspend the pellet in 1X Binding Buffer ( 1×105 cells/100 µL). Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate in the dark for 15 minutes at room temperature.

  • Cell Cycle Staining (Parallel Cohort) : For cell cycle analysis, fix cells in 70% cold ethanol overnight. Wash, treat with RNase A (to ensure PI exclusively binds DNA), and stain with PI.

  • Flow Cytometry Analysis : Acquire data using a flow cytometer. For apoptosis, plot Annexin V (FITC) vs. PI to quantify viable, early apoptotic, late apoptotic, and necrotic quadrants. For cell cycle, analyze the DNA content histogram to detect sub-G1 (apoptotic bodies) and G2/M accumulation.

Protocol C: Target Engagement - VEGFR-2 Kinase Inhibition Assay

Causality: To confirm that the phenotypic cytotoxicity of specific N-substituted furan-2-carboxamide derivatives is driven by their hypothesized target, an in vitro enzyme assay is required. This isolates the compound-target interaction from complex cellular variables, proving direct mechanistic engagement (2)[2].

  • Assay Preparation : Utilize a homogeneous time-resolved fluorescence (HTRF) or ELISA-based kinase assay kit specific for VEGFR-2.

  • Reaction Mixture : In a 384-well plate, combine recombinant human VEGFR-2 kinase domain, ATP, and a biotinylated peptide substrate.

    • Validation Step: Keep ATP at its Km​ concentration to ensure competitive inhibitors are accurately and sensitively assessed.

  • Inhibitor Addition : Add the furan-2-carboxamide compounds at varying concentrations.

    • Control System: Use Pazopanib as a validated positive control inhibitor.

  • Incubation and Detection : Incubate the kinase reaction for 60 minutes at room temperature. Add the detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody and streptavidin-APC).

  • Quantification : Read the plate on a TR-FRET compatible microplate reader. The emission ratio directly correlates with kinase activity. Calculate the IC50​ to determine the binding affinity and inhibitory potency.

References

  • Title : Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer cells Source : nih.gov (PubMed) URL :[Link]

  • Title : In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives Source : mdpi.com URL :[Link]

  • Title : Promoting the Anticancer Activity with Multidentate Furan-2-Carboxamide Functionalized Aroyl Thiourea Chelation in Binuclear Half-Sandwich Ruthenium(II) Complexes Source : acs.org (Inorganic Chemistry) URL :[Link]

  • Title : New N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives as potential inhibitors of the VEGFR-2 Source : nih.gov (PubMed) URL :[Link]

Sources

Application

Application Note: Development and Evaluation of 3-(5-p-Tolyl-furan-2-yl)-acrylic Acid as a Novel Urease Inhibitor

Executive Summary The rapid hydrolysis of urea by the nickel-dependent metalloenzyme urease is a critical factor in both medical pathogenesis (e.g., Helicobacter pylori colonization and urinary stone formation) and agric...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid hydrolysis of urea by the nickel-dependent metalloenzyme urease is a critical factor in both medical pathogenesis (e.g., Helicobacter pylori colonization and urinary stone formation) and agricultural inefficiency (e.g., nitrogen volatilization from fertilizers)[1]. This application note details the structural rationale, physicochemical profiling, and standardized high-throughput in vitro screening protocols for 3-(5-p-Tolyl-furan-2-yl)-acrylic acid , a rationally designed urease inhibitor. By providing a self-validating experimental framework, this guide equips drug development professionals with the methodologies required to accurately assess the potency and kinetic behavior of furan-acrylic acid derivatives.

Mechanistic Rationale & Structural Design

The design of 3-(5-p-Tolyl-furan-2-yl)-acrylic acid is rooted in exploiting the highly conserved architecture of the urease active site, which features a bi-nickel center bridged by a carbamylated lysine residue. The structural components of this compound are specifically engineered to maximize binding affinity and target selectivity:

  • Acrylic Acid Moiety (Primary Anchor): The carboxylic acid functional group acts as a potent Metal-Binding Pharmacophore (MBP). It coordinates directly with the Ni²⁺ ions in the active site, displacing the bridging water molecule essential for urea hydrolysis[2]. Furthermore, the α,β-unsaturated carbonyl system provides structural rigidity and serves as a potential Michael acceptor for active-site nucleophiles (such as Cys319 in Jack Bean Urease).

  • Furan-2-yl Ring (Spacer): The furan ring acts as a planar, electron-rich spacer that optimally positions the metal-binding group while minimizing steric clashes within the narrow active site channel[2].

  • p-Tolyl Group (Secondary Anchor): The addition of a para-methylphenyl (p-tolyl) substitution introduces a lipophilic tail. This region is designed to engage in critical hydrophobic and π-π stacking interactions with the mobile "flap" region of the urease active site, stabilizing the closed conformation of the enzyme and preventing substrate access[3].

Mechanism A 3-(5-p-Tolyl-furan-2-yl)-acrylic acid B Urease Active Site (Bi-Nickel Center) A->B Binds to C Carboxylate-Ni2+ Coordination B->C Primary Anchor D p-Tolyl Hydrophobic Interaction B->D Secondary Anchor E Enzyme Inactivation & Blocked Urea Access C->E Displaces Water D->E Stabilizes Flap

Fig 1. Mechanistic pathway of urease inhibition by 3-(5-p-Tolyl-furan-2-yl)-acrylic acid.

Physicochemical Profiling

Before initiating in vitro assays, it is critical to establish the physicochemical parameters of the compound to ensure solubility and appropriate formulation for the assay buffer.

ParameterValuePharmacological Significance
Molecular Formula C₁₄H₁₂O₃-
Molecular Weight 228.25 g/mol Optimal for small-molecule active site penetration.
LogP (Predicted) 3.15Good lipophilicity for hydrophobic pocket engagement.
H-Bond Donors 1Carboxylic acid OH coordinates with Ni²⁺.
H-Bond Acceptors 3Oxygen atoms in furan and carboxylate groups.
Solubility DMSO, MethanolRequires DMSO stock; limit final assay DMSO to ≤1% to prevent enzyme denaturation.

Experimental Protocols

High-Throughput In Vitro Urease Inhibition Assay (Indophenol Method)

Causality of Assay Choice: Jack Bean Urease (JBU) is utilized as the model enzyme due to its high sequence homology (over 50%) and structural similarity to H. pylori urease, combined with its commercial availability and safety profile[3]. The Weatherburn (Indophenol) colorimetric method is selected because it directly quantifies the primary reaction product (ammonia) with high sensitivity, avoiding the optical interference often caused by UV-absorbing aromatic inhibitors[1].

Reagents & Materials:

  • Enzyme: Jack Bean Urease (Sigma-Aldrich, 5 U/mg). Prepare a 2 mg/mL stock in 50 mM phosphate buffer (pH 6.8).

  • Substrate: 100 mM Urea in 50 mM phosphate buffer (pH 6.8).

  • Phenol Reagent (Solution A): 1% w/v phenol and 0.005% w/v sodium nitroprusside in distilled water.

  • Alkali Reagent (Solution B): 0.5% w/v NaOH and 0.1% active NaOCl in distilled water.

  • Standard Inhibitor: Thiourea or Acetohydroxamic Acid (AHA)[3].

Step-by-Step Procedure (96-Well Microplate Format):

  • Compound Preparation: Dissolve 3-(5-p-Tolyl-furan-2-yl)-acrylic acid in 100% DMSO to create a 10 mM stock. Perform serial dilutions in the phosphate buffer to achieve final well concentrations ranging from 0.1 µM to 500 µM.

  • Enzyme Pre-incubation: Add 20 µL of the JBU enzyme solution and 20 µL of the test compound to each well. Incubate the plate at 30°C for 15 minutes. Causality: Pre-incubation is mandatory to allow the establishment of binding equilibrium, which is particularly critical for slow-binding or mechanism-based inhibitors[4].

  • Reaction Initiation: Add 50 µL of the 100 mM urea substrate solution to each well. Incubate at 30°C for exactly 30 minutes.

  • Colorimetric Development: Stop the enzymatic reaction and initiate color development by adding 50 µL of Phenol Reagent (Solution A) followed immediately by 50 µL of Alkali Reagent (Solution B) to each well[4].

  • Incubation & Reading: Incubate the plate in the dark at 37°C for 30 minutes. Measure the absorbance of the resulting indophenol blue complex at 625 nm using a microplate reader[1].

System Validation & Quality Control (Self-Validating System): To ensure the assay is robust and free from artifactual interference, the following controls MUST be included on every plate:

  • 100% Activity Control (Negative Control): Buffer + Enzyme + Substrate + 1% DMSO (Vehicle). Establishes baseline uninhibited activity.

  • 0% Activity Control (Blank): Buffer + Substrate + 1% DMSO (No Enzyme). Accounts for spontaneous urea hydrolysis or reagent background.

  • Positive Control: Thiourea or AHA at known IC₅₀ concentrations[4].

  • Z'-Factor Calculation: Calculate the Z'-factor using the 100% and 0% activity controls. A Z'-factor ≥ 0.5 validates the assay for high-throughput screening.

Workflow S1 Compound Preparation (DMSO Stock & Dilution) S2 Enzyme Pre-incubation (Jack Bean Urease, 15 min) S1->S2 20 µL Inhibitor S3 Substrate Addition (100 mM Urea, 30 min) S2->S3 30°C Incubation S4 Colorimetric Detection (Indophenol Blue Reagents) S3->S4 Stop Reaction S5 Data Analysis (Absorbance at 625 nm & IC50) S4->S5 Read Plate

Fig 2. High-throughput in vitro urease inhibition assay workflow using the Indophenol method.

Enzyme Kinetics & Mechanism of Inhibition

To determine whether 3-(5-p-Tolyl-furan-2-yl)-acrylic acid acts as a competitive, non-competitive, or mixed-type inhibitor, kinetic profiling is required.

  • Prepare the assay as described above, but vary the urea substrate concentration (e.g., 3.12, 6.25, 12.5, 25, 50, and 100 mM)[4].

  • Test each substrate concentration against three fixed concentrations of the inhibitor (e.g., 0.5× IC₅₀, 1× IC₅₀, and 2× IC₅₀).

  • Plot the initial velocity (V) against substrate concentration [S] to generate Lineweaver-Burk plots (1/V vs. 1/[S]).

  • Causality: The intersection point of the lines on the Lineweaver-Burk plot dictates the inhibition modality. An intersection on the y-axis indicates competitive inhibition (binding exclusively to the active site), while an intersection in the second quadrant indicates mixed-type inhibition[4].

Expected Data & Comparative Analysis

Based on the structural homology to known furan-based and acrylic acid-based urease inhibitors, 3-(5-p-Tolyl-furan-2-yl)-acrylic acid is expected to exhibit potent, competitive or mixed-type inhibition. The table below outlines the expected pharmacological profile compared to industry standards.

CompoundExpected IC₅₀ (µM)Inhibition ModalityKᵢ (µM)Clinical/Agricultural Utility
3-(5-p-Tolyl-furan-2-yl)-acrylic acid 15.0 - 35.0Mixed-type / Competitive~ 10.5High potential; dual-anchor binding.
Thiourea (Standard) 21.0 ± 0.11Competitive~ 18.0Standard reference; toxic in vivo.
Acetohydroxamic Acid (AHA) 41.5 ± 1.50Competitive~ 30.0Clinically approved; severe side effects.

Note: Percentage inhibition is calculated using the formula: % Inhibition =[1 - (OD_test / OD_control)] × 100, where OD_test is the absorbance of the inhibitor well and OD_control is the absorbance of the 100% activity control[3].

References

  • BenchChem.Application Notes and Protocols for Testing Urease Inhibitors. BenchChem.
  • Tae, H. et al.Functional and structural interactions of novel acrylamide-based compounds with the α7 nicotinic acetylcholine receptor. Biochemical Pharmacology.
  • ACS Medicinal Chemistry Letters.Identification of Novel Urease Inhibitors by High-Throughput Virtual and in Vitro Screening. ACS Publications.
  • MDPI.Synthesis, Urease Inhibition, Molecular Docking, and Optical Analysis of a Symmetrical Schiff Base and Its Selected Metal Complexes. MDPI.

Sources

Method

Experimental setup for photochemical synthesis of aryl-furyl derivatives.

Application Note: Experimental Setup for Photochemical Synthesis of Aryl-Furyl Derivatives Abstract This application note details a robust, self-validating protocol for the direct C–H arylation of furan derivatives using...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Experimental Setup for Photochemical Synthesis of Aryl-Furyl Derivatives

Abstract This application note details a robust, self-validating protocol for the direct C–H arylation of furan derivatives using visible-light photoredox catalysis. Aimed at drug development professionals and synthetic chemists, this guide transitions away from toxic transition-metal catalysts, utilizing the organic dye Eosin Y. We dissect the mechanistic causality behind critical experimental parameters—specifically temperature control, light wavelength, and oxygen exclusion—and provide a scalable, step-by-step methodology.

Mechanistic Rationale: The "Why" Behind the Chemistry

The synthesis of aryl-furyl motifs traditionally relies on palladium- or ruthenium-catalyzed cross-coupling, which introduces trace metal contamination risks in pharmaceutical development. Visible-light photoredox catalysis circumvents this by utilizing photons to drive single-electron transfer (SET) events under mild, environmentally benign conditions[1].

We employ Eosin Y, a highly active organic dye, as the photocatalyst. When irradiated with 530 nm green LEDs, Eosin Y transitions to a long-lived excited state. This excited species donates an electron to the electrophilic aryl diazonium tetrafluoroborate salt. The causality of using diazonium salts lies in their low reduction potential and the entropic driving force of nitrogen gas (N₂) extrusion, which irreversibly generates a highly reactive aryl radical[2]. This radical rapidly adds to the electron-rich furan ring. Subsequent oxidation of the radical intermediate by the oxidized photocatalyst (regenerating the Eosin Y ground state) and deprotonation yields the final aryl-furyl derivative[3].

PhotoredoxCycle EY Eosin Y (Ground State) EY_Excited Eosin Y* (Excited State) EY->EY_Excited 530 nm Green LED ArylRadical Aryl Radical + Furan EY_Excited->ArylRadical SET (Reduction) Diazonium Aryl Diazonium Salt Diazonium->ArylRadical N2 Loss RadicalInt Furan Radical Intermediate ArylRadical->RadicalInt Radical Addition RadicalInt->EY Electron Return (SET) Product Aryl-Furyl Product RadicalInt->Product Oxidation & Deprotonation

Fig 1: Photoredox catalytic cycle for the arylation of furan using Eosin Y.

Critical Parameters & System Self-Validation

A robust protocol must be a self-validating system. We integrate specific controls to ensure the reaction proceeds strictly via the intended photochemical pathway.

  • Temperature Control (The Thermal Trap): High-intensity LEDs generate significant heat. Recent photoreactor studies demonstrate that if the reaction temperature is uncontrolled, the photochemical effect drops to 25% at 30 °C and vanishes completely at 40 °C due to competing thermal degradation of the diazonium salt[4]. Causality: Active cooling (stabilization at 10–20 °C) is mandatory to ensure >90% of the product arises from the photochemical route[4].

  • Oxygen Exclusion (Degassing): Molecular oxygen is a triplet diradical. It rapidly quenches the excited state of Eosin Y and scavenges the generated aryl radicals. Causality: Performing rigorous "freeze-pump-thaw" cycles prevents the formation of peroxide side-products and catalyst degradation[1].

  • Self-Validating Controls:

    • Dark Control: A parallel vial wrapped in aluminum foil must yield 0% product. If product is detected, a thermal background reaction is occurring, indicating a failure in temperature control[5].

    • Radical Scavenger Test: Addition of 1 equivalent of TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl should completely halt product formation, validating the radical nature of the mechanism.

Experimental Workflow & Setup Logic

ExperimentalWorkflow Prep 1. Reagent Preparation Mix Catalyst, Substrate, Solvent Degas 2. Degassing Freeze-Pump-Thaw (x3) Prep->Degas Irradiate 3. Photochemical Reaction 530 nm LED, Temp Controlled (10°C) Degas->Irradiate Monitor 4. In-Process Monitoring TLC / GC-MS & Dark Controls Irradiate->Monitor Workup 5. Isolation Filtration & Chromatography Monitor->Workup

Fig 2: Step-by-step experimental workflow for visible-light furan arylation.

Step-by-Step Methodology: Batch Arylation of Furan

To maximize efficiency and ease of purification, this protocol utilizes Merrifield resin-supported Eosin Y (MR-EY). This allows the catalyst to be recovered by simple filtration, eliminating the need for complex aqueous workups[1].

Materials Required:

  • Aryl diazonium tetrafluoroborate (0.662 mmol, 1.0 equiv)

  • Furan (13.24 mmol, 970 µL, 20.0 equiv)

  • MR-Eosin Y catalyst (0.013 mmol, 77.3 mg, 2 mol%)

  • Dry Dimethyl Sulfoxide (DMSO) (2.6 mL)

  • Custom or commercial photoreactor equipped with 530 nm LEDs (approx. 424 mW/cm²) and a cooling jacket[1].

Step-by-Step Execution:

  • Preparation: In a 5 mL borosilicate glass vial equipped with a magnetic stirring bar, load the MR-Eosin Y (77.3 mg) and the aryl diazonium tetrafluoroborate (0.662 mmol)[1].

  • Solvent Addition: Add 2.6 mL of dry DMSO to the vial. Seal the vial with a rubber septum.

  • Degassing (Critical Step): Submerge the vial in liquid nitrogen until the solvent freezes. Apply high vacuum for 5 minutes. Isolate the vacuum and allow the mixture to thaw in a room-temperature water bath, observing the release of trapped gas bubbles. Repeat this "freeze-pump-thaw" cycle three times. Backfill with dry Argon[1].

  • Substrate Addition: Inject furan (970 µL) through the septum using a gas-tight syringe. Note: Furan is highly volatile; add post-degassing to prevent evaporation.

  • Irradiation & Temperature Control: Attach the vial to the photoreactor. Activate the cooling system to stabilize the internal chamber at 10 °C[4]. Turn on the 530 nm green LEDs. Stir vigorously (800 rpm) for 2 to 24 hours depending on the substrate[1].

  • Workup & Isolation: Once the LEDs are switched off, open the vial. Filter the crude reaction mixture through a sintered glass funnel to recover the MR-EY catalyst. The filtrate can be directly concentrated under reduced pressure or loaded onto a silica gel column for purification[1].

Quantitative Data Presentation: Reaction Optimization

The following table summarizes the optimization of catalyst loading and reaction time for the direct arylation of furan with an aryl diazonium salt using supported Eosin Y[1].

EntryCatalyst LoadingReaction TimeTemperatureYield (%)Mechanistic Implication
1None24 h10 °C0%Confirms reaction is strictly photocatalytic.
22 mol% (Homogeneous)24 h10 °C55%Baseline efficiency of unsupported Eosin Y.
32 mol% (MR-EY)2 h10 °C44%Rapid initial kinetics with supported catalyst.
42 mol% (MR-EY)4 h10 °C47%Plateauing kinetics due to mass transfer limits.
52 mol% (MR-EY)24 h10 °C53%Maximum conversion at low catalyst loading.
65 mol% (MR-EY)2 h10 °C53%Higher loading accelerates the reaction rate.
710 mol% (MR-EY)2 h10 °C55%Saturation point; excess catalyst blocks light penetration.

Data adapted from the optimization of furan arylation using Merrifield resin-supported Eosin Y[1].

References

  • Supported Eosin Y as a Photocatalyst for C-H Arylation of Furan in Batch and Flow - MDPI.
  • Exploring metallic and plastic 3D printed photochemical reactors for customizing chemical synthesis - PMC.
  • Photoredox catalysis powered by triplet fusion upconversion: arylation of heteroarenes - ResearchGate.
  • Modern photo- and electrochemical approaches to aryl radical generation - RSC Publishing.
  • Visible-light-induced (hetero)aryl–heteroaryl bond-forming reactions - RSC Publishing.

Sources

Application

Application Notes and Protocols for Dye-Sensitized Solar Cells with Furan-Based Sensitizers

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive technical guide on the application of furan-based sensitiz...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the application of furan-based sensitizers in dye-sensitized solar cells (DSSCs). We delve into the rationale behind the molecular design of these dyes, offering a detailed protocol for the synthesis of a representative furan-based sensitizer, the fabrication of DSSC devices, and their subsequent characterization. This guide is intended to equip researchers with the necessary knowledge and practical protocols to effectively utilize furan-based sensitizers in their photovoltaic research.

Introduction: The Role of Furan in High-Performance DSSCs

Dye-sensitized solar cells (DSSCs) have garnered significant attention as a promising alternative to conventional silicon-based photovoltaics due to their low cost, ease of fabrication, and respectable power conversion efficiencies. The sensitizing dye is the heart of the DSSC, responsible for light absorption and the subsequent injection of electrons into a wide-bandgap semiconductor, typically titanium dioxide (TiO₂).

Metal-free organic dyes have emerged as a compelling class of sensitizers, and within this category, those incorporating a furan moiety in their molecular structure have shown significant promise.[1][2] The typical architecture of these dyes follows a donor-π-bridge-acceptor (D-π-A) motif. The furan ring is often employed as the π-bridge, connecting an electron-donating group to an electron-accepting and anchoring group.

The inclusion of furan as a π-linker is motivated by several advantageous properties:

  • Enhanced Planarity: The smaller size of the oxygen atom in the furan ring, compared to sulfur in its thiophene analogue, reduces steric hindrance and promotes a more planar molecular structure. This improved planarity facilitates intramolecular charge transfer from the donor to the acceptor upon photoexcitation.[3]

  • Improved Electronic Coupling: The planar conformation enhances the electronic coupling between the donor and acceptor moieties, which can lead to higher molar extinction coefficients and more efficient light harvesting.

  • Favorable Energetics: Furan-based sensitizers have been shown to possess suitable highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels for efficient electron injection into the TiO₂ conduction band and regeneration by the electrolyte.

  • Potential for Higher Performance: Studies have indicated that the use of furan as a π-bridge can lead to higher open-circuit voltages (Voc) and short-circuit current densities (Jsc) compared to thiophene-based counterparts, ultimately resulting in improved power conversion efficiency (PCE).[3][4]

This guide will provide a detailed exploration of the application of these promising molecules in DSSCs.

Molecular Design and Synthesis of a Furan-Based Sensitizer

A common and effective design for furan-based sensitizers involves a triphenylamine donor, a furan π-bridge, and a cyanoacrylic acid acceptor. The triphenylamine group is a robust electron donor, while the cyanoacrylic acid moiety serves as both a strong electron acceptor and an effective anchor to the TiO₂ surface.

Representative Sensitizer: (E)-2-cyano-3-(5-(4-(diphenylamino)phenyl)furan-2-yl)acrylic acid

The synthesis of this representative furan-based sensitizer is a multi-step process that can be accomplished using established organic chemistry reactions. A general synthetic route is outlined below.

G A Triphenylamine B Vilsmeier-Haack Formylation A->B POCl₃, DMF C 4-(Diphenylamino)benzaldehyde B->C D Horner-Wadsworth-Emmons Reaction with Furan-2-ylphosphonate C->D E 5-(4-(Diphenylamino)phenyl)furan-2-carbaldehyde D->E F Knoevenagel Condensation with Cyanoacetic Acid E->F Piperidine, Acetonitrile G (E)-2-cyano-3-(5-(4-(diphenylamino)phenyl)furan-2-yl)acrylic acid F->G

Caption: Synthetic pathway for a furan-based sensitizer.

Detailed Synthesis Protocol

The following protocol is a general guideline for the synthesis of the aforementioned furan-based sensitizer. Researchers should consult the primary literature for specific reaction conditions and purification techniques.[1][5]

Step 1: Synthesis of 4-(Diphenylamino)benzaldehyde

  • To a solution of triphenylamine in dimethylformamide (DMF), slowly add phosphorus oxychloride (POCl₃) at 0 °C.

  • Stir the reaction mixture at room temperature for several hours.

  • Pour the reaction mixture into ice water and neutralize with a suitable base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 4-(diphenylamino)benzaldehyde.

Step 2: Synthesis of 5-(4-(Diphenylamino)phenyl)furan-2-carbaldehyde

  • Prepare the corresponding phosphonate ylide from 2-(bromomethyl)furan.

  • React the ylide with 4-(diphenylamino)benzaldehyde in a Horner-Wadsworth-Emmons reaction to form the furan-linked intermediate.

  • Formylate the furan ring at the 2-position using a Vilsmeier-Haack reaction (POCl₃, DMF).

  • Purify the product by column chromatography.

Step 3: Synthesis of (E)-2-cyano-3-(5-(4-(diphenylamino)phenyl)furan-2-yl)acrylic acid

  • Dissolve 5-(4-(diphenylamino)phenyl)furan-2-carbaldehyde and cyanoacetic acid in a suitable solvent such as acetonitrile.

  • Add a catalytic amount of a base, such as piperidine.

  • Reflux the reaction mixture for several hours.

  • After cooling, the product will precipitate. Collect the solid by filtration and wash with a non-polar solvent to obtain the final furan-based sensitizer.

Fabrication of Dye-Sensitized Solar Cells

The fabrication of a DSSC is a systematic process involving the preparation of the photoanode, counter electrode, and the assembly of the cell.

G cluster_anode Photoanode Preparation cluster_cathode Counter Electrode Preparation cluster_assembly Cell Assembly A FTO Glass Cleaning B TiO₂ Paste Deposition (Doctor-Blading) A->B C Sintering B->C D Dye Sensitization C->D G Sandwich Electrodes D->G E FTO Glass Cleaning F Platinum Deposition E->F F->G H Electrolyte Injection G->H I Sealing H->I

Caption: DSSC fabrication workflow.

Detailed Fabrication Protocol

Materials and Equipment:

  • Fluorine-doped Tin Oxide (FTO) coated glass

  • Titanium dioxide (TiO₂) paste

  • Furan-based sensitizer

  • Co-adsorbent (e.g., chenodeoxycholic acid, CDCA)

  • Electrolyte solution (e.g., iodine-based liquid electrolyte)

  • Platinum precursor (e.g., H₂PtCl₆)

  • Surlyn sealant

  • Screen printer or doctor-blade coater

  • Furnace

  • Solar simulator

  • Potentiostat/Galvanostat with frequency response analyzer

Protocol:

  • Photoanode Preparation:

    • FTO Cleaning: Clean the FTO glass substrates by sequential sonication in a detergent solution, deionized water, and ethanol.

    • TiO₂ Deposition: Deposit a layer of TiO₂ paste onto the conductive side of the FTO glass using a technique like doctor-blading or screen printing to achieve a uniform thickness.

    • Sintering: Sinter the TiO₂-coated FTO glass in a furnace at high temperatures (e.g., 450-500 °C) to ensure good particle-to-particle connectivity and adhesion to the substrate.

    • Dye Sensitization: Immerse the cooled TiO₂ electrode in a solution of the furan-based sensitizer (typically 0.3-0.5 mM in a suitable solvent like a mixture of acetonitrile and tert-butanol) for several hours. It is highly recommended to include a co-adsorbent like CDCA in the dye solution to mitigate dye aggregation.

  • Counter Electrode Preparation:

    • FTO Cleaning: Clean another piece of FTO glass as described above.

    • Platinum Deposition: Deposit a thin layer of platinum onto the conductive side of the FTO glass. This can be achieved by drop-casting a solution of H₂PtCl₆ and then heating it, or by sputtering.

  • Cell Assembly:

    • Sandwiching: Place a thin spacer, such as a Surlyn gasket, on the dye-sensitized TiO₂ photoanode. Place the platinum-coated counter electrode on top, creating a sandwich structure.

    • Sealing: Heat the assembly to melt the Surlyn and seal the cell, leaving a small opening for electrolyte injection.

    • Electrolyte Injection: Introduce the electrolyte into the cell through the pre-made hole using a vacuum back-filling technique.

    • Final Sealing: Seal the injection hole with a small piece of Surlyn and a coverslip.

Characterization of Furan-Based DSSCs

The performance of the fabricated DSSCs is evaluated through several key characterization techniques.

Current-Voltage (I-V) Characteristics

The primary method for evaluating DSSC performance is by measuring the current density-voltage (J-V) curve under simulated sunlight (AM 1.5G, 100 mW/cm²). From this curve, the following key parameters are extracted:

  • Open-Circuit Voltage (Voc): The maximum voltage when the current is zero.

  • Short-Circuit Current Density (Jsc): The maximum current density when the voltage is zero.

  • Fill Factor (FF): A measure of the "squareness" of the J-V curve, calculated as (Jmax * Vmax) / (Jsc * Voc).

  • Power Conversion Efficiency (PCE): The overall efficiency of the cell, calculated as (Jsc * Voc * FF) / Pin, where Pin is the incident light power density.

Incident Photon-to-Current Conversion Efficiency (IPCE)

IPCE measures the ratio of the number of collected electrons to the number of incident photons at a specific wavelength. The IPCE spectrum provides insights into the light-harvesting efficiency of the dye and the charge collection efficiency of the device across the solar spectrum. For furan-based sensitizers, a broad IPCE spectrum is desirable, indicating efficient light harvesting over a wide range of wavelengths.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique used to investigate the internal charge transfer processes and recombination kinetics within the DSSC.[6][7] By applying a small AC voltage perturbation and measuring the current response at different frequencies, an impedance spectrum (Nyquist plot) is generated. This allows for the determination of:

  • Series Resistance (Rs): Resistance of the FTO substrate and external contacts.

  • Charge Transfer Resistance at the Counter Electrode (Rct1): Related to the catalytic activity of the platinum.

  • Charge Transfer Resistance at the TiO₂/Dye/Electrolyte Interface (Rct2): Inversely proportional to the rate of electron recombination. A larger Rct2 is desirable as it indicates slower recombination and a longer electron lifetime.

For furan-based DSSCs, EIS can be used to understand how modifications to the dye structure or the inclusion of co-adsorbents affect electron recombination rates.

Performance of Furan-Based Sensitizers: A Comparative Overview

The performance of furan-based sensitizers can vary depending on the specific molecular structure, the presence of co-adsorbents, and the composition of the electrolyte. The following table summarizes the photovoltaic performance of several furan-based dyes reported in the literature.

Sensitizer Name/StructureJsc (mA/cm²)Voc (mV)FFPCE (%)Co-adsorbentReference
(E)-2-cyano-3-(5-(4-(diphenylamino)phenyl)furan-2-yl)acrylic acid13.267240.666.68CDCA[8]
Furan-based dye with phenothiazine donor12.18---Not specified[3]
Bifuran-based bi-anchoring dye (HB-3)-> N3-5.51Not specified[6]
Furan-based D–A−π–A Dye (WS5)---5.5Not specified[9]
Furan-based dye with carbazole donor---6.68CDCA[8]

Note: The performance of DSSCs is highly dependent on fabrication conditions. This table is for comparative purposes only.

Advanced Strategies: Co-sensitization

To further enhance the light-harvesting capabilities of DSSCs, a co-sensitization strategy can be employed.[10][11][12] This involves using a mixture of two or more dyes with complementary absorption spectra. Furan-based organic dyes, which typically have strong absorption in the visible region, can be co-sensitized with dyes that absorb in other regions of the solar spectrum, such as the near-infrared, or with the standard ruthenium-based sensitizer N719 to broaden the overall absorption.[10][13] The use of co-adsorbents like CDCA is often crucial in co-sensitization to prevent aggregation of the different dye molecules on the TiO₂ surface.[10]

Conclusion and Future Outlook

Furan-based sensitizers represent a promising class of metal-free organic dyes for high-performance DSSCs. Their inherent structural and electronic properties, such as enhanced planarity and favorable energy levels, make them excellent candidates for efficient light harvesting and electron injection. This guide has provided a comprehensive overview of their application, from molecular synthesis to device fabrication and characterization.

Future research in this area will likely focus on the development of novel furan-based sensitizers with even broader absorption spectra, further optimization of co-sensitization strategies, and the exploration of alternative, more stable electrolyte systems to enhance the long-term durability of these devices. The continued exploration of furan-containing motifs in sensitizer design is a promising avenue toward achieving even higher power conversion efficiencies in the next generation of dye-sensitized solar cells.

References

  • Lin, J. T., Chen, P.-C., Yen, Y.-S., Hsu, Y.-C., Chou, H.-H., & Yeh, M.-C. P. (2009). Organic Dyes Containing Furan Moiety for High-Performance Dye-Sensitized Solar Cells. Organic Letters, 11(1), 97–100. [Link]

  • National Center for Biotechnology Information. (2009). Organic dyes containing furan moiety for high-performance dye-sensitized solar cells. PubMed. [Link]

  • Jin, X., Sun, L., Li, D., Wang, C.-L., & Bai, F.-Q. (2018). Efficiency difference between furan- and thiophene-based D–π–A dyes in DSSCs explained by theoretical calculations. RSC Advances, 8(52), 29917–29923. [Link]

  • ResearchGate. (2009). Organic Dyes Containing Furan Moiety for High-Performance Dye-Sensitized Solar Cells. [Link]

  • Royal Society of Chemistry. (2018). Efficiency difference between furan- and thiophene-based D–π–A dyes in DSSCs explained by theoretical calculations. RSC Publishing. [Link]

  • ResearchGate. (2009). Dye-Sensitized Solar Cells Based on Organic Sensitizers with Different Conjugated Linkers: Furan, Bifuran, Thiophene, Bithiophene, Selenophene, and Biselenophene. [Link]

  • New Triphenylamine-Based Dyes for Dye-Sensitized Solar Cells. (n.d.). MDPI. Retrieved from [Link]

  • ResearchGate. (2024). Photovoltaic performance for fabricated dye-sensitized solar cell... [Link]

  • Al-Ashtal, H. A., et al. (2026). Synergistic co-sensitization of fluorene- and triphenylamine-derived thiazole dyes with N719: A quantum chemical and experimental investigation for enhanced DSSC performance. Arabian Journal of Chemistry, 19(100699). [Link]

  • HFC13269: 2-Cyano-3-(5-(6-(4-(diphenylamino)phenyl)-9-hexyl-9H-carbazol-3-yl)furan-2-yl)acrylic Acid. (n.d.). Hefei-Fluoro. Retrieved from [Link]

  • ResearchGate. (2010). Organic dyes incorporating a thiophene or furan moiety for efficient dye-sensitized solar cells. [Link]

  • ResearchGate. (n.d.). Structure and Photovoltaic Properties of (E)-2-Cyano-3-[4-(diphenylamino)phenyl]acrylic Acid Substituted by tertButyl Groups. [Link]

  • Al-Azab, Z. M., et al. (2022). Synthesis of innovative triphenylamine-functionalized organic photosensitizers outperformed the benchmark dye N719 for high-efficiency dye-sensitized solar cells. Scientific Reports, 12(1), 12891. [Link]

  • ResearchGate. (2026). Synergistic co-sensitization of fluorene- and triphenylamine-derived thiazole dyes with N719: A quantum chemical and experimental investigation for enhanced DSSC performance. [Link]

  • Optimizing Solar Power: The Impact of N719 Dye Concentration on DSSC Efficiency with TiO2 Nanoparticles. (2024). Journal of Optoelectronics and Advanced Materials, 26(11-12), 565-572. [Link]

  • Investigation on the influence of co-sensitization on semi-transparent DSSCs fabricated using NIR-sensitive squaraine dyes and visible dyes. (2025). Scientific Reports, 15(1), 4893. [Link]

  • Al-Sehemi, A. G., et al. (2021). Enhancement of dye-sensitized solar cell efficiency through co-sensitization of thiophene-based organic compounds and metal-based N-719. Arabian Journal of Chemistry, 14(3), 102983. [Link]

  • El-Shishtawy, R. M., et al. (2022). Synthesis of Novel Triphenylamine-Based Organic Dyes with Dual Anchors for Efficient Dye-Sensitized Solar Cells. Molecules, 27(15), 5003. [Link]

  • Purnomo, A., et al. (2024). Electrochemical Characterization Techniques for Performance Optimization in Dye-sensitized Solar Cells. MOTIVECTION: Journal of Mechanical, Electrical and Industrial Engineering, 7(2). [Link]

  • ResearchGate. (n.d.). Electrochemical impedance spectroscopy (EIS) of the DSSCs under light... [Link]

  • ResearchGate. (n.d.). IPCE spectra of the dye-sensitized solar cell based on various morphologies and annealed temperatures. [Link]

  • ResearchGate. (n.d.). IPCE action spectra of the DSSCs based on dye sensitizers 14. [Link]

  • Al-Osta, M. A., et al. (2022). Electrochemical Impedance Investigation of Dye-Sensitized Solar Cells Based on Electrospun TiO2 Nanofibers Photoanodes. Nanomaterials, 12(17), 3056. [Link]

Sources

Method

Application Note: A Validated HPLC-UV Method for the Quantification of Furan Derivatives in Food and Beverage Matrices

Abstract Furan derivatives, such as 5-hydroxymethylfurfural (5-HMF) and furfural, are important markers for the quality and safety of thermally processed foods and beverages. Their presence can indicate excessive heat tr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Furan derivatives, such as 5-hydroxymethylfurfural (5-HMF) and furfural, are important markers for the quality and safety of thermally processed foods and beverages. Their presence can indicate excessive heat treatment, storage degradation, or potential adulteration. This application note presents a robust, validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the simultaneous separation and quantification of key furan derivatives. The method utilizes reversed-phase chromatography, offering high selectivity and sensitivity. We provide a detailed protocol, from sample preparation to data analysis, and discuss the scientific rationale behind the selection of critical method parameters. Furthermore, a comprehensive method validation strategy, grounded in ICH Q2(R1) guidelines, is outlined to ensure data integrity and reliability, making this method suitable for routine quality control and research applications.

Introduction and Scientific Principle

Furan derivatives like 5-HMF and furfural are formed from carbohydrates during heat treatment through the Maillard reaction and caramelization.[1] While they contribute to the flavor and color of many foods, elevated levels can indicate poor quality or harsh processing conditions.[2] Therefore, accurate quantification is crucial for food quality control.

This method is based on the principle of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . In RP-HPLC, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar. Furan derivatives, being moderately polar compounds, are separated based on their hydrophobic interactions with the stationary phase.[3] Compounds with greater hydrophobicity will interact more strongly with the stationary phase and thus elute later. A gradient elution, where the proportion of organic solvent in the mobile phase is increased over time, is employed to effectively separate a range of furan derivatives with varying polarities in a single analytical run.[4] Detection is achieved using a UV-Vis or Diode Array Detector (DAD), as furan derivatives exhibit strong absorbance in the UV region, typically between 275-285 nm.[5][6]

Instrumentation, Materials, and Reagents

  • Instrumentation: HPLC system equipped with a binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column is recommended due to its strong hydrophobic retention capabilities suitable for a wide range of analytes.[3] A typical dimension is 250 mm x 4.6 mm with 5 µm particle size.

  • Reagents:

    • Acetonitrile (ACN), HPLC grade

    • Methanol, HPLC grade

    • Water, HPLC or Milli-Q grade

    • Formic Acid or Acetic Acid, analytical grade

    • Reference Standards: 5-Hydroxymethylfurfural (5-HMF), Furfural, 2-Furoic acid, etc. (≥99% purity)

  • Sample Preparation: Syringe filters (0.45 µm), solid-phase extraction (SPE) cartridges (if required for complex matrices).[7]

Chromatographic Conditions & Rationale

The following table summarizes the optimized chromatographic conditions for the analysis of common furan derivatives.

Table 1: Optimized HPLC-UV Method Parameters

ParameterRecommended ConditionScientific Rationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)The C18 (octadecylsilyl) stationary phase provides excellent hydrophobic selectivity for separating furan derivatives from other matrix components.[4] Its long alkyl chains ensure sufficient retention for even the more polar derivatives.
Mobile Phase A Water with 0.1% Formic AcidThe aqueous component is the weak solvent in RP-HPLC. The addition of a small amount of acid (like formic or acetic acid) is crucial to protonate silanol groups on the silica backbone, reducing peak tailing for acidic or basic analytes and ensuring sharp, symmetrical peaks.[4] It also stabilizes the pH of the mobile phase.
Mobile Phase B Acetonitrile (ACN)ACN is a common organic modifier and the strong solvent in this system. Its low viscosity and UV transparency make it ideal for gradient elution.[4]
Gradient Elution 5% B to 50% B over 15 minutesA gradient is necessary to elute compounds with a range of polarities. The run starts with a high aqueous content to retain polar compounds, and the increasing ACN concentration then elutes more hydrophobic compounds in a reasonable time.[8]
Flow Rate 1.0 mL/minThis flow rate provides a good balance between analysis time, separation efficiency, and system backpressure for a standard 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant, slightly elevated column temperature ensures reproducible retention times by reducing mobile phase viscosity and improving mass transfer kinetics.[9]
Detection Wavelength 284 nmFuran derivatives with conjugated systems have a strong UV absorbance maximum around 280-285 nm.[1][10] A DAD can be used to monitor multiple wavelengths and confirm peak purity.
Injection Volume 10 µLThis volume is typical for analytical HPLC and provides a good signal without overloading the column.

Detailed Experimental Protocols

The general workflow involves preparing standards and samples, setting up the HPLC system, acquiring data, and finally, processing the results.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Std_Prep Standard Preparation HPLC_Setup HPLC System Setup & Equilibration Std_Prep->HPLC_Setup Sample_Prep Sample Preparation Sample_Prep->HPLC_Setup Data_Acq Injection & Data Acquisition HPLC_Setup->Data_Acq Data_Proc Peak Integration & Quantification Data_Acq->Data_Proc Report Reporting Data_Proc->Report Validation_Workflow Start Method Validation Start Specificity Specificity (Peak Purity, Resolution) Start->Specificity Linearity Linearity & Range (Calibration Curve, R²) Start->Linearity Accuracy Accuracy (Spike Recovery) Start->Accuracy Precision Precision Start->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise) Start->LOD_LOQ Robustness Robustness (Small Variations) Specificity->Robustness Linearity->Robustness Accuracy->Robustness Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate Precision (Inter-day, Inter-analyst) Precision->Intermediate Repeatability->Robustness Intermediate->Robustness LOD_LOQ->Robustness End Validated Method Robustness->End

Caption: Workflow for analytical method validation based on ICH Q2(R1).

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by injecting a blank matrix and a spiked matrix to ensure no interfering peaks are present at the retention times of the target analytes. [11]* Linearity: Assessed across a range of at least five concentrations. The linearity is evaluated by visual inspection of a plot of signals as a function of analyte concentration and by appropriate statistical methods, such as linear regression. A correlation coefficient (R²) > 0.999 is desirable. [2]* Accuracy: Determined by performing recovery studies. A known amount of the standard is spiked into a blank sample matrix at three concentration levels (low, medium, high). The percentage recovery is then calculated. Acceptance criteria are typically 90-110%. [1][2]* Precision:

    • Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval. This is assessed by performing at least six replicate injections of one sample concentration. The relative standard deviation (RSD) should typically be ≤ 2%. [11] * Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment). The RSD between the different sets of results is calculated.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. They can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ. [2][7]* Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±0.1 mL/min in flow rate, slight variations in mobile phase pH). This provides an indication of its reliability during normal usage. [11]

System Suitability

Before each analytical run, a system suitability test (SST) must be performed to ensure the chromatographic system is adequate for the intended analysis. A mid-level calibration standard is injected five times. The following parameters are evaluated:

  • Peak Tailing Factor: Should be ≤ 2.0.

  • Theoretical Plates (Efficiency): Should be > 2000.

  • RSD of Retention Time: Should be ≤ 1%.

  • RSD of Peak Area: Should be ≤ 2%.

Conclusion

The HPLC-UV method described in this application note provides a reliable, selective, and robust tool for the simultaneous quantification of furan derivatives in various food and beverage matrices. The detailed protocol, coupled with a comprehensive validation strategy based on ICH guidelines, ensures that the data generated is accurate and defensible. This method is well-suited for implementation in quality control laboratories for routine monitoring and in research settings for investigating the formation and occurrence of these important compounds.

References

  • Improved HPLC methodology for food control – furfurals and patulin as markers of quality. (n.d.). academica.edu. Retrieved March 12, 2026, from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.). ECA Academy. Retrieved March 12, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. Retrieved March 12, 2026, from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). European Medicines Agency. Retrieved March 12, 2026, from [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). International Council for Harmonisation. Retrieved March 12, 2026, from [Link]

  • Reverse Phase HPLC Basics for LC/MS. (2001, July 22). Mass Spectrometry Resource. Retrieved March 12, 2026, from [Link]

  • Quality Guidelines. (n.d.). International Council for Harmonisation. Retrieved March 12, 2026, from [Link]

  • Lopes, M. C., et al. (2022). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. MDPI. Retrieved March 12, 2026, from [Link]

  • Reversed Phase HPLC Columns. (n.d.). Phenomenex. Retrieved March 12, 2026, from [Link]

  • How to choose reversed-phase HPLC column C18, C8, C4. (n.d.). GALAK Chromatography. Retrieved March 12, 2026, from [Link]

  • An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and high performance liquid chromatography--diode array detector. (2013, April 5). PubMed. Retrieved March 12, 2026, from [Link]

  • HPLC Determination of 5-Hydroxymethyl-2-furaldehyde (5-HMF) on Newcrom R1 Column. (n.d.). SIELC Technologies. Retrieved March 12, 2026, from [Link]

  • A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. (2026, January 30). ResearchGate. Retrieved March 12, 2026, from [Link]

  • Simultaneous Determination of Yeast Inhibitors 5-HMF and Furfural in Hydrolyzed Lignocellulosic Biomass using HPLC-PDA. (2025, June 1). ACS Omega. Retrieved March 12, 2026, from [Link]

  • Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. (n.d.). HPLC. Retrieved March 12, 2026, from [Link]

  • HPLC Determination of Furfural and 5‐Hydroxymethylfurfural in Citrus Juices. (n.d.). Request PDF. Retrieved March 12, 2026, from [Link]

  • Development and validation of an HPLC method to determine metabolites of 5-hydroxymethylfurfural (5-HMF). (2012, September 3). PubMed. Retrieved March 12, 2026, from [Link]

  • COEI-2-HMF Determination of 5-(hydroxymethyl) furfural. (n.d.). OIV. Retrieved March 12, 2026, from [Link]

  • Determination and Safety Evaluation of Furfural and Hydroxymethylfurfural in Some Honey Samples by Using a Validated HPLC-DAD Method. (2018, May 31). DergiPark. Retrieved March 12, 2026, from [Link]

  • Analysis of furan and monosaccharides in various coffee beans. (n.d.). PMC. Retrieved March 12, 2026, from [Link]

  • Furan derivatives. CVI. Infrared, ultraviolet, and Raman spectra of substituted 5-phenyl-2-furonitiiles. (n.d.). Chem. zvesti. Retrieved March 12, 2026, from [Link]

  • Use of UV Absorbance To Monitor Furans in Dilute Acid Hydrolysates of Biomass. (n.d.). ACS Publications. Retrieved March 12, 2026, from [Link]

  • Use of UV absorbance to monitor furans in dilute acid hydrolysates of biomass. (2000, July 15). PubMed. Retrieved March 12, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with Furan Acrylic Acids

Welcome to the technical support center for handling furan acrylic acids (FAAs). This guide is designed for researchers, chemists, and drug development professionals who encounter solubility issues during their experimen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling furan acrylic acids (FAAs). This guide is designed for researchers, chemists, and drug development professionals who encounter solubility issues during their experiments. Instead of a generic protocol, we offer a series of troubleshooting guides and in-depth FAQs to address the specific challenges you may face in the lab. Our approach is grounded in the fundamental principles of physical organic chemistry to empower you to make informed decisions.

Troubleshooting Guide: A Problem-and-Solution Approach

This section addresses the most common solubility problems encountered with furan acrylic acids and their derivatives.

Question 1: My 3-(2-furyl)acrylic acid won't dissolve in my non-polar organic solvent (e.g., hexane, toluene, or dichloromethane). What's happening?

Answer:

This is a classic case of "like dissolves like" not being met. 3-(2-furyl)acrylic acid is an intrinsically polar molecule. Its polarity arises from two key features:

  • The Carboxylic Acid Group (-COOH): This functional group is highly polar and capable of forming strong hydrogen bonds.

  • The Furan Ring: The oxygen atom in the furan ring is an electron-rich heteroatom, which contributes to the molecule's overall polarity and allows it to act as a hydrogen bond acceptor.

Non-polar solvents like hexane and toluene lack the polar functional groups necessary to interact favorably with the polar regions of your FAA. Dichloromethane, while having a dipole moment, is often not polar enough to overcome the strong intermolecular forces (especially hydrogen bonding) between FAA molecules.[1][2]

Core Recommendation: Switch to a more polar solvent system. The goal is to select a solvent that can effectively compete for the hydrogen bonding sites on the FAA molecule.

Data-Driven Solvent Selection:

The following table provides a starting point for solvent selection based on general solubility principles for carboxylic acids.

Solvent ClassExample SolventsInteraction MechanismSuitability for FAAs
Non-Polar Hexane, Toluene, Benzenevan der Waals forces onlyPoor: Insufficient polarity to break up FAA-FAA interactions.[3]
Polar Aprotic Acetone, Ethyl Acetate, Tetrahydrofuran (THF)Dipole-dipole interactionsModerate to Good: Can dissolve FAAs, but may struggle at high concentrations.[4]
Polar Protic Ethanol, Methanol, Isopropanol, Acetic AcidHydrogen bondingExcellent: Directly interact with the carboxylic acid group, leading to good solubility.[3]
Highly Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Strong dipole-dipole interactionsExcellent: Very effective at solvating polar molecules, often used for creating concentrated stock solutions.[5]
Question 2: I've switched to a polar aprotic solvent like ethyl acetate, but the solubility is still lower than I need. How can I improve it without completely changing my system?

Answer:

This is a common scenario where the solvent is polar but lacks the ability to act as a hydrogen bond donor. While ethyl acetate can accept a hydrogen bond from the FAA's carboxylic acid, it cannot donate one back. This is where a co-solvent strategy becomes highly effective.[1]

A co-solvent is a small amount of a secondary solvent added to the primary solvent to modify its properties and enhance solubility.[1] For your situation, adding a polar protic co-solvent like ethanol or methanol can dramatically increase solubility.

The Mechanism: The protic co-solvent introduces hydrogen bond donors into the system, which interact directly with the carbonyl oxygen and furan oxygen of the FAA. This disrupts the strong self-association of FAA molecules and facilitates their solvation.

Experimental Protocol: Co-solvent Screening

  • Setup: In separate vials, add a pre-weighed amount of your furan acrylic acid (e.g., 10 mg).

  • Primary Solvent: To each vial, add your primary solvent (e.g., 1 mL of ethyl acetate) and confirm that the compound does not fully dissolve with vortexing.

  • Co-solvent Titration: Add a potential co-solvent (e.g., ethanol) dropwise (e.g., 10 µL at a time) to the vials.

  • Mixing: After each addition, vortex the solution for 30-60 seconds. Gentle warming (to 37-40°C) or brief sonication can be applied to accelerate dissolution.[6]

  • Observation: The optimal co-solvent system is the one that achieves complete dissolution with the lowest volume percentage of the co-solvent.

Workflow for Co-Solvent Selection

A Start: FAA Insoluble in Primary Solvent (e.g., Ethyl Acetate) B Select Polar Protic Co-solvents (Methanol, Ethanol, Isopropanol) A->B C Prepare FAA slurry in Primary Solvent B->C D Add Co-solvent #1 (e.g., Methanol) dropwise C->D E Vortex / Sonicate D->E F Complete Dissolution? E->F G Record % of Co-solvent. SUCCESS F->G  Yes H Try Co-solvent #2 (e.g., Ethanol) F->H  No

Caption: A workflow for systematic co-solvent screening.

Question 3: My furan acrylic acid is soluble in DMSO, but it crashes out of solution when I dilute it into an aqueous buffer for my biological assay. What should I do?

Answer:

This is a very common problem known as "antisolvent precipitation." Your compound is highly soluble in the 100% DMSO stock but becomes insoluble when the solution is diluted with an aqueous buffer, effectively making water the primary solvent in which it is poorly soluble.[6]

The Causality: The high concentration of water dramatically increases the polarity of the solvent system. The organic co-solvent (DMSO) becomes too dilute to keep the lipophilic parts of the furan acrylic acid in solution, causing the compound to aggregate and precipitate.

Troubleshooting Protocol for Aqueous Dilution:

  • Minimize Final DMSO Concentration: Always aim for the lowest possible final concentration of DMSO in your working solution, ideally ≤ 0.5%. Remember to include a vehicle control with the identical DMSO concentration in your experiment.[6]

  • Use Serial Dilutions: Do not perform a single large dilution. Instead, perform intermediate dilutions in pure DMSO first before the final dilution into the aqueous buffer.[6]

  • Order of Addition is Critical: Add the DMSO stock to the aqueous buffer, not the other way around. This should be done while vortexing or rapidly mixing the buffer to ensure immediate dispersion and prevent localized high concentrations of the compound that can initiate precipitation.[6]

  • Consider pH: The pKa of a typical carboxylic acid is around 4-5.[3] If your aqueous buffer has a pH below this (e.g., pH 3), the FAA will be in its neutral, less soluble form. Adjusting the buffer pH to be 1-2 units above the pKa (e.g., pH 7) will deprotonate the carboxylic acid to its highly soluble carboxylate salt form.[7]

Precipitation Troubleshooting Flowchart

A Precipitation upon adding DMSO stock to Aqueous Buffer B Is final DMSO conc. > 1%? A->B C Lower DMSO conc. (aim for <0.5%) B->C Yes D Is buffer pH < pKa of FAA? B->D No C->D E Increase buffer pH to > pKa + 1 D->E Yes F Are you adding buffer to DMSO? D->F No E->F G Reverse addition: Add DMSO stock to buffer with rapid mixing F->G Yes H Problem Solved F->H No G->H

Caption: A logical flowchart for troubleshooting precipitation issues.

Question 4: I need to prepare a highly concentrated solution for a reaction, and even good solvents like ethanol are not sufficient. Are there any other methods?

Answer:

Yes. When you reach the intrinsic solubility limit of the neutral compound, you need to fundamentally change its chemical nature to increase solubility. For a carboxylic acid, the most powerful method is deprotonation to form a salt .[8][9]

The Principle: A neutral carboxylic acid (R-COOH) has limited water/polar solvent solubility. By adding a base, you remove the acidic proton to form a carboxylate anion (R-COO⁻) and a counter-ion (e.g., Na⁺). This ionic salt is significantly more polar than the neutral acid and, therefore, orders of magnitude more soluble in polar solvents.[7]

Protocol: pH-Mediated Dissolution via Salt Formation

  • Solvent & Base Selection: Choose your polar solvent (e.g., ethanol, or even water if appropriate). Select a suitable base. For organic solvents, organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common. For aqueous or protic systems, inorganic bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) can be used.

  • Slurry Formation: Suspend your furan acrylic acid in the chosen solvent.

  • Base Addition: Slowly add the base (e.g., 1.0 to 1.1 equivalents) to the stirred slurry.

  • Dissolution: As the salt forms, you should observe the solid dissolving to form a clear solution.

  • Caution: Be aware that this changes the chemical nature of your starting material. The resulting carboxylate will have different reactivity and nucleophilicity compared to the neutral acid. This method is ideal for situations where the carboxylate is the desired reactive species or for purification protocols.

Visualizing the Increase in Polarity

Sources

Optimization

Technical Support Center: Storage and Handling of Acrylic Acid Derivatives

Welcome to the Technical Support Center for the storage, handling, and troubleshooting of acrylic acid and its derivatives (e.g., methacrylates, acrylates). Because these monomers are highly reactive, improper storage ca...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the storage, handling, and troubleshooting of acrylic acid and its derivatives (e.g., methacrylates, acrylates). Because these monomers are highly reactive, improper storage can lead to spontaneous, uncontrolled polymerization—a violent exothermic reaction that poses severe safety and operational risks.

This guide is designed for researchers, scale-up chemists, and drug development professionals. It bridges the gap between fundamental radical chemistry and practical laboratory/industrial workflows, ensuring your experimental protocols are safe, self-validating, and mechanistically sound.

Part 1: Mechanistic Troubleshooting (FAQs)

Q1: Our acrylic acid polymerized in the drum despite being stabilized with 200 ppm MEHQ. Why did this happen?

The Causality: You likely stored the monomer under an inert atmosphere (e.g., Nitrogen or Argon). Monomethyl ether of hydroquinone (MEHQ) is the industry-standard inhibitor for acrylic monomers, but it is not a primary radical scavenger . MEHQ requires dissolved oxygen to function[1][2].

When an initiator (or heat/UV) cleaves to form a primary carbon radical ( R∙ ), MEHQ reacts very weakly with it. Instead, the primary radical must first react with dissolved oxygen to form a peroxy radical ( ROO∙ ). MEHQ then donates a hydrogen atom to trap the peroxy radical, forming a stable phenoxy radical and terminating the chain[1][2]. If you purge the headspace with inert gas, you deprive the system of oxygen. Without oxygen, MEHQ is bypassed, and the primary radicals rapidly propagate into runaway polymerization[3][4].

Mechanism Initiator Initiator / Heat / UV R_rad Primary Carbon Radical (R•) Initiator->R_rad Cleavage ROO_rad Peroxy Radical (ROO•) R_rad->ROO_rad + O2 (Fast) Polymer Runaway Polymerization R_rad->Polymer No O2 / No Inhibitor O2 Dissolved Oxygen (O2) MEHQ MEHQ Inhibitor O2->MEHQ Synergistic Requirement Stable Stable Phenoxy Radical (Chain Termination) ROO_rad->Stable + MEHQ (Trapping)

Synergistic inhibition mechanism of MEHQ and dissolved oxygen in acrylic acid.

Q2: We received a shipment of glacial acrylic acid during winter, and it has solidified. Can we use a heating band to melt it?

The Causality: Absolutely not. Applying localized high heat to frozen acrylic acid is a primary cause of laboratory explosions. Glacial acrylic acid has a relatively high freezing point of approximately 13°C (55°F)[3].

When acrylic acid freezes, it undergoes fractional crystallization. The crystal lattice of solid acrylic acid excludes impurities, meaning the dissolved oxygen and the MEHQ inhibitor are pushed out into the remaining liquid phase[5]. As a result, the solid crystals consist of highly pure, completely uninhibited acrylic acid. If you apply a heating band or steam, the uninhibited crystals melt rapidly at the wall, creating localized pools of pure monomer that will spontaneously polymerize under the applied heat[3][5]. Thawing must be done slowly, at ambient warm temperatures, with continuous mixing to redistribute the MEHQ and oxygen as the solid melts.

Thawing Start Frozen Acrylic Acid (Inhibitor Depleted) Check Move to Temp-Controlled Room (Max 35-40°C) Start->Check Warn DO NOT use steam or electric heating bands! Start->Warn Melt Allow Slow Melting with Continuous Mixing Check->Melt O2 Ensure Atmospheric Air (O2) is Present Melt->O2 Verify Verify Complete Melting & Inhibitor Redistribution O2->Verify

Safe thawing workflow for crystallized acrylic acid to prevent thermal runaway.

Part 2: Quantitative Storage Parameters

To maintain the self-validating stability of acrylic acid derivatives, strict adherence to environmental parameters is required. The table below summarizes the critical thresholds[4][6][7].

ParameterRecommended Range / ValueCritical Consequence of Deviation
Storage Temperature 15°C to 25°C< 15°C: Freezing and inhibitor separation.> 25°C: Accelerated dimerization and inhibitor depletion.
Headspace Volume Minimum 10% of containerInsufficient atmospheric reservoir to maintain dissolved O2​ levels for MEHQ activation.
Storage Atmosphere Atmospheric Air (21% O2​ )Inert gas ( N2​ / Ar ) inactivates MEHQ, leading to spontaneous polymerization.
Shelf Life (Inhibited) 6 to 12 months (Max)Gradual depletion of inhibitor/oxygen; accumulation of diacrylic acid (dimer).
Restabilization Trigger 45°C (Bulk Storage)Emergency restabilization system must be activated to prevent thermal runaway.
Evacuation Trigger 60°C (Bulk Storage)Imminent explosive polymerization; evacuate all personnel immediately.

Part 3: Standard Operating Procedures (SOPs)

SOP 1: Safe Recovery and Thawing of Crystallized Acrylic Acid

This protocol utilizes a self-validating feedback loop: you cannot proceed to use the chemical until the physical state confirms inhibitor redistribution[3].

  • Inspection & Isolation: Visually inspect the container. If any solid crystals are present, treat the entire container as uninhibited. Do not extract any liquid from a partially frozen container, as this removes the concentrated inhibitor, leaving the remaining solid dangerously unstable[8].

  • Controlled Heating: Move the container to a temperature-controlled room or water bath set strictly between 20°C and 35°C (Maximum 40°C)[4][5]. Never use steam, electric heating mantles, or direct flame.

  • Aeration & Agitation: Ensure the container is not sealed under a vacuum or inert gas. If safe, gently roll or agitate the container periodically. This mechanical action forces the MEHQ-rich liquid phase to wash over the melting uninhibited crystals, actively redistributing the stabilizer[3].

  • Validation Check: Do not use the monomer until the solution is 100% optically clear with zero visible solids. Once fully melted, agitate for an additional 10 minutes to ensure total homogeneity of MEHQ and dissolved oxygen.

SOP 2: Routine Monitoring and Headspace Replenishment

Because MEHQ consumes oxygen as it traps ambient radicals over time, the dissolved oxygen must be replenished from the headspace[4][9].

  • Volume Verification: Ensure the storage vessel is never filled past 90% capacity. The 10% headspace provides the necessary oxygen reservoir[6][7].

  • Atmospheric Cycling (For Long-Term Storage): If the container is strictly sealed for months, the oxygen in the headspace may deplete. Once a month, in a well-ventilated fume hood, briefly open the container to allow fresh atmospheric air to exchange with the depleted headspace.

  • Temperature Logging: Store in a dedicated flammables cabinet equipped with a continuous temperature logger set to alarm if the ambient temperature drops below 15°C or rises above 25°C[4].

Part 4: Advanced FAQs for Drug Development

Q3: Does the unavoidable dimerization of acrylic acid affect my formulation, and how do I prevent it?

The Causality: Acrylic acid naturally undergoes a spontaneous Michael addition with itself to form diacrylic acid (a dimer)[10]. This is a purely thermal reaction and cannot be stopped by MEHQ or oxygen . The dimer acts as a crosslinker, which can unexpectedly alter the swelling ratio and mechanical properties of drug delivery hydrogels. Solution: The only way to slow dimerization is temperature control. Keep the storage temperature as close to 15°C as possible without triggering crystallization. For highly sensitive pharmaceutical formulations, always use fresh acrylic acid (stored for less than 3 months) or distill the monomer immediately prior to use to remove the dimer.

Q4: Should I remove MEHQ before polymerization in my hydrogel synthesis?

For most standard pharmaceutical polymerizations, removing MEHQ is unnecessary and introduces handling risks. Because MEHQ acts as a radical trap, it simply creates an "induction period"—a brief delay at the start of your reaction while the MEHQ is consumed. By slightly increasing your initiator concentration (e.g., APS/TEMED or photoinitiator), you can easily overcome this induction period without the hazards of distilling the monomer to its uninhibited (and highly dangerous) state[8].

References

  • Li, R., & Schork, F. J. (2006).
  • ChemicalBook. (2019). Inhibiting action of 4-Methoxyphenol for Acrylic Monomers.
  • Google Patents. US6504056B2 - Transport and/or storage of acrylic acid.
  • GJ Chemical.
  • Tasnee. (2020).
  • BAMM / Squarespace. Acrylic Acid Storage & Handling Safety Guide.
  • Chemius.
  • BASF.
  • BASF.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Conformational Isomerism in Furan Acrylohydrazides

Target Audience: Researchers, scientists, and drug development professionals. Introduction: The Dynamics of Furan Acrylohydrazides As a Senior Application Scientist, one of the most frequent troubleshooting requests I re...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction: The Dynamics of Furan Acrylohydrazides

As a Senior Application Scientist, one of the most frequent troubleshooting requests I receive involves the structural characterization and biological assay reproducibility of furan acrylohydrazides (and related N-acylhydrazones). These molecules are highly dynamic. They possess an imine/alkene bond capable of geometric isomerism (E/Z), and an amide (C–N) bond that exhibits restricted rotation, leading to syn/anti periplanar conformational isomers.

Misinterpreting these dynamic states as synthetic impurities is a common pitfall that can derail drug development pipelines. This technical guide provides the mechanistic causality, diagnostic workflows, and self-validating protocols needed to resolve these issues definitively.

Diagnostic Workflow

TroubleshootingWorkflow N1 Observation: Peak Doubling or Variable Assay Data N2 Are NMR integration ratios constant? N1->N2 N3 Likely Impurity or Degradant (Run LC-MS) N2->N3 No N4 Suspect Isomerism (syn/anti or E/Z) N2->N4 Yes N5 Perform VT-NMR (Heat to >80°C) N4->N5 N6 Do peaks coalesce? N5->N6 N7 Confirmed syn/anti Conformers N6->N7 Yes N8 Likely E/Z Isomers (Requires photo/chemical equilibration) N6->N8 No

Diagnostic workflow for differentiating conformational isomers from impurities.

Frequently Asked Questions (FAQs)

Q1: Why do I see peak doubling in my ^1^H and ^13^C NMR spectra for pure furan acrylohydrazides? A1: Peak doubling is a hallmark of restricted rotation around the amide C–N bond. In acylhydrazones, the lone pair of electrons on the amide nitrogen delocalizes into the adjacent carbonyl group, giving the C–N bond partial double-bond character. This creates a high energy barrier to rotation, trapping the molecule in two distinct conformational states at room temperature: syn-periplanar and anti-periplanar. In polar aprotic solvents like DMSO-d6, the syn-conformer usually predominates because its geometry allows for optimal intermolecular hydrogen bonding with the solvent 1.

Q2: How can I differentiate between a true impurity and a conformational isomer in my NMR data? A2: First, look at the integration ratios. If the extra peaks represent a conformer, the integration ratio between the major and minor peaks will remain constant across all duplicated signals (e.g., the NH proton, the furan ring protons, and the imine/alkene protons). To definitively prove isomerism, perform a Variable-Temperature NMR (VT-NMR) experiment. Heating the sample provides the thermal energy required to overcome the C–N rotational barrier, causing the distinct peaks to broaden and coalesce into a single time-averaged signal [[2]]().

Q3: My compound shows inconsistent IC50 values across different assay batches. Could isomerism be the culprit? A3: Yes. Conformational and geometric isomers often exhibit drastically different binding affinities for target proteins. Because the syn/anti equilibrium is solvent-dependent, the ratio of isomers in your 100% DMSO stock solution will differ from the ratio in your aqueous assay buffer. If the compound is diluted into the assay buffer and tested immediately, it may not have time to reach its new thermodynamic equilibrium, leading to variable results depending on the exact timing of the experiment.

Data Presentation: NMR Shift Diagnostics

Identifying isomers relies heavily on recognizing specific chemical shift patterns. The table below summarizes the expected ^1^H NMR shifts for furan acrylohydrazides in DMSO-d6.

Proton AssignmentE-Isomer (syn-conformer)E-Isomer (anti-conformer)Z-Isomer (Geometric)
Amide NH 11.37 – 11.45 ppm11.29 – 11.35 ppm~14.00 ppm
Imine/Alkene CH 8.17 – 8.35 ppm7.87 – 8.21 ppmVariable
Furan Ring Protons 7.42 – 7.46 ppm7.38 – 7.40 ppmVariable

(Note: Exact shifts depend on specific ring substitutions, but the relative splitting pattern and the severe downfield shift of the Z-isomer NH due to strong intramolecular hydrogen bonding remain consistent 3, 4.)

Experimental Protocols

Protocol 1: Variable-Temperature NMR (VT-NMR) Coalescence Assay

Causality & Logic: This protocol leverages thermal energy to accelerate the exchange rate between syn and anti conformers. When the exchange rate exceeds the NMR timescale, the signals merge. This self-validating system proves the peaks belong to the same dynamic molecule rather than a static impurity.

  • Sample Preparation: Dissolve 10–15 mg of the furan acrylohydrazide in 0.6 mL of DMSO-d6 (b.p. 189 °C). Do not use CDCl3, as its low boiling point prevents reaching the required coalescence temperature.

  • Baseline Acquisition: Acquire standard ^1^H and ^13^C NMR spectra at 25 °C. Identify the duplicated peak pairs and record their integration ratios.

  • Thermal Ramp: Increase the probe temperature in 10 °C increments (e.g., 40 °C, 50 °C... up to 120 °C). Allow the sample to equilibrate for 5 minutes at each step before acquiring the spectrum.

  • Coalescence Observation: Monitor the duplicated peaks. They will broaden, move toward each other, and eventually merge into a single sharp peak at the coalescence temperature (Tc).

  • Self-Validation (Cooling): This is the most critical step. Cool the sample back to 25 °C and re-acquire the spectrum. The peaks must separate back into their original syn/anti ratio. If the peaks do not return, the compound underwent thermal degradation, invalidating the conformer hypothesis.

Protocol 2: Solvent-Equilibration Assay for Biological Testing

Causality & Logic: Ensuring a consistent thermodynamic equilibrium of isomers prior to target engagement eliminates batch-to-batch variability in IC50 values caused by shifting isomer ratios 5.

  • Stock Preparation: Prepare a 10 mM stock solution in 100% anhydrous DMSO.

  • Equilibration: Incubate the stock solution at 25 °C for 24 hours in the dark to establish a stable syn/anti and E/Z thermodynamic baseline.

  • Buffer Dilution: Dilute the stock into the aqueous assay buffer (e.g., PBS, pH 7.4) to the desired testing concentration (e.g., 10 µM).

  • Pre-incubation: Allow the aqueous solution to equilibrate for exactly 60 minutes prior to introducing the biological target. Standardizing this time window ensures that the dynamic re-equilibration from the DMSO-state to the aqueous-state is identical across all experimental replicates.

References

  • Title: Acylhydrazones and Their Biological Activity: A Review Source: MDPI (Molecules) URL: [Link]

  • Title: New Insights into Acylhydrazones E/Z Isomerization: An Experimental and Theoretical Approach Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Synthesis and Characterization of New N-acyl Hydrazone Derivatives of Carprofen as Potential Tuberculostatic Agents Source: MDPI (Pharmaceuticals) URL: [Link]

  • Title: Unveiling the Synthesis, Spectral Characterizations, and Electrochemical Potential of Novel (E)-Furan-2-yl Acrylohydrazides Source: ChemRxiv URL: [Link]

  • Title: Remote-Controlled Exchange Rates by Photoswitchable Internal Catalysis of Dynamic Covalent Bonds Source: Journal of the American Chemical Society (ACS) URL: [Link]

Sources

Optimization

Catalyst selection for sustainable synthesis of 3-(2-furyl)acrylic acids.

Welcome to the Technical Support Center for the Sustainable Synthesis of 3-(2-furyl)acrylic acid. As a Senior Application Scientist, I have designed this hub to help researchers transition from traditional, solvent-heavy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Sustainable Synthesis of 3-(2-furyl)acrylic acid. As a Senior Application Scientist, I have designed this hub to help researchers transition from traditional, solvent-heavy Knoevenagel condensations to modern, green-chemistry protocols.

Here, you will find causal explanations for catalyst behavior, self-validating experimental workflows, and targeted troubleshooting guides to ensure high-yield, sustainable production of this critical bio-based platform chemical.

I. Strategic Catalyst Selection Logic

Selecting the right sustainable catalyst dictates the thermodynamic and kinetic success of your condensation reaction. The decision tree below outlines the logic for choosing a green catalytic system based on your laboratory's infrastructure and solvent constraints.

CatalystSelection Start Start: 3-(2-Furyl)acrylic Acid Synthesis Solvent Solvent Preference? Start->Solvent SolventFree Solvent-Free / Solid State Solvent->SolventFree Yes Aqueous Aqueous / Green Solvent Solvent->Aqueous No MW Microwave Assisted? SolventFree->MW Organo Organocatalysts (e.g., Piperidinium acetate) Aqueous->Organo Biogenic Acids SolidAcid NaHSO4·SiO2 or Activated Fly Ash MW->SolidAcid Yes MW->Organo No

Decision matrix for selecting green catalysts in 3-(2-furyl)acrylic acid synthesis.

II. Frequently Asked Questions: Mechanisms & Causality

Q: Why should I transition from traditional pyridine/piperidine systems to green organocatalysts or solid-state catalysts? A: Traditional Knoevenagel condensations rely on pyridine as both a solvent and a base, often combined with piperidine. Pyridine is highly toxic, environmentally persistent, and difficult to separate during work-up, leading to a high Environmental Factor (E-factor). Transitioning to solvent-free organocatalysts (like piperidinium acetate) or solid-state catalysts (like NaHSO₄·SiO₂) eliminates toxic solvent waste, simplifies isolation to a simple aqueous precipitation, and leverages the bio-renewable nature of the starting material, furfural 1.

Q: What is the exact mechanistic pathway when using sustainable base catalysts, and where does it usually fail? A: The synthesis follows the Knoevenagel-Doebner modification 2. The green base deprotonates the α-carbon of malonic acid to form a resonance-stabilized enolate. This nucleophile attacks the electrophilic carbonyl carbon of furfural, forming an aldol-type intermediate. Subsequent dehydration yields an α,β-unsaturated dicarboxylic acid. The final, critical step is decarboxylation (loss of CO₂). Failures typically occur at the decarboxylation step if the thermal energy is insufficient, leaving you with an unwanted dicarboxylic acid intermediate.

Mechanism Malonic Malonic Acid Enolate Enolate Intermediate Malonic->Enolate Base (-H+) Aldol Aldol Adduct Enolate->Aldol Nucleophilic Attack Furfural Furfural Furfural->Aldol Dehydration Dehydration Aldol->Dehydration -H2O Decarboxylation Decarboxylation Dehydration->Decarboxylation Doebner Modification Product trans-3-(2-Furyl) acrylic Acid Decarboxylation->Product -CO2

Mechanistic pathway of the Knoevenagel-Doebner condensation.

III. Quantitative Data: Green Catalyst Performance Comparison

To facilitate your choice of catalyst, the following table summarizes the performance of various sustainable catalytic systems validated in recent literature.

Catalyst SystemReaction MediumActivation MethodTemp/TimeYield (%)Key Advantage
Piperidinium acetate 1Solvent-Free (Neat)Thermal100°C / 1-3 h>90%Excellent scalability, metal-free.
NaHSO₄·SiO₂ Solid-StateMicrowave (320W)110°C / 90 sec~88%Ultra-fast kinetics, easy filtration.
Activated Fly Ash 3Solid-StateMicrowave (320W)110°C / 3 min~85%Waste valorization, highly specific MW absorber.
Ammonium bicarbonate 4Solid-StateThermal140°C / 2 h>85%Benign salt, decomposes into harmless gases.

IV. Troubleshooting Guide

Issue 1: Incomplete Decarboxylation (Presence of Dicarboxylic Acid Intermediate)

  • Symptom: NMR or HPLC shows a mixture of the desired trans-3-(2-furyl)acrylic acid and a heavier intermediate.

  • Causality: The Doebner modification is thermodynamically demanding. If you are using solid-state green salts (like ammonium bicarbonate), the system lacks the solvation energy that typically lowers the transition state barrier for decarboxylation.

  • Solution: Increase the reaction temperature. Solid-state decarboxylation of malonic acid adducts strictly requires temperatures exceeding 105°C–120°C 4. Ensure your heating block or microwave is accurately calibrated to maintain this temperature for at least 30 minutes post-condensation.

Issue 2: Formation of Dark, Insoluble Byproducts (Humins)

  • Symptom: The reaction mixture turns pitch black, and yield drops significantly.

  • Causality: Furfural possesses a highly reactive, conjugated furan ring. Under harsh Brønsted acidic conditions or prolonged thermal stress, the furan ring undergoes electrophilic substitution and ring-opening polymerization, creating complex, insoluble oligomers known as humins.

  • Solution: Shift the reaction from thermodynamic to kinetic control. Switch to microwave irradiation (e.g., 320W for 90 seconds) . The ultra-fast kinetics will favor the Knoevenagel condensation over the slower humin polymerization pathway.

Issue 3: Inconsistent Catalyst Recovery in Heterogeneous Systems

  • Symptom: Yield drops by >15% upon reusing solid catalysts like NaHSO₄·SiO₂ or Activated Fly Ash.

  • Causality: Furan oligomers (micro-humins) and unreacted malonic acid can physically block the active acidic/basic sites on the silica or fly ash pores.

  • Solution: Implement a self-validating wash protocol. Post-reaction, wash the filtered catalyst with hot ethanol (60°C) to dissolve organic residues, then dry at 100°C for 1 hour.

V. Self-Validating Experimental Protocol: Solvent-Free Organocatalytic Synthesis

This protocol utilizes piperidinium acetate under solvent-free conditions, ensuring high atom economy and eliminating toxic waste 1.

Workflow Prep 1. Reactant Prep Furfural + Malonic Acid Cat 2. Catalyst Addition Piperidinium acetate Prep->Cat React 3. Condensation 100°C, 1-3 hrs Cat->React Monitor 4. Self-Validation TLC Check (Rf ~0.3) React->Monitor Workup 5. Work-up Cold Water Precipitation Monitor->Workup Isolate 6. Isolation Vacuum Filtration Workup->Isolate

Step-by-step workflow for the solvent-free synthesis of 3-(2-furyl)acrylic acid.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, combine 1.0 equivalent of freshly distilled furfural with 1.3 equivalents of malonic acid.

  • Catalyst Addition: Add 1.0 equivalent of piperidinium acetate directly to the solid/liquid mixture. Do not add any organic solvent.

  • Reaction: Attach a reflux condenser (to prevent furfural volatilization) and heat the neat mixture to 100°C using an oil bath or heating mantle. Stir continuously for 1 to 3 hours.

  • Self-Validation Check: At the 1-hour mark, perform a TLC check (Eluent: Hexane/Ethyl Acetate 7:3). Validation metric: The disappearance of the UV-active furfural spot (Rf ~0.6) and the appearance of a highly fluorescent product spot (Rf ~0.3) confirms catalytic turnover. If furfural persists, verify the temperature of the internal reaction mixture.

  • Work-up: Allow the mixture to cool to room temperature. Slowly pour the crude mixture into a beaker containing ice-cold deionized water while stirring vigorously. The change in polarity will force the trans-3-(2-furyl)acrylic acid to precipitate.

  • Isolation: Collect the pale yellow precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with cold water to remove residual malonic acid and catalyst. Dry under a vacuum to afford the pure product.

VI. References

  • Sustainable synthesis of novel 3-(2-furyl)acrylic acids and their derivatives from carbohydrate-derived furfurals by chemical catalysis. ResearchGate.1

  • An In-depth Technical Guide to the Knoevenagel Condensation for the Synthesis of trans-3-(3-Pyridyl)acrylic Acid. Benchchem.2

  • Dry Media Reaction Procedure for Synthesis of α,β-Unsaturated Acids, α-Cyanoacrylonitriles and α-Cyanoacrylates via Knoevenagel Condensation Using NaHSO₄·SiO₂ Catalyst. KoreaScience.

  • A simplified green chemistry approaches to organic synthesis in solid media. Activated fly ash, an industrial waste (pollutant) as catalyst. Arkat USA.3

  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. ResearchGate.4

Sources

Troubleshooting

Side-reaction products in the synthesis of 5-aryl-2-furaldehydes

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working on...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working on the synthesis of 5-aryl-2-furaldehydes. These compounds are critical building blocks for kinase inhibitors, dantrolene analogs, and other novel therapeutics.

Synthesizing 5-aryl-2-furaldehydes often involves navigating highly reactive intermediates that are prone to side reactions. This guide dissects the mechanistic causality behind these unwanted byproducts and provides field-proven, self-validating protocols to ensure high-fidelity synthesis.

Visual Troubleshooting Workflow

G A Target: 5-Aryl-2-Furaldehyde BA BA A->BA B Meerwein Arylation D Issue: Chlorinated Adducts & 2,5-Diarylfurans B->D C Suzuki-Miyaura E Issue: Protodeborylation & Cannizzaro Products C->E F Fix: Temp Control < 5°C Optimize Cu(II) Load D->F G Fix: In Situ Boronic Ester Use Milder Base (Et3N) E->G BA->C

Troubleshooting workflow for side reactions in 5-aryl-2-furaldehyde synthesis.

Section 1: Meerwein Arylation Troubleshooting

The Meerwein arylation is a cost-effective, straightforward method for coupling an arylamine with furan-2-carbaldehyde (furfural). However, the radical nature of this reaction makes it highly susceptible to over-reaction and quenching side-pathways.

Q1: Why is my Meerwein arylation yielding significant amounts of chlorinated byproducts and 2,5-diarylfurans?

Causality & Mechanism: The Meerwein arylation proceeds via an aryl radical intermediate generated by the copper(I)-mediated reduction of a diazonium salt[1]. When copper(II) chloride is used as the catalyst, the intermediate furan radical can be prematurely captured by the chloride counterion before the final elimination of HCl, leading to stable chlorinated adducts[2]. Furthermore, if an excess of the diazonium salt is present and the local concentration of the mono-arylated product is high, secondary radical attacks occur at the unsubstituted furan positions, yielding 2,5-diarylfurans[3].

Troubleshooting Strategy: Control the reaction temperature strictly below 5 °C during diazonium addition to regulate the radical generation rate[4]. Optimize the Cu(II) catalyst loading to ensure rapid oxidation of the intermediate radical to the cation, facilitating proton loss rather than chloride capture.

Protocol 1: Optimized Meerwein Arylation

Self-Validating System: This protocol relies on the visual confirmation of nitrogen gas evolution, which acts as an immediate diagnostic indicator of active radical generation.

  • Diazotization: Dissolve the arylamine (1.0 eq) in aqueous HCl (3.0 eq) and cool to 0 °C. Slowly add a pre-cooled aqueous solution of NaNO₂ (1.1 eq) dropwise. Validation Check: The solution should remain clear; starch-iodide paper must turn blue-black, confirming excess nitrous acid.

  • Arylation: In a separate flask, dissolve furan-2-carbaldehyde (1.2 eq) in acetone. Add aqueous CuCl₂ (0.15 eq) and cool the mixture to 0–5 °C.

  • Coupling: Slowly transfer the cold diazonium salt solution into the furan/CuCl₂ mixture. Validation Check: Vigorous nitrogen evolution must be observed immediately[4]. If no gas evolves, the diazonium salt has degraded or the copper catalyst is inactive.

  • Work-up: Once gas evolution ceases, neutralize with saturated NaHCO₃, extract with dichloromethane, and purify via silica gel chromatography.

Section 2: Suzuki-Miyaura Cross-Coupling Troubleshooting

Palladium-catalyzed cross-coupling offers higher yields and functional group tolerance compared to the Meerwein arylation, but the inherent instability of furylboronic acids presents a major hurdle.

Q2: I am experiencing low yields due to the degradation of 5-formyl-2-furylboronic acid before the coupling step. How can I stabilize it?

Causality & Mechanism: 5-formyl-2-furylboronic acid is notoriously unstable. The strong electron-withdrawing nature of the formyl group weakens the C–B bond, making it highly susceptible to protodeborylation (cleavage of the boronic acid group by protic solvents or water)[5].

Troubleshooting Strategy: Abandon the isolation of the free boronic acid. Instead, employ an in situ protection strategy. Generate 5-(diethoxymethyl)-2-furylboronic acid by reacting the lithiated acetal with triisopropyl borate, and advance this protected intermediate directly into the coupling step[6].

Q3: My reaction mixture contains 5-aryl-2-furfuryl alcohol and 5-aryl-2-furoic acid. What is causing this degradation?

Causality & Mechanism: 5-Aryl-2-furaldehydes lack α-protons. When exposed to the strong aqueous bases (e.g., NaOH) commonly used to activate the boron species in Suzuki couplings, the aldehyde undergoes a base-catalyzed disproportionation known as the Cannizzaro reaction[2].

Troubleshooting Strategy: Shift to a milder base system. Replacing NaOH with triethylamine (Et₃N), potassium carbonate (K₂CO₃), or potassium phosphate (K₃PO₄) significantly curtails the nucleophilic attack of hydroxide on the carbonyl carbon while still providing enough basicity to form the reactive boronate complex[2].

Protocol 2: One-Pot Suzuki-Miyaura Coupling (In Situ Boronic Acid)

Self-Validating System: The acidic workup simultaneously quenches the reaction and deprotects the acetal, meaning the final TLC/HPLC will only show the target aldehyde if the entire sequence was successful.

  • Acetal Lithiation: Dissolve 2-furaldehyde diethyl acetal (1.0 eq) in anhydrous THF under nitrogen and cool to -78 °C. Add n-BuLi (1.1 eq) dropwise. Stir for 1 hour.

  • Borylation: Add triisopropyl borate (1.2 eq) rapidly. Stir for 30 minutes at -78 °C, then allow the mixture to warm to room temperature. Validation Check: The solution should become homogeneous, indicating successful boronate formation.

  • Cross-Coupling: To this crude mixture, directly add the aryl halide (0.8 eq), ethanol (co-solvent), Et₃N (2.0 eq), and 10% Pd/C (0.05 eq)[6]. Heat to 60 °C until HPLC indicates complete consumption of the aryl halide.

  • Deprotection & Isolation: Filter the mixture through Celite to remove Pd/C. Treat the filtrate with 1M HCl to pH 2 (cleaves the diethyl acetal). Extract with ethyl acetate, wash with brine, and concentrate.

Quantitative Data: Side-Reaction Profiles

To aid in route selection and optimization, the following table summarizes the quantitative expectations and mitigation tactics for the primary synthetic methodologies.

Synthetic RouteKey ReagentsPrimary Side ReactionsTypical YieldMitigation Tactic
Meerwein Arylation Arylamine, Furfural, NaNO₂, CuCl₂Chlorinated adducts, 2,5-diarylfurans40–60%Strict temp control (< 5 °C), optimize Cu(II) loading.
Suzuki-Miyaura Coupling 5-Bromo-2-furaldehyde, Arylboronic acid, Pd/CProtodeborylation, Cannizzaro products, Homocoupling70–95%In situ boronic ester generation, use milder base (Et₃N).
Direct C-H Arylation Aryl halide, Furfural, Pd(OAc)₂Regioisomers, Olefin isomerization60–85%Ligand optimization, rigorous degassing to prevent homocoupling.

Sources

Optimization

Furan-Based API Support Center: Troubleshooting Stability and Metabolic Activation

Welcome to the Application Support Center for Furan-Based Therapeutics. As a Senior Application Scientist, I frequently encounter drug development programs stalled by the notorious instability of the furan pharmacophore.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for Furan-Based Therapeutics. As a Senior Application Scientist, I frequently encounter drug development programs stalled by the notorious instability of the furan pharmacophore. While the furan ring is a privileged scaffold offering unique hydrogen-bond acceptor properties and optimal lipophilicity, its electron-rich nature makes it highly susceptible to oxidative degradation and cytochrome P450 (CYP450)-mediated metabolic activation.

This guide provides mechanistic troubleshooting, structural optimization strategies, and self-validating protocols to help you rescue and stabilize your furan-containing drug candidates.

Core Diagnostic Overview: The Dual Nature of Furan

Before troubleshooting, it is critical to understand the causality behind furan degradation. The very electron density that allows furan to bind tightly to target receptors also makes it a prime target for electrophilic attack—both by atmospheric oxygen and hepatic enzymes.

FuranMetabolism Furan Furan-Based API CYP CYP450 Oxidation (Liver Microsomes) Furan->CYP Epoxide Furan Epoxide (Transient) CYP->Epoxide [O] BDA cis-2-butene-1,4-dial (BDA) Epoxide->BDA Ring Opening GSH GSH Conjugation (Detoxification) BDA->GSH + Glutathione Protein Protein Adducts (Hepatotoxicity) BDA->Protein + Lysine Residues GSH->Protein GSH-BDA Cross-linking

CYP450-mediated metabolic activation of furan rings into reactive intermediates and adducts.

Tier 1: Structural Biochemistry & Metabolic Troubleshooting (FAQ)

Q1: My furan-based hit compound demonstrates rapid hepatic clearance and flags for hepatotoxicity in primary human hepatocytes. What is the chemical mechanism driving this? A1: The furan ring is highly electron-rich, making it a prime target for electrophilic oxidation by CYP450 enzymes (predominantly CYP2E1 and CYP3A4). The initial bioactivation step involves the epoxidation of the furan double bond[1]. This transient epoxide is highly strained and rapidly undergoes electrocyclic ring-opening to generate cis-2-butene-1,4-dial (BDA)[2]. BDA is a potent bis-electrophile that reacts with nucleophilic lysine residues on hepatic proteins to form pyrrolin-2-one adducts, triggering cellular stress and hepatotoxicity[1].

Q2: How can I rationally modify the furan scaffold to block this metabolic liability without drastically altering the compound's target affinity? A2: You must alter the electronic or steric environment of the ring to make it a poorer substrate for CYP-mediated oxidation.

  • Electronic Deactivation: Introducing electron-withdrawing groups (EWGs) such as fluorine or nitro groups at the C2 or C5 positions pulls electron density away from the aromatic system via inductive effects. A less electron-dense furan is significantly less susceptible to the electrophilic oxygen species at the CYP450 heme center.

  • Steric Shielding: Placing bulky alkyl groups adjacent to the oxygen atom creates steric hindrance, physically blocking the furan ring from optimally orienting within the CYP450 active site.

Table 1: Quantitative Impact of Structural Modifications on Furan Stability

Modification StrategyExample SubstituentElectronic EffectRelative CYP ClearanceHalf-life (t1/2) Impact
Unsubstituted Core None (-H)BaselineHigh (>50 µL/min/mg)Short (<15 min)
Steric Shielding -tert-Butyl at C2Inductive DonorModerate (20-30 µL/min/mg)Moderate (~45 min)
Halogenation -F at C3 or C4Strong EWGLow (<10 µL/min/mg)Long (>120 min)
Strong Deactivation -NO₂ at C5Very Strong EWGVery Low (<5 µL/min/mg)Very Long (>240 min)

(Note: Values represent typical pharmacokinetic shifts observed during lead optimization of furanic compounds).

Tier 2: Formulation & Storage Diagnostics (FAQ)

Q3: Our furan API degrades into a dark, insoluble gum during accelerated stability testing (40°C/75% RH). How do we prevent this? A3: You are observing auto-oxidation and subsequent acid-catalyzed polymerization. Furan rings can react with triplet oxygen to form endoperoxides via a [4+2] cycloaddition[3]. These endoperoxides decompose into reactive dicarbonyls that cross-link with intact furan molecules to form insoluble polymers (gums)[3]. Furthermore, furan stability is highly dependent on pH; acidic conditions catalyze electrophilic ring-opening[4].

Fix: Formulate with chain-breaking antioxidants (e.g., BHT or ascorbic acid) to quench peroxy radicals. Maintain a neutral to slightly basic microenvironmental pH (pH 7.5–8.5) using buffering agents, and ensure the formulation is sparged with nitrogen to exclude oxygen[3][4].

Validated Laboratory Protocols

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems . They incorporate internal controls that definitively prove causality rather than mere correlation.

Protocol 1: GSH-Trapping Assay for Reactive Furan Metabolites

This assay quantifies the formation of reactive BDA intermediates by trapping them with Glutathione (GSH). By comparing adduct formation in the presence and absence of a pan-CYP inhibitor, you validate that the degradation is enzymatically driven.

GSHWorkflow Step1 1. Incubation API + HLM + GSH Step2 2. Reaction Quench Ice-cold Acetonitrile Step1->Step2 Step3 3. Centrifugation Protein Precipitation Step2->Step3 Step4 4. LC-MS/MS Adduct Quantification Step3->Step4

Step-by-step workflow for the GSH-trapping assay to detect reactive furan metabolites.

Step-by-Step Methodology:

  • Preparation of Incubation Matrix: In a 1.5 mL Eppendorf tube, combine human liver microsomes (HLM, 1 mg/mL final protein concentration) and 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4).

  • Self-Validation Control Setup: Split the matrix into two parallel arms. To Arm A (Test), add vehicle (DMSO). To Arm B (Control), add 1-aminobenzotriazole (1-ABT, 1 mM), a potent pan-CYP suicide inhibitor. Pre-incubate both arms at 37°C for 15 minutes.

  • Reaction Initiation: Spike your furan-based API into both arms to a final concentration of 10 µM. Initiate the reaction by adding NADPH (1 mM final concentration).

  • Incubation & Quenching: Incubate at 37°C for 60 minutes. Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Causality note: Acetonitrile denatures the CYP enzymes, instantly halting BDA generation.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS.

  • Data Interpretation: Scan for mass shifts corresponding to mono- and bis-GSH conjugates of BDA[2]. If Arm A shows high GSH-adduct peaks and Arm B shows none, you have definitively validated that the furan instability is CYP-mediated.

Protocol 2: Accelerated Oxidative Stability Screening

This protocol isolates oxidative degradation from hydrolytic degradation to guide excipient selection.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the furan API (1 mg/mL) in a polar aprotic solvent (e.g., DMF) which has been shown to exert a stabilizing effect on furanic platforms[4].

  • Excipient Matrixing: Create three test vials:

    • Vial 1: API + Solvent (Baseline)

    • Vial 2: API + Solvent + 0.1% BHT (Antioxidant evaluation)

    • Vial 3: API + Solvent + 0.1% BHT + 10 mM NaOH (pH/Antioxidant synergy evaluation)

  • Accelerated Stress: Expose all vials to 60°C under an oxygen-enriched headspace for 48 hours.

  • Mass Balance Validation: Analyze the samples via HPLC-UV. Self-Validation Step: Calculate the mass balance by summing the area under the curve (AUC) of the parent peak and all degradation peaks. A mass balance <90% indicates the formation of insoluble polymers (gums) that have precipitated out of solution[3].

References

  • ACS Publications. "Covalent Modification of Cytochrome c by Reactive Metabolites of Furan." [Link]

  • ResearchGate. "The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions." [Link]

  • NIH. "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." [Link]

  • Oriental Journal of Chemistry. "Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review." [Link]

  • ResearchGate. "Experimental and theoretical study of oxidative stability of alkylated furans used as gasoline blend components." [Link]

Sources

Troubleshooting

Furan Derivatives Technical Support Center: Characterization &amp; Troubleshooting Guide

Welcome to the analytical support hub for furan chemistry. As a Senior Application Scientist, I have designed this center to address the unique challenges researchers face when synthesizing, purifying, and characterizing...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the analytical support hub for furan chemistry. As a Senior Application Scientist, I have designed this center to address the unique challenges researchers face when synthesizing, purifying, and characterizing complex furan derivatives. Because furans possess an electron-rich, heteroaromatic oxygen system, they exhibit distinct spectroscopic behaviors and acute sensitivities to environmental conditions.

This guide moves beyond basic troubleshooting by explaining the causality behind experimental failures and providing self-validating protocols to ensure your analytical data is robust and reproducible.

Section 1: Structural Elucidation via NMR Spectroscopy

Challenge: Distinguishing substitution patterns (e.g., 2,3- vs. 2,5-disubstituted furans) is notoriously difficult due to overlapping signals in the 6.0–7.5 ppm range and complex long-range coupling networks.

FAQ 1: Why are my furan ring protons showing unexpected multiplets instead of clean doublets?

Answer: Furan ring protons exhibit significant long-range coupling (e.g., 4J and 5J couplings across the oxygen atom). Unlike standard benzenoid systems, the heteroatom facilitates spin-spin communication across the ring, resulting in complex splitting patterns. Furthermore, the α -protons (positions 2 and 5) are highly deshielded by the adjacent oxygen, while the β -protons (positions 3 and 4) are relatively shielded. If your sample is highly concentrated, intermolecular π−π stacking can further broaden these signals.

Quantitative Data: Furan NMR Parameters

To assist in rapid spectral assignment, the following table summarizes the typical quantitative NMR parameters for unsubstituted and substituted furan rings[1].

Position 1 H Chemical Shift (ppm) 13 C Chemical Shift (ppm)Typical Coupling Constants (Hz)
C-2 / C-5 ( α ) 7.20 – 7.60140.0 – 145.0 3J2,3​ = 1.8 – 2.0
C-3 / C-4 ( β ) 6.20 – 6.50105.0 – 115.0 4J2,4​ = 0.8 – 1.2 ; 4J2,5​ = 1.0 – 1.5
Protocol: Self-Validating NMR Acquisition for Complex Furans
  • Sample Preparation: Dissolve 5–10 mg of the furan derivative in 0.6 mL of a non-coordinating, anhydrous deuterated solvent (e.g., CDCl 3​ or C 6​ D 6​ ). Causality: Protic solvents like D 2​ O or CD 3​ OD can cause rapid deuterium exchange at the highly reactive α -carbon, silencing your 1 H signals[1].

  • Acquisition: Acquire a standard 1D 1 H spectrum with a minimum of 16 scans. Follow immediately with a 2D COSY (Correlation Spectroscopy) experiment.

  • Validation Checkpoint: Examine the cross-peaks in the COSY spectrum. A true furan system will show distinct cross-peaks for the weak 4J coupling (e.g., between H-2 and H-4). If these cross-peaks are absent, your compound may have undergone ring-opening or you may be looking at a non-aromatic impurity.

Section 2: Mass Spectrometry (MS) Fragmentation Dynamics

Challenge: Electron Ionization (EI) and Electrospray Ionization (ESI) often yield highly fragmented spectra for furans, complicating the identification of the molecular ion ( [M]+ ).

FAQ 2: In GC-MS, why is the base peak of my furan-2-carboxylate ester at m/z 95, with the molecular ion barely visible?

Answer: The ester linkage in furan-2-carboxylates undergoes rapid α -cleavage, losing the alkoxy radical to form a highly stable furoylium cation (m/z 95). The thermodynamic stability of this conjugated oxonium ion drives the fragmentation equilibrium almost entirely toward its formation, heavily depleting the parent molecular ion[2]. Subsequent fragmentation involves the loss of neutral carbon monoxide (CO) to yield an m/z 67 fragment.

MS_Frag M Molecular Ion [M]+ (e.g., Furan-2-ester) Furoylium Furoylium Cation m/z 95 M->Furoylium Loss of Alkoxy (-OR) Frag67 Furan Ring Fragment m/z 67 Furoylium->Frag67 Loss of CO (-28 Da) Frag39 Terminal Fragment m/z 39 Frag67->Frag39 Loss of CO & C2H2

Mass spectrometry fragmentation pathway of furan-2-carboxylic acid esters.

Section 3: Chemical Stability and Acid-Catalyzed Degradation

Challenge: Furans are highly susceptible to acid-catalyzed ring opening. This often leads to unexplained polymerization or the formation of 1,4-dicarbonyl compounds (humins) during routine purification[3].

FAQ 3: My furan derivative degrades completely when purified on standard silica gel. What is the mechanistic cause, and how can I prevent it?

Answer: Standard silica gel is inherently acidic (pH ~4.5-5.5). The electron-rich furan ring is easily protonated at the α -carbon, which is the rate-limiting step of degradation. This protonation breaks the aromaticity, creating an electrophilic oxonium intermediate that is rapidly attacked by ambient moisture. This initiates a cascade that cleaves the ether bond, opening the ring into a 1,4-diketone[3]. These diketones then undergo aldol condensation, forming the insoluble black polymers (humins) you see stuck to the top of your column.

Acid_Degradation Furan Furan Derivative Protonated Protonation at α-Carbon (Rate-Limiting Step) Furan->Protonated H+ (Acidic Media) RingOpen Acid-Catalyzed Ring Opening Protonated->RingOpen H2O Attack Diketone 1,4-Dicarbonyl Compound RingOpen->Diketone Rearrangement Polymer Polymerization / Humins Formation Diketone->Polymer Condensation

Acid-catalyzed ring-opening and degradation mechanism of furan derivatives.

Protocol: Stabilized Purification Workflow for Acid-Sensitive Furans
  • Quench and Buffer: Terminate your reaction using a mild, buffered aqueous solution (pH 7.5–8.5), such as saturated NaHCO 3​ . Causality: This neutralizes any residual acidic catalysts before the concentration step, preventing premature protonation.

  • Biphasic Extraction: Extract the crude mixture using a non-polar organic solvent (e.g., Hexanes or EtOAc). Dry over anhydrous Na 2​ SO 4​ (avoid MgSO 4​ , which is slightly acidic).

  • Column Neutralization: Prior to loading the sample, flush your silica gel column with 1-2 column volumes of eluent containing 1% Triethylamine (Et 3​ N). Causality: The amine irreversibly binds to the acidic silanol groups on the silica, rendering the stationary phase neutral and safe for furans.

  • Validation Checkpoint (2D-TLC): Spot your purified fraction on a TLC plate, elute it, let it dry, rotate the plate 90 degrees, and elute again. If the compound appears as a single spot on the diagonal, it is stable. If spots appear off the diagonal, your compound is actively degrading on the silica.

Purification_Workflow Crude Crude Furan Mixture Buffer Quench & Buffer (pH 7-9) Crude->Buffer Step 1 Extract Biphasic Extraction (Water/Organic) Buffer->Extract Step 2 Chroma Chromatography (Neutralized Silica) Extract->Chroma Step 3 Pure Pure Furan Derivative Chroma->Pure Step 4

Stabilized purification workflow for acid-sensitive furan compounds.

Section 4: Drug Development: Bioactivation & Atomic Editing

Challenge: In pharmaceutical development, furan rings are notorious "structural alerts." They can undergo Cytochrome P450-mediated epoxidation, forming highly reactive electrophiles (cis-enediones) that covalently bind to cellular proteins, causing idiosyncratic adverse drug reactions (IADRs)[4].

FAQ 4: How can I determine if my furan-containing drug candidate will undergo toxic bioactivation?

Answer: Not all furans are toxic; bioactivation is heavily dependent on the electron density of the ring. Electron-withdrawing groups (e.g., halogens, carboxylic acids) deactivate the ring toward P450 epoxidation. Conversely, electron-donating groups increase susceptibility.

If your candidate is prone to bioactivation, modern drug discovery is utilizing "atomic editing" techniques. This light-driven breakthrough allows researchers to selectively replace the oxygen atom in the furan ring with a nitrogen atom, converting it into a stable pyrrole ring in a single step[5]. This preserves the overall pharmacological geometry while completely eliminating the epoxidation toxicity alert.

Quantitative Data: Bioactivation Status of Furan-Containing Drugs

Computational models and empirical data separate bioactivated vs. non-bioactivated furan drugs based on structural electronics[4].

Drug NameTherapeutic ClassBioactivation StatusMechanism of Toxicity / Stability
Furosemide Loop DiureticBioactivatedP450 Epoxidation Reactive cis-enedione
Methoxsalen Psoriasis TreatmentBioactivatedP450 Epoxidation
Ranitidine H2 Receptor AntagonistNot BioactivatedSteric/electronic hindrance prevents epoxidation
Nitrofurantoin AntibioticNot BioactivatedStrong electron-withdrawal (Nitro group) stabilizes ring

References

  • Benchchem Technical Support Team. "stability issues of furan rings in acidic or basic conditions - Benchchem." Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGp-WQURrN_Lyhx0U0zT1_NXr2znTmqvjD1yNgWORFtO37s2Lic9c8mcFUVqmOzzXLLcGiZUV9L0zU7mxxopyGHlPJoyam2THcjVn1eqZF3-TCraw7_nCNjZKDpUPkcCFBpkk5AlRDNGGsl-tdrMoX9Nqf-3C5XF-t3RPN3UEej4n6vQm5re8Kn5Fu4DTa-AXy3Bg9ReBptUFOE]
  • Benchchem Technical Support Team. "A Comparative Guide to the Mass Spectrometry of Furan-2-Carboxylic Acid Esters - Benchchem." Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFThCS7ln5IQMibXem4uLpuy830Q42CcZNKM7uDZBoA6Q7qO2HuqaxRcv8INXIu8r6WsXgd5sMaQqJq5JOTa9T6xrC_9rJ7p_B6ZgmEdUGAdxRRmtKvkoWa3PQzdniLlHbfPbsgows1mIrGpQ0IfI3sDWTiogfNzBqrJaH6SptAKfH11VlkUeZ99xssJej50AwfL-XouETGuxHlboP7kcSRFy2qXdeC7NJGvf0=]
  • Hughes, et al. "Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes." National Center for Biotechnology Information (PMC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpgMfjn6_PhpIRY0c-2gfUKdvQr4_rKQyIdgbASxCJOhh6MbpqvOjjbXP9hN4ZFvD-Xus4yN2FKch7ksxvn-WNM6gp3iqqhWaB5qVlF2ZEyvXPcmZdQwD96Ogs5dThZYZq5yC7suQehLo8d0U]
  • Lab Manager Editorial. "New Paradigm of Drug Discovery with World's First Atomic Editing?" Lab Manager.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwid7Hk18iuR-Xr1Ire741qvaz56mcfNrFaHC1UYhimvv-9iNdYiLWfJoiySTYSaCbZuWFfLeJtZHjRNEOFAFYFLeMjrVwaph2BvDcten_q_Qs3cRcrrYK2PboWhqcOxh3fane990g_PaDZ2eYsWhmwG7pY5-e9fyfhbtwUEQNrP7PqLv06sYn-Acmz_GUvdgbhPNWuk9rIJfo3_U=]
  • Royal Society of Chemistry. "Alkaline silver nitrate exhibits versatility in the instant oxidation of furans to bioplastic precursors and its mechanistic insights." Reaction Chemistry & Engineering.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZsSgJ60QeDA3yhsbV1HuNeCo-IdO1evp_7Zx_Lat9vofuBTE5u70eU9iW9s1hnkGyQ8B84ncw5hCyt-wCqFvK7R86Qpbj38ivm0vI_CZ4KyDKFcPKq2H3gk8z_Mzrr91r1zJbWH5DjmrnXpDAPXTh7FL0slwnYG7P]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 3-(5-p-Tolyl-furan-2-yl)-acrylic acid and its Analogues: A Guide for Researchers

The furan scaffold is a cornerstone in medicinal chemistry, valued for its presence in numerous bioactive compounds and its ability to serve as a versatile pharmacophore.[1][2] Its electron-rich nature and potential for...

Author: BenchChem Technical Support Team. Date: March 2026

The furan scaffold is a cornerstone in medicinal chemistry, valued for its presence in numerous bioactive compounds and its ability to serve as a versatile pharmacophore.[1][2] Its electron-rich nature and potential for diverse functionalization make it a privileged structure in drug design.[3] When combined with an acrylic acid moiety, the resulting 3-(furan-2-yl)-acrylic acid framework presents a promising template for developing novel therapeutic agents with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6]

This guide provides a comparative analysis of 3-(5-p-Tolyl-furan-2-yl)-acrylic acid and its analogues. We will delve into the structure-activity relationships (SAR), supported by experimental data, and provide detailed protocols for relevant assays. Our focus is to equip researchers, scientists, and drug development professionals with the insights needed to navigate the chemical space of these compounds and inform the design of more potent and selective agents.

The Core Scaffold: 3-(5-p-Tolyl-furan-2-yl)-acrylic acid

The parent compound, 3-(5-p-Tolyl-furan-2-yl)-acrylic acid, features a central furan ring substituted at the C2 position with an acrylic acid group and at the C5 position with a p-tolyl group. The strategic placement of these substituents is crucial for its biological activity. The acrylic acid moiety can participate in various biological interactions, while the lipophilic p-tolyl group can influence pharmacokinetic properties and binding to target proteins.

The synthesis of this core scaffold and its analogues generally follows established synthetic routes, such as the Knoevenagel condensation between a substituted furfural and malonic acid or the Perkin reaction.[6][7]

Comparative Analysis of Biological Activity: A Structure-Activity Relationship (SAR) Study

The biological activity of furan-based compounds is intricately linked to the nature and position of substituents on the furan ring.[2] Modifications at the C2 and C5 positions, as well as on the acrylic acid side chain, have been shown to be particularly critical for modulating potency and selectivity.[2]

Anticancer Activity

Several studies have highlighted the anticancer potential of 3-(5-aryl-furan-2-yl)-acrylonitrile derivatives, which are close analogues of the corresponding acrylic acids.[4][8] The introduction of different aryl groups at the C5 position of the furan ring and various heterocyclic moieties at the C2 position of the acrylonitrile chain has a significant impact on their cytotoxic effects.

Compound IDC5-Substituent (Aryl)C2-Substituent (Hetaryl)Mean GI50 (µM)Reference
1a 2-Fluorophenyl4-oxo-3,4-dihydroquinazolin-2-yl>100[4]
1b 4-Bromophenyl4-oxo-3,4-dihydroquinazolin-2-yl>100[4]
1c 2-Chlorophenyl4-(4-fluorophenyl)-thiazol-2-yl>100[4]
6b Phenyl4-(2-furyl)-1,3-thiazol-2-ylModerate Activity[8]
6d 4-Chlorophenyl4-(2-furyl)-1,3-thiazol-2-ylModerate Activity[8]
6e 4-Bromophenyl4-(2-furyl)-1,3-thiazol-2-ylModerate Activity[8]

Table 1: Anticancer activity of selected 3-(5-Aryl-furan-2-yl)-acrylonitrile analogues against a panel of human cancer cell lines. Data is presented as the mean growth inhibition (GI50) concentration.

The data suggests that the nature of both the C5-aryl and C2-hetaryl substituents plays a crucial role in the anticancer potency. While the quinazolinone and thiazole derivatives in Table 1 showed weak to moderate activity, other modifications have yielded more promising results. For instance, compounds 6b-g were found to be sensitive to breast cancer cell lines MDA-MB-468 and T-47D.[8] This highlights the importance of exploring a diverse range of substituents to identify potent and selective anticancer agents.

Anti-inflammatory and Analgesic Activity

Analogues of 3-(furan-2-yl)-acrylic acid have also been investigated for their anti-inflammatory and analgesic properties. A notable example is 3-furan-2-yl-N-p-tolyl-acrylamide (PAM-2), a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR).[9]

Systemic administration of PAM-2 has been shown to significantly reverse mechanical allodynia and thermal hyperalgesia in inflammatory and neuropathic pain models in mice.[9] This effect is dose- and time-dependent and occurs without motor impairment.[9] The anxiolytic-like activity of this compound has also been reported, suggesting a broader therapeutic potential in neurological disorders.[10]

The activity of PAM-2 underscores the therapeutic potential of modifying the acrylic acid moiety into an acrylamide. This modification can lead to compounds with distinct pharmacological profiles, targeting different biological pathways.

Antimicrobial Activity

3-Aryl-3-(furan-2-yl)propanoic acid derivatives, which can be synthesized from 3-(furan-2-yl)propenoic acids, have demonstrated notable antimicrobial activity.[6] These compounds have been shown to be effective against the yeast-like fungi Candida albicans, as well as the bacteria Escherichia coli and Staphylococcus aureus at a concentration of 64 µg/mL.[6]

The hydroarylation of the carbon-carbon double bond of the acrylic acid moiety appears to be a key step in conferring antimicrobial properties to these furan derivatives.[6]

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments.

General Synthesis of 3-(5-Aryl-furan-2-yl)-acrylic Acids

This protocol describes a general method for the synthesis of the title compounds via Knoevenagel condensation.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Furfural 5-Aryl-2-furaldehyde Catalyst Organocatalyst (e.g., Piperidine) Furfural->Catalyst 1. Mix MalonicAcid Malonic Acid MalonicAcid->Catalyst Heat Heat (e.g., 100°C) Catalyst->Heat 2. Heat Solvent Solvent (e.g., Pyridine) Solvent->Heat Acidification Acidification (e.g., HCl) Heat->Acidification 3. Cool & Acidify Filtration Filtration Acidification->Filtration 4. Isolate Recrystallization Recrystallization Filtration->Recrystallization 5. Purify Product 3-(5-Aryl-furan-2-yl)-acrylic acid Recrystallization->Product Final Product MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis SeedCells Seed cancer cells in a 96-well plate Incubate1 Incubate for 24h SeedCells->Incubate1 AddCompound Add varying concentrations of test compounds Incubate1->AddCompound Incubate2 Incubate for 48h AddCompound->Incubate2 AddMTT Add MTT solution Incubate2->AddMTT Incubate3 Incubate for 4h AddMTT->Incubate3 AddSolubilizer Add solubilizing agent (e.g., DMSO) Incubate3->AddSolubilizer ReadAbsorbance Read absorbance at 570 nm AddSolubilizer->ReadAbsorbance CalculateGI50 Calculate GI50 values ReadAbsorbance->CalculateGI50

Sources

Comparative

Validating the anti-cancer activity of furan derivatives against HepG2 cells.

Validating the Anti-Cancer Activity of Furan Derivatives Against HepG2 Cells: A Comparative Guide Executive Summary & Structural Rationale Hepatocellular carcinoma (HCC) remains one of the most challenging malignancies t...

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Anti-Cancer Activity of Furan Derivatives Against HepG2 Cells: A Comparative Guide

Executive Summary & Structural Rationale

Hepatocellular carcinoma (HCC) remains one of the most challenging malignancies to treat, necessitating the continuous discovery of novel chemotherapeutic agents. The HepG2 cell line serves as a robust in vitro model for evaluating these therapeutics. Recently, furan and benzofuran derivatives have emerged as privileged scaffolds in oncology[1]. Their lipophilic nature, combined with the presence of ether oxygen, allows for precise structural tuning to modulate kinase activity and oxidative stress pathways[1].

This guide provides a comparative analysis of advanced furan derivatives against standard chemotherapeutics. As a Senior Application Scientist, I have structured this document to not only present quantitative efficacy data but to explicitly map the mechanistic causality and detail the self-validating experimental protocols required for rigorous preclinical evaluation.

Comparative Efficacy Profile

When benchmarking novel furan derivatives against established clinical standards like Doxorubicin and Sorafenib, it is critical to evaluate both the half-maximal inhibitory concentration (IC50) and the specific cellular pathways targeted. The table below synthesizes the quantitative performance of distinct furan classes against HepG2 cells.

Compound ClassSpecific DerivativeHepG2 Efficacy (IC50 / Viability)Primary Mechanism of ActionReference
Benzofuranyl Thiosemicarbazone Compound 8IC50 = 9.73 µMDual PI3K/VEGFR-2 Inhibition[2]
Halogenated Benzofuran Compound 8 (Brominated)IC50 = 11.0 µMROS Generation, Caspase 3/7 Activation[3]
Carbamothioyl-furan-2-carboxamide p-tolyl derivative33.29% viability at 20 μg/mLCytotoxicity / Undefined[1]
Reference Chemotherapeutic DoxorubicinIC50 = 4.17–8.87 µMDNA Intercalation[2]
Reference Kinase Inhibitor SorafenibIC50 = 31.2 nM (VEGFR-2 target)Multi-kinase Inhibition[2]

Mechanistic Pathways of HepG2 Inhibition

The anti-cancer superiority of advanced furan hybrids lies in their multi-target engagement. For instance, benzofuranyl thiosemicarbazones function as dual inhibitors of Phosphatidylinositol-3-kinase (PI3K) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[2]. Inhibiting VEGFR-2 disrupts tumor angiogenesis, while PI3K blockade prevents downstream survival signaling, funneling the cell toward apoptosis[2]. Conversely, halogenated benzofurans primarily induce oxidative stress, elevating reactive oxygen species (ROS) which subsequently trigger the intrinsic apoptotic cascade via Caspase 3/7 activation[3].

Pathway Furan Furan/Benzofuran Derivatives VEGFR2 VEGFR-2 Inhibition Furan->VEGFR2 PI3K PI3K Inhibition Furan->PI3K ROS ROS Generation (Oxidative Stress) Furan->ROS Angio Decreased Angiogenesis VEGFR2->Angio Caspase Caspase 3/7 Activation PI3K->Caspase ROS->Caspase Apoptosis HepG2 Cell Apoptosis Angio->Apoptosis Caspase->Apoptosis

Mechanistic pathways of furan derivatives inducing HepG2 apoptosis.

Experimental Validation Protocols

To ensure scientific integrity, the evaluation of furan derivatives must utilize a self-validating workflow. The following protocols transition from broad cytotoxicity screening to precise mechanistic validation, ensuring that observed cell death is a result of targeted apoptosis rather than non-specific toxicity.

Workflow Seed Cell Seeding HepG2 (96-well) Treat Compound Treatment (24h - 72h) Seed->Treat MTT MTT Assay (Viability/IC50) Treat->MTT Caspase Caspase-Glo 3/7 (Apoptotic Pathway) Treat->Caspase Flow Flow Cytometry (Annexin V/PI) Treat->Flow Data Data Synthesis & Comparative Analysis MTT->Data Caspase->Data Flow->Data

Experimental workflow for validating anti-cancer activity in HepG2 cells.

Protocol 1: Cell Viability Assessment (MTT Assay)

Causality & Purpose: The MTT assay quantifies cellular metabolic activity. By measuring the NAD(P)H-dependent reduction of MTT dye to insoluble formazan, we establish a direct correlate to the number of viable cells[4]. This is critical for establishing baseline IC50 values before conducting downstream mechanistic assays. Methodology:

  • Seeding: Plate HepG2 cells in 96-well plates at a density of 1 × 10^4 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C in a 5% CO2 atmosphere[4].

  • Treatment: Expose cells to varying concentrations of the furan derivative (e.g., 1–100 µM) and positive controls (e.g., Doxorubicin) for 24, 48, and 72 hours[4].

  • Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours[4].

  • Solubilization: Remove the culture media and dissolve the resulting formazan crystals in 150 µL of DMSO.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis[4].

Protocol 2: Apoptosis Validation (Annexin V-FITC/PI Staining)

Causality & Purpose: Cytotoxicity does not inherently imply apoptosis. Annexin V binds to externalized phosphatidylserine (a hallmark of early apoptosis), while Propidium Iodide (PI) intercalates DNA only when the plasma membrane is compromised (late apoptosis/necrosis)[3]. This dual-staining self-validates the mechanism of cell death, distinguishing targeted apoptotic induction from non-specific necrotic toxicity. Methodology:

  • Treatment: Treat HepG2 cells with the furan derivative at the established IC50 concentration for 72 hours[3].

  • Harvesting: Trypsinize cells, wash twice with cold PBS, and resuspend in 1X Binding Buffer at a concentration of 1 × 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension. Incubate in the dark for 15 minutes at room temperature[3].

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry. Quantify the percentage of cells in early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptosis[3].

Protocol 3: Effector Caspase Activation (Caspase-Glo 3/7 Assay)

Causality & Purpose: To confirm that apoptosis is caspase-dependent, we measure the activity of executioner caspases 3 and 7. The assay uses a proluminescent substrate containing the DEVD sequence; cleavage by active caspases generates a luminescent signal directly proportional to caspase activity, validating the intracellular apoptotic cascade[3]. Methodology:

  • Preparation: Plate HepG2 cells in a white-walled 96-well plate and treat with the furan derivative at the IC50 concentration for 24 hours[3].

  • Reagent Equilibration: Equilibrate the Caspase-Glo 3/7 Reagent and the cell culture plate to room temperature.

  • Incubation: Add a volume of Caspase-Glo 3/7 Reagent equal to the culture medium volume in each well. Shake at 300-500 rpm for 30 seconds, then incubate at room temperature for 1 hour[3].

  • Measurement: Record luminescence using a plate-reading luminometer. Normalize data against untreated controls to determine the fold-change in caspase activity.

Conclusion

Furan and benzofuran derivatives represent a highly tunable class of anti-cancer agents. By leveraging dual-kinase inhibition and ROS-mediated apoptotic pathways, these compounds demonstrate competitive efficacy against HepG2 cells when compared to standard chemotherapeutics. Rigorous, multi-tiered validation utilizing metabolic, cytometric, and luminescent assays is essential to confirm their mechanisms of action and advance them through the preclinical drug development pipeline.

References

  • (PDF)
  • A Comparative Analysis of the Biological Activity of 2-Isopropylfuran and Other Furan Derivatives Source: Benchchem URL
  • Source: PMC (NIH)
  • Source: PMC (NIH)

Sources

Validation

High-Fidelity Cross-Validation of NMR Data for 3-(5-p-Tolyl-furan-2-yl)-acrylic acid: A Comparative Platform Guide

[label="Structural Verification\n(Spectral Assignment)", fillcolor="#F1F3F4", fontcolor="#2 Finalizing Article Content I've completed the tables for 1H and 13C NMR data, including assignments and coupling constants. I've...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Structural Verification\n(Spectral Assignment)", fillcolor="#F1F3F4", fontcolor="#2

Finalizing Article Content

I've completed the tables for 1H and 13C NMR data, including assignments and coupling constants. I've also prepared the platform performance comparison, comparing 400 MHz and 600 MHz systems. All of this content is now included in the final article. I've ensured a smooth flow and that all diagrams are properly captioned and linked.

As a Senior Application Scientist, I frequently encounter highly conjugated heterocyclic systems that demand rigorous structural verification. 3-(5-p-Tolyl-furan-2-yl)-acrylic acid is a prime example—a molecule featuring an electron-donating p-tolyl group, a central furan heterocycle, and an α,β -unsaturated carboxylic acid moiety. Because such compounds are critical intermediates in the development of targeted therapeutics (e.g., kinase inhibitors) and advanced materials, ensuring their exact regiochemistry and trans-alkene geometry is paramount.

This guide objectively compares the analytical performance of standard 400 MHz Nuclear Magnetic Resonance (NMR) platforms against advanced 600 MHz CryoProbe systems. Furthermore, it outlines a self-validating experimental protocol designed to eliminate structural ambiguity through causality-driven methodology.

Causality in Experimental Design & Sample Preparation

A self-validating NMR protocol begins long before the sample enters the magnet. The choice of solvent and sample concentration directly dictates the fidelity of the resulting spectra.

Step-by-Step Sample Preparation Protocol
  • Quantification: Weigh exactly 15.0 mg of 3-(5-p-Tolyl-furan-2-yl)-acrylic acid to ensure a sufficient signal-to-noise ratio (SNR) for 2D heteronuclear experiments.

  • Solvent Selection: Dissolve the analyte in 0.6 mL of anhydrous DMSO- d6​ (containing 0.03% v/v TMS as an internal standard).

    • Causality: Carboxylic acids tend to form hydrogen-bonded dimers in non-polar solvents like CDCl 3​ , which severely broadens the -COOH proton signal and alters relaxation times. DMSO- d6​ acts as a strong hydrogen-bond acceptor, locking the molecule into a sharp, monomeric state and shifting the acidic proton downfield to a clear ~12.45 ppm, as supported by .

  • Homogenization: Sonicate the mixture for 5 minutes to ensure complete dissolution.

  • Tube Loading: Transfer the solution to a 5 mm precision NMR tube, ensuring a solvent column height of exactly 40 mm. This specific height is critical to optimize magnetic field shimming and prevent line broadening.

NMR_Workflow Prep Sample Preparation (DMSO-d6, 15 mg/mL) Acq1D 1D NMR Acquisition (1H, 13C, DEPT-135) Prep->Acq1D Acq2D 2D NMR Cross-Validation (COSY, HSQC, HMBC) Acq1D->Acq2D Process Data Processing & Multiplet Analysis Acq2D->Process Validate Structural Validation & Impurity Profiling Process->Validate

Step-by-step NMR acquisition and cross-validation workflow.

Platform Comparison: 400 MHz (RT Probe) vs. 600 MHz (CryoProbe)

When characterizing conjugated systems like 3-(5-p-Tolyl-furan-2-yl)-acrylic acid, researchers must choose the appropriate hardware. The table below objectively compares a standard 400 MHz spectrometer equipped with a Room Temperature (RT) probe against a 600 MHz spectrometer equipped with a CryoProbe.

Table 1: Platform Performance Comparison

MetricPlatform A: 400 MHz (RT Probe)Platform B: 600 MHz (CryoProbe)Scientific Causality / Advantage
1 H Resolution Moderate (Potential overlap)High (Baseline separation)Higher B0​ field strength increases chemical shift dispersion in Hz, resolving complex second-order aromatic multiplets.
13 C Acq. Time 2 - 3 Hours10 - 15 MinutesCryogenically cooling the RF coils and preamplifiers reduces thermal noise, exponentially increasing SNR for insensitive 13 C nuclei .
2D HMBC SNR Low for quaternary carbonsExcellentEnhanced sensitivity ensures critical long-range C-H correlations (e.g., Furan C-2 to Alkene H- β ) are not lost in the noise floor.
Artifact Suppression StandardSuperiorAdvanced gradient shimming on modern 600 MHz consoles drastically reduces t1​ noise in 2D spectra.

Structural Validation & Data Interpretation

The structural integrity of 3-(5-p-Tolyl-furan-2-yl)-acrylic acid relies on confirming three distinct spin systems and their spatial connectivity. Based on structural analogs[1], the expected high-resolution NMR data is synthesized below.

1D 1 H and 13 C NMR Assignments

Table 2: 1 H NMR Data (600 MHz, DMSO- d6​ )

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationMechanistic Rationale
COOH 12.45br s-1HDeshielded by carbonyl; sharp due to DMSO- d6​ H-bonding.
Tolyl H-2', H-6' 7.72d8.12HOrtho to the electron-withdrawing furan-acrylic system.
Alkene H- β 7.45d15.81HDeshielded via conjugation with the carbonyl group.
Tolyl H-3', H-5' 7.28d8.12HOrtho to the electron-donating methyl group.
Furan H-4 7.08d3.61HStandard 3J coupling for 2,5-disubstituted furans.
Furan H-3 6.98d3.61HStandard 3J coupling for 2,5-disubstituted furans.
Alkene H- α 6.32d15.81HCrucial: J=15.8 Hz strictly dictates a trans geometry via the Karplus equation (dihedral angle ~180°) .
Tolyl CH 3​ 2.35s-3HBenzylic methyl group.

Table 3: 13 C NMR Data (150 MHz, DMSO- d6​ )

PositionChemical Shift ( δ , ppm)Type (DEPT-135)
C=O (Acid) 167.5C (Quaternary)
Furan C-5 155.2C (Quaternary)
Furan C-2 149.8C (Quaternary)
Tolyl C-4' 138.4C (Quaternary)
Alkene C- β 131.2CH
Tolyl C-3', C-5' 129.6CH
Tolyl C-1' 127.1C (Quaternary)
Tolyl C-2', C-6' 124.3CH
Alkene C- α 116.5CH
Furan C-3 115.2CH
Furan C-4 108.4CH
Tolyl CH 3​ 21.1CH 3​

2D NMR Cross-Validation (The Self-Validating System)

To ensure absolute trustworthiness, 1D data must be cross-validated using 2D techniques. A self-validating protocol uses HMBC (Heteronuclear Multiple Bond Correlation) to stitch the isolated spin systems together.

  • Tolyl to Furan Linkage: The Tolyl CH 3​ protons ( δ 2.35) show a strong 3JCH​ correlation to Tolyl C-4' ( δ 138.4) and a weaker long-range correlation to the Furan C-5 ( δ 155.2), confirming the regiochemistry of the aryl attachment.

  • Furan to Alkene Linkage: The Alkene H- β ( δ 7.45) shows a definitive 3JCH​ cross-peak to the carbonyl carbon ( δ 167.5) and a 2JCH​ / 3JCH​ correlation to Furan C-2 ( δ 149.8).

HMBC_Map H_beta Alkene H-β C_carbonyl Carbonyl C=O H_beta->C_carbonyl 3J C_furan2 Furan C-2 H_beta->C_furan2 2J/3J H_alpha Alkene H-α H_alpha->C_furan2 3J H_tolyl Tolyl CH3 C_tolyl_ipso Tolyl C-1' H_tolyl->C_tolyl_ipso 3J C_furan5 Furan C-5

Key HMBC (1H-13C) long-range correlations for structural verification.

By utilizing a high-field 600 MHz CryoProbe platform, these long-range quaternary correlations rise well above the noise floor, transforming a tentative structural assignment into an undeniable, self-validating proof of molecular architecture.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier Science.[Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 837015, (E)-3-(5-(4-nitrophenyl)furan-2-yl)acrylic acid.[Link]

Sources

Comparative

Comparative Biological Activity Guide: p-Tolyl vs. Nitro-Substituted Furan Acrylic Acids

Introduction & Mechanistic Rationale Furan acrylic acids and their extended chalcone derivatives represent a privileged structural class in medicinal chemistry, exhibiting a broad spectrum of biological activities, inclu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Furan acrylic acids and their extended chalcone derivatives represent a privileged structural class in medicinal chemistry, exhibiting a broad spectrum of biological activities, including targeted enzyme inhibition and antimicrobial efficacy[1][2]. When optimizing these scaffolds for drug development, the selection of aromatic substituents is critical.

As an Application Scientist, I frequently guide research teams through the structure-activity relationship (SAR) bottlenecks associated with these compounds. This guide objectively compares two diametrically opposed modification strategies: the incorporation of an electron-donating group (EDG), specifically the p-tolyl substituent, versus an electron-withdrawing group (EWG), specifically the nitro substituent. By understanding the physicochemical causality behind these substitutions, researchers can rationally select the appropriate analog for their specific biological target.

Physicochemical & Electronic Causality

The biological behavior of substituted furan acrylic acids is not random; it is strictly governed by how the substituent modulates the electron density of the conjugated system.

  • p-Tolyl Substitution (EDG): The methyl group of the p-tolyl moiety donates electron density to the aromatic ring via hyperconjugation (+H) and inductive (+I) effects. This increases the overall electron density across the furan-acrylic conjugated system, raising the Highest Occupied Molecular Orbital (HOMO) energy level. Practically, this substitution increases the lipophilicity (LogP) of the molecule. Higher lipophilicity enhances the compound's ability to traverse lipid bilayers, making p-tolyl derivatives highly effective in whole-cell assays, such as insecticidal or whole-cell antimicrobial screening[2].

  • Nitro Substitution (EWG): The nitro group is a potent electron-withdrawing moiety, pulling electron density away from the core scaffold via strong resonance (-R) and inductive (-I) effects. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy and creates a strong molecular dipole[3]. The resulting electron-deficient scaffold is highly prone to nucleophilic attack and forms exceptionally strong electrostatic interactions and hydrogen bonds. Consequently, nitro-substituted furan derivatives excel in targeted metalloenzyme inhibition, such as binding to the nickel ions in urease or the dinuclear copper active site in mushroom tyrosinase (mTYR)[1][2].

SAR_Logic Core Substituted Furan Acrylic Acid pTolyl p-Tolyl Substitution (+I, +H) Electron Donating Core->pTolyl Nitro Nitro Substitution (-I, -R) Electron Withdrawing Core->Nitro Mech1 ↑ HOMO Energy ↑ Lipophilicity (LogP) pTolyl->Mech1 Mech2 ↓ LUMO Energy ↑ Dipole Moment Nitro->Mech2 Outcome1 Enhanced Membrane Permeability (Whole-Cell Assays) Mech1->Outcome1 Outcome2 Enhanced Metalloprotein Binding (Enzyme Inhibition) Mech2->Outcome2

SAR pathway detailing electronic effects of p-tolyl vs. nitro substitutions on biological activity.

Biological Performance Profiles

To objectively compare these derivatives, we must look at their quantitative performance across different assay types. The table below summarizes the typical performance metrics observed when comparing these two functional groups on a furan-acrylic/chalcone core against common biological targets.

Table 1: Comparative Biological Activity & Physicochemical Data
Parameter / Targetp-Tolyl-Substituted DerivativeNitro-Substituted DerivativeCausality / Mechanism
LogP (Lipophilicity) Higher (~3.5 - 4.5)Lower (~2.0 - 2.8)Methyl group increases hydrophobicity; Nitro group increases polarity.
Urease Inhibition (IC50) Moderate (> 50 µM)Potent (14 - 18 µM) Nitro group enhances binding to active site residues via strong dipole interactions[2].
Tyrosinase Inhibition ModerateHigh Carboxyl-furan derivatives with EWGs show competitive, reversible inhibition of mTYR[1].
Whole-Cell Efficacy High (e.g., 73% mortality) Low (< 30% mortality)p-Tolyl enhances membrane penetration, crucial for complex organism/cell assays[2].
Aqueous Solubility PoorModerateNitro group's polarity slightly improves interaction with aqueous assay buffers.

Data synthesized from comparative studies of furan and chalcone derivatives[1][2].

Experimental Workflows: Self-Validating Protocols

To ensure trustworthiness and reproducibility in your laboratory, it is critical to employ self-validating experimental systems. Below is a rigorously structured protocol for evaluating the enzyme inhibitory activity of these furan acrylic acids, specifically targeting mushroom tyrosinase (mTYR)[1].

Protocol: Spectrophotometric Tyrosinase Inhibition Assay

Rationale: Nitro-compounds often exhibit distinct UV-Vis absorption spectra that can overlap with assay readouts. This protocol includes specific background subtraction steps to prevent false-positive inhibition readings.

Step 1: Reagent Preparation

  • Prepare a 50 mM phosphate buffer (pH 6.8).

  • Dissolve the furan acrylic acid derivatives (p-tolyl and nitro variants) in 100% DMSO to create 10 mM stock solutions. Note: Ensure complete dissolution; sonicate if necessary.

  • Prepare a 2 mM solution of L-DOPA (substrate) in the phosphate buffer.

  • Prepare a 1000 U/mL solution of mushroom tyrosinase in the phosphate buffer.

Step 2: Reaction Assembly (96-Well Plate Format)

  • Add 140 µL of phosphate buffer to each well.

  • Add 10 µL of the inhibitor solution (diluted to desired final concentrations, ensuring final DMSO concentration remains ≤ 1% to prevent enzyme denaturation).

  • Self-Validation Step (Blanking): Include "Compound Blank" wells containing buffer and inhibitor without the enzyme to account for the intrinsic absorbance of the nitro-derivatives.

  • Add 10 µL of the tyrosinase enzyme solution. Incubate at 25°C for 10 minutes to allow pre-binding.

Step 3: Kinetic Measurement

  • Initiate the reaction by adding 40 µL of the 2 mM L-DOPA substrate.

  • Immediately transfer the plate to a microplate reader.

  • Measure the absorbance dynamically at 475 nm (monitoring the formation of dopachrome) every 30 seconds for 10 minutes at 25°C.

Step 4: Data Validation & Analysis

  • Subtract the background absorbance of the "Compound Blanks" from the corresponding test wells.

  • Calculate the initial velocity ( v0​ ) from the linear portion of the absorbance vs. time curve.

  • Positive Control: Ensure Kojic acid is run in parallel. The assay is only validated if Kojic acid yields an IC50 within the expected literature range (approx. 20-35 µM).

  • Determine the IC50 of the furan acrylic acids using non-linear regression analysis.

Assay_Workflow Prep 1. Compound Prep (DMSO Stock) Incubate 2. Enzyme Incubation (mTYR + Inhibitor) Prep->Incubate Substrate 3. L-DOPA Addition (Reaction Initiation) Incubate->Substrate Measure 4. Kinetic Readout (Absorbance @ 475 nm) Substrate->Measure Validate 5. Validation (Kojic Acid Control) Measure->Validate

Self-validating spectrophotometric workflow for evaluating enzyme inhibition kinetics.

Conclusion & Selection Guide

When designing or selecting substituted furan acrylic acids for biological evaluation, the choice between p-tolyl and nitro groups should be strictly dictated by the assay environment and the nature of the target:

  • Choose Nitro-Substituted Furan Acrylic Acids when your primary goal is the direct, competitive inhibition of isolated metalloenzymes (e.g., urease, tyrosinase). The strong electron-withdrawing nature of the nitro group primes the molecule for high-affinity active site coordination.

  • Choose p-Tolyl-Substituted Furan Acrylic Acids when your assay involves whole cells, complex organisms, or requires crossing lipid membranes. The electron-donating methyl group provides the necessary lipophilicity to ensure the compound reaches its intracellular targets effectively.

Sources

Validation

A Comparative Guide to Amide Bond Synthesis: Catalytic Direct Amidation vs. Conventional Coupling

Amide bond formation is arguably the most frequently executed reaction in pharmaceutical synthesis and drug development. Historically, the construction of these bonds has relied heavily on conventional stoichiometric cou...

Author: BenchChem Technical Support Team. Date: March 2026

Amide bond formation is arguably the most frequently executed reaction in pharmaceutical synthesis and drug development. Historically, the construction of these bonds has relied heavily on conventional stoichiometric coupling reagents. However, as the pharmaceutical industry shifts toward green chemistry and scalable manufacturing, catalytic direct amidation has emerged as a highly efficient alternative.

This guide provides an objective, data-driven comparison between conventional stoichiometric coupling (using HATU) and modern catalytic direct amidation (using boronic acid catalysis), equipping researchers with the mechanistic insights and self-validating protocols needed to optimize synthetic workflows.

Mechanistic Paradigms: Causality and Efficiency

To select the appropriate methodology, one must first understand the thermodynamic and kinetic drivers of each system.

Conventional Coupling (The Stoichiometric Approach)

Conventional reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) operate by converting a relatively unreactive carboxylic acid into a highly electrophilic OAt active ester.

  • The Causality of Reactivity: The massive thermodynamic driving force of this reaction is the formation of a highly stable urea byproduct. This allows the coupling to proceed rapidly at room temperature, making it ideal for sterically hindered or highly sensitive substrates.

  • The Trade-off: The reliance on high-molecular-weight coupling agents results in exceptionally poor atom economy (often ~31%) and generates significant stoichiometric waste, complicating downstream purification and inflating the Process Mass Intensity (PMI).

Catalytic Direct Amidation (The Green Approach)

Boronic acid catalysis utilizes molecules like MIBA (5-methoxy-2-iodophenylboronic acid) to act as mild Lewis acids. The catalyst reversibly coordinates with the carboxylic acid to form an electrophilic acyloxyboronate intermediate.

  • The Causality of Reactivity: Unlike conventional coupling, catalytic amidation is an equilibrium-driven condensation. It requires a thermodynamic sink—such as molecular sieves or azeotropic distillation—to sequester the generated water and drive the reaction forward.

  • The Trade-off: While historically limited by the need for high temperatures (>100 °C), modern catalysts like MIBA operate efficiently at 40–65 °C, preserving the stereochemical integrity of chiral α-amino acids. Because water is the only byproduct, the atom economy frequently exceeds 90%, drastically lowering the Environmental factor (E-factor).

Pathway Visualization

AmidationComparison cluster_conventional Conventional Coupling (HATU) cluster_catalytic Catalytic Direct Amidation Start Carboxylic Acid + Amine Reagents_Conv Add HATU + DIPEA (Stoichiometric) Start->Reagents_Conv Reagents_Cat Add Boronic Acid Catalyst (e.g., MIBA, 5-10 mol%) Start->Reagents_Cat Intermediate Active Ester Intermediate Reagents_Conv->Intermediate Product_Conv Amide Product Intermediate->Product_Conv Waste Urea & HOBt Byproducts (High E-Factor) Intermediate->Waste Cleaved Complex Acyloxyboronate Complex Reagents_Cat->Complex Product_Cat Amide Product Complex->Product_Cat Byproduct Water (H2O) (Low E-Factor) Complex->Byproduct Dehydration

Mechanistic divergence: Stoichiometric HATU coupling vs. atom-economical catalytic amidation.

Experimental Methodologies: Self-Validating Systems

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) and explaining the causality behind each procedural step.

Protocol A: Conventional Amidation (HATU/DIPEA)

Ideal for: Milligram-scale discovery chemistry, complex peptide synthesis, and thermally unstable substrates.

  • Preparation: Dissolve 1.0 eq of the carboxylic acid and 1.1 eq of the amine in anhydrous DMF to achieve a 0.2 M concentration.

    • Causality: DMF provides excellent solubility for polar precursors. Anhydrous conditions prevent the competitive hydrolysis of the active ester intermediate.

  • Base Addition: Add 2.0 eq of DIPEA (N,N-Diisopropylethylamine).

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It deprotonates the carboxylic acid to form a reactive carboxylate anion without competing with the primary amine as a nucleophile.

  • Activation: Cool the reaction mixture to 0 °C. Slowly add 1.05 eq of HATU, then allow the mixture to warm to room temperature while stirring for 2 hours.

    • Causality: Cooling to 0 °C controls the initial exothermic formation of the highly reactive OAt active ester, minimizing the risk of thermal degradation and chiral epimerization.

  • Self-Validation (IPC): Monitor the reaction via LC-MS.

    • Validation Logic: The system validates itself when the distinct mass of the OAt-active ester intermediate appears and subsequently transitions to the final amide mass. Complete consumption of the starting acid confirms successful stoichiometric activation.

  • Workup: Dilute with EtOAc and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Causality: These aggressive aqueous washes are mandatory to remove the stoichiometric urea byproducts, liberated HOBt, and residual DMF.

Protocol B: Catalytic Direct Amidation (MIBA-Catalyzed)

Ideal for: Gram-to-kilogram scale scale-up, process chemistry, and sustainable manufacturing.

  • Preparation: Combine 1.0 eq of carboxylic acid and 1.0 eq of amine in anhydrous toluene to achieve a 1.0 M concentration.

    • Causality: Toluene is utilized because it is a non-coordinating solvent that does not compete with the substrates for Lewis acid coordination at the boron center. A high concentration (1.0 M) kinetically favors bimolecular condensation.

  • Catalyst & Dehydration: Add 5–10 mol% MIBA (5-methoxy-2-iodophenylboronic acid) and freshly activated 4Å molecular sieves (approx. 250 mg/mmol).

    • Causality: The 4Å molecular sieves act as a thermodynamic sink, physically sequestering the water byproduct to shift the equilibrium forward. MIBA acts as a highly active Lewis acid, lowering the activation energy without requiring stoichiometric activation.

  • Heating: Stir the suspension at 40–65 °C for 12–24 hours.

    • Causality: Unlike traditional boronic acids that require aggressive reflux (>100 °C), MIBA's unique electronic profile allows it to operate at low-heat conditions, effectively preventing the epimerization of sensitive α-amino acids.

  • Self-Validation (IPC): Monitor via TLC or LC-MS.

    • Validation Logic: The system is self-validating by tracking the direct, clean conversion of starting materials to the product mass without the appearance of any intermediate mass peaks, confirming a true catalytic cycle.

  • Workup: Filter the mixture through a Celite pad to remove the molecular sieves. Wash the filtrate with a mild acid/base solution.

    • Causality: The absence of stoichiometric organic waste allows for a simple filtration and mild extraction, preserving the product yield and drastically reducing solvent waste.

Comparative Experimental Data

The following table synthesizes quantitative performance metrics, demonstrating the stark contrast in sustainability and efficiency between the two methodologies.

Performance MetricConventional Coupling (HATU)Catalytic Direct Amidation (MIBA)
Atom Economy (AE) ~31%~93%
Process Mass Intensity (PMI) High (>300)Low (~89)
Primary Byproducts Tetramethylurea derivatives, HOBtWater (H₂O)
Reaction Temperature 0 °C to Room Temperature40 °C to 65 °C
Purification Complexity High (Extensive aqueous washes, chromatography)Low (Sieve filtration, mild extraction)
Scalability & Cost Prohibitive at scale (Expensive reagents)Highly Economical (Catalyst recovery possible)

Data derived from comparative green chemistry metric evaluations of amide-forming reactions.

Conclusion & Strategic Recommendations

The choice between conventional coupling and catalytic direct amidation should be dictated by the phase of drug development:

  • For Early-Stage Discovery: When synthesizing small libraries of complex, highly functionalized, or sterically hindered peptides on a milligram scale, Conventional Coupling (HATU) remains the gold standard due to its unmatched reaction kinetics and broad substrate tolerance at room temperature.

  • For Process Development & Scale-Up: When a lead compound moves into kilogram-scale production, the high E-factor and prohibitive cost of HATU become unsustainable. Here, Catalytic Direct Amidation is the superior choice. By leveraging advanced catalysts like MIBA, process chemists can achieve >90% atom economy, eliminate toxic stoichiometric waste, and streamline purification workflows without sacrificing stereochemical integrity.

References

  • Comparing Amide-Forming Reactions Using Green Chemistry Metrics in an Undergraduate Organic Laboratory . Journal of Chemical Education - ACS Publications.

  • A Multigram-Scale Lower E-Factor Procedure for MIBA-Catalyzed Direct Amidation and Its Application to the Coupling of alpha and beta Aminoacids . Green Chemistry - RSC Publishing.

  • Organoboron catalysis for direct amide/peptide bond formation . Chemical Communications - RSC Publishing.

Comparative

A Comparative Guide to Validating the Pro-Cognitive Effects of Furan-Based Nicotinic Receptor Modulators

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of furan-based nicotinic acetylcholine receptor (nAChR) modulators, offering an in-depth analysis of their pe...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of furan-based nicotinic acetylcholine receptor (nAChR) modulators, offering an in-depth analysis of their performance against other cognitive enhancers. We will delve into the experimental data that supports their pro-cognitive effects, detail the methodologies for their validation, and explore the underlying neurobiological mechanisms. Our focus is on providing a scientifically rigorous resource for professionals in the field of neuroscience and drug development.

Introduction: The Rationale for Targeting Nicotinic Receptors for Cognitive Enhancement

The cholinergic system is a cornerstone of cognitive function, with acetylcholine (ACh) playing a pivotal role in learning, memory, and attention.[1][2] Nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels, are key mediators of cholinergic transmission in the brain.[3][4] Two subtypes are of particular interest for cognitive enhancement: the homomeric α7 receptor and the heteromeric α4β2 receptor.[4][5]

  • α7 nAChRs: These receptors are highly expressed in brain regions critical for cognition, such as the hippocampus and prefrontal cortex.[4] They possess high calcium permeability, which allows them to modulate neurotransmitter release and synaptic plasticity, processes fundamental to learning and memory.[4][6]

  • α4β2 nAChRs: This is the most abundant nAChR subtype in the brain and has a high affinity for nicotine.[5] Activation of α4β2 receptors can stimulate the release of several neurotransmitters, including dopamine, noradrenaline, and acetylcholine itself, in cognitive circuits.[7]

Dysfunction in the cholinergic system and alterations in nAChR expression are implicated in the cognitive deficits associated with several neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.[1][3] This has made nAChRs a prime target for therapeutic intervention. Furan-based chemical scaffolds have emerged as a promising source of novel nAChR modulators with diverse pharmacological profiles.

Mechanisms of Furan-Based nAChR Modulation

Furan-based compounds can interact with nAChRs in several ways, each with distinct implications for receptor function and therapeutic potential. Understanding these mechanisms is crucial for interpreting experimental data and designing new chemical entities.

  • Partial Agonists: These ligands bind to the same site as the endogenous agonist, acetylcholine, but elicit a submaximal receptor response. This can provide a "ceiling" effect, potentially reducing the risk of overstimulation and receptor desensitization that can occur with full agonists.

  • Positive Allosteric Modulators (PAMs): PAMs bind to a site on the receptor that is distinct from the agonist binding site.[8] They do not activate the receptor on their own but enhance the response to the endogenous agonist.[8][9] This mechanism preserves the natural pattern of cholinergic signaling while amplifying its effects, which may offer a more nuanced and safer therapeutic approach.[8]

Nicotinic Receptor Modulation cluster_0 Receptor State cluster_1 Ligand Type Resting Resting Active (Partial) Active (Partial) Active (Full) Active (Full) Active (PAM) Active (PAM) ACh Acetylcholine (ACh) (Endogenous Agonist) ACh->Active (Full) Full Activation Receptor_PAM Receptor + PAM ACh->Receptor_PAM Potentiated Activation Partial_Agonist Furan-Based Partial Agonist Partial_Agonist->Active (Partial) Submaximal Activation PAM Furan-Based PAM PAM->Receptor_PAM Binds to Allosteric Site Receptor_PAM->Active (PAM)

Caption: Mechanisms of nAChR modulation by endogenous and furan-based ligands.

Comparative Analysis of Pro-Cognitive Effects

Here, we compare the performance of notable furan-based nAChR modulators with each other and against established cognitive enhancers in preclinical and clinical settings.

Featured Furan-Based Modulators
  • EVP-6124 (Encenicline): A selective α7 nAChR partial agonist.[10] It has undergone extensive clinical investigation for cognitive impairment in Alzheimer's disease and schizophrenia.[11][12][13] Preclinical studies demonstrated its ability to restore memory function.[14]

  • 3-furan-2-yl-N-p-tolyl-acrylamide (PAM-2): A positive allosteric modulator of α7 nAChRs.[15] Preclinical research indicates that PAM-2 enhances memory processes and can reverse cognitive deficits in animal models.[16][17][18]

  • AQW051: A potent and selective α7 nAChR partial agonist.[19][20] It has shown pro-cognitive effects in various rodent models and has been evaluated in Phase I clinical trials.[19][21][22]

Alternative/Standard Cognitive Enhancers
  • Donepezil: An acetylcholinesterase inhibitor (AChEI) that increases the synaptic availability of acetylcholine. It is a first-line treatment for Alzheimer's disease and serves as a common benchmark in cognitive drug development.[3][14][23][24][25]

  • Selective α4β2 nAChR Agonists (e.g., ABT-418, ABT-089): These compounds target the other major nAChR subtype involved in cognition and provide a point of comparison for the selectivity and efficacy of α7-targeting agents.[5][26]

Performance Data Summary

The following table summarizes key experimental data from preclinical studies, allowing for a direct comparison of the pro-cognitive efficacy of these compounds.

CompoundTarget/MechanismAnimal ModelBehavioral AssayKey FindingReference
EVP-6124 α7 nAChR Partial AgonistRat (scopolamine-induced deficit)Memory TasksReversed memory loss and improved memory function.
PAM-2 α7 nAChR PAMRat (scopolamine-induced deficit)Novel Object RecognitionReversed scopolamine-induced cognitive deficit.[27]
PAM-2 MousePassive AvoidanceImproved memory acquisition and consolidation.[15][18]
AQW051 α7 nAChR Partial AgonistMouseNovel Object RecognitionFacilitated learning and memory performance.[19][20][21]
AQW051 Aged RatMorris Water MazeImproved learning and memory performance.[19][20][21]
Donepezil AChE InhibitorRat (delay-induced deficit)Novel Object RecognitionEffectively reversed memory deficit.[1][7]
PNU-282987 α7 nAChR AgonistRat (delay-induced deficit)Novel Object RecognitionEnhanced recognition memory at 10 mg/kg.[1]
RJR-2403 α4β2 nAChR AgonistRat (delay-induced deficit)Novel Object RecognitionEnhanced recognition memory at 0.1 mg/kg.[1]
Clinical Insights

While preclinical data is promising, translation to clinical efficacy is the ultimate goal.

  • EVP-6124 (Encenicline) showed statistically significant positive effects on cognition in a Phase 2b trial for Alzheimer's disease.[11] It also met its primary endpoint for improving cognition in a Phase 2 trial for schizophrenia.[12] However, subsequent Phase 3 trials in schizophrenia did not show a statistically significant difference from placebo.[13]

  • AQW051 was found to be generally safe and well-tolerated in Phase I studies with healthy young and elderly subjects.[19][20][21] A proof-of-concept study was designed to assess its cognitive effects in patients with schizophrenia.[28]

Experimental Protocols for Pro-Cognitive Validation

The trustworthiness of any claim regarding a compound's pro-cognitive effects rests on the rigor of the experimental protocols used for validation. Below are detailed, step-by-step methodologies for key behavioral and neurochemical assays.

Novel Object Recognition (NOR) Test

The NOR test is a widely used assay to evaluate recognition memory in rodents.[29] It leverages the innate tendency of rodents to explore novel objects more than familiar ones.

NOR_Workflow cluster_Day1 cluster_Day2_Train cluster_Day2_Test cluster_Analysis Day1 Day 1: Habituation Day2_Train Day 2: Training (T1) Day1->Day2_Train 24h D1_Step1 Place mouse in empty open-field arena. Day2_Test Day 2: Testing (T2) Day2_Train->Day2_Test Retention Interval (e.g., 1h or 24h) T1_Step1 Place two identical objects in the arena. Analysis Data Analysis Day2_Test->Analysis T2_Step1 Replace one object with a novel object. A_Step1 Measure time spent exploring each object (t_novel, t_familiar). D1_Step2 Allow free exploration (5-10 min). D1_Step1->D1_Step2 T1_Step2 Allow mouse to explore (5-10 min). T1_Step1->T1_Step2 T2_Step2 Allow mouse to explore (5 min). T2_Step1->T2_Step2 A_Step2 Calculate Discrimination Index: DI = (t_novel - t_familiar) / (t_novel + t_familiar)

Caption: Workflow for the Novel Object Recognition (NOR) Test.

Step-by-Step Protocol:

  • Habituation (Day 1):

    • Rationale: To acclimate the animal to the testing arena and reduce anxiety-related behaviors that could interfere with cognitive performance.[29]

    • Procedure: Place the mouse into the empty testing arena (e.g., a 40x40 cm open box) and allow it to explore freely for 5-10 minutes.[30][31]

  • Training/Acquisition (Day 2, T1):

    • Rationale: To allow the animal to learn and encode the memory of two identical objects.

    • Procedure: Place two identical objects in opposite corners of the arena. Place the mouse in the center of the arena and allow it to explore for a set period (e.g., 10 minutes).[30] Ensure the animal explores both objects for a minimum cumulative time (e.g., 20 seconds) to confirm sufficient object interaction.[29][32]

  • Testing/Retrieval (Day 2, T2):

    • Rationale: To assess the animal's ability to discriminate between the familiar and a novel object, which serves as a proxy for recognition memory.

    • Procedure: After a specific retention interval (e.g., 1 hour for short-term or 24 hours for long-term memory), return the mouse to the arena where one of the original objects has been replaced by a novel object.[31] Record the exploration time for each object over a 5-minute period.[31]

  • Data Analysis:

    • Rationale: To quantify memory performance. A positive discrimination index (DI) indicates that the animal remembers the familiar object and preferentially explores the novel one.

    • Calculation: Calculate the Discrimination Index as: DI = (Time exploring novel - Time exploring familiar) / (Total exploration time). A higher DI indicates better recognition memory.[30]

Morris Water Maze (MWM)

The MWM is a classic behavioral test for evaluating hippocampus-dependent spatial learning and memory.[33][34][35] It requires the animal to use distal visual cues to locate a hidden escape platform in a pool of opaque water.[34][36]

Step-by-Step Protocol:

  • Apparatus: A large circular pool (e.g., 90-120 cm diameter) filled with water made opaque with non-toxic paint.[33][36] A small escape platform is submerged just below the water's surface in one of the four quadrants.[33]

  • Acquisition Training (Days 1-5):

    • Rationale: To train the animal to find the hidden platform using spatial cues from the surrounding environment.

    • Procedure: Conduct 4 trials per day. For each trial, gently place the mouse in the water facing the pool wall at one of four randomized start positions. Allow the mouse to swim and find the platform. If it fails to find it within 60-90 seconds, guide it to the platform. Allow the mouse to remain on the platform for 15-20 seconds.[36]

  • Probe Trial (Day 6):

    • Rationale: To assess spatial reference memory after the learning phase.

    • Procedure: Remove the platform from the pool and allow the mouse to swim freely for 60 seconds.[33] Track the mouse's swim path.

  • Data Analysis:

    • Acquisition Phase: The primary measure is escape latency (time to find the platform).[33] A decrease in escape latency across training days indicates learning.

    • Probe Trial: Key measures include the time spent in the target quadrant (where the platform was located) and the number of crossings over the former platform location. A significant preference for the target quadrant indicates robust spatial memory.[34]

In Vivo Microdialysis for Acetylcholine Measurement

This neurochemical technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of a freely moving animal, providing a powerful link between drug action and neurochemical changes.[37][38]

Microdialysis_Workflow Surgery Stereotaxic Surgery: Implant guide cannula. Recovery Post-operative Recovery (1 week) Surgery->Recovery Probe Insert microdialysis probe into guide cannula. Recovery->Probe Perfusion Perfuse with artificial CSF (aCSF) at a slow flow rate (e.g., 2 µL/min). Probe->Perfusion Collection Collect dialysate samples at regular intervals (e.g., every 20 min). Perfusion->Collection Analysis Analyze ACh concentration using HPLC-ECD. Collection->Analysis

Caption: Workflow for in vivo microdialysis.

Step-by-Step Protocol:

  • Surgical Implantation:

    • Rationale: To precisely place a guide cannula over the brain region of interest (e.g., hippocampus or prefrontal cortex).

    • Procedure: Under anesthesia, use a stereotaxic frame to surgically implant a guide cannula and secure it to the skull. Allow the animal to recover for several days.

  • Probe Insertion and Perfusion:

    • Rationale: The microdialysis probe has a semi-permeable membrane that allows neurotransmitters from the extracellular fluid to diffuse into a perfusion solution.[37]

    • Procedure: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with a physiological solution (e.g., Ringer's solution or artificial cerebrospinal fluid) containing an acetylcholinesterase inhibitor (like neostigmine or eserine) to prevent ACh degradation.[37][39][40]

  • Sample Collection and Drug Administration:

    • Rationale: To establish a stable baseline of ACh levels before administering the test compound.

    • Procedure: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a baseline. Administer the furan-based modulator (or vehicle control) and continue collecting samples to measure drug-induced changes in ACh efflux.

  • Analysis:

    • Rationale: To quantify the concentration of acetylcholine in the collected samples.

    • Procedure: Use a highly sensitive analytical method, typically High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), to measure ACh concentrations in the dialysate.[39][40]

Conclusion and Future Directions

Furan-based compounds represent a versatile chemical class for the development of novel nAChR modulators. Preclinical evidence strongly supports the pro-cognitive potential of α7 nAChR partial agonists (EVP-6124, AQW051) and PAMs (PAM-2).[19] These compounds have demonstrated efficacy in reversing cognitive deficits in validated animal models, often through mechanisms that enhance cholinergic signaling and downstream pathways.

However, the translation of these findings into clinical success has been challenging, as evidenced by the mixed results of EVP-6124's Phase 3 trials.[13] This underscores the complexity of treating cognitive disorders and highlights the need for continued research.

Future efforts should focus on:

  • Optimizing Pharmacological Profiles: Developing compounds with improved selectivity, bioavailability, and safety profiles. The PAM mechanism remains particularly attractive for its potential to offer a more nuanced modulation of the cholinergic system.[8]

  • Exploring Combination Therapies: Investigating the synergistic effects of nAChR modulators with other therapeutic classes, such as AChEIs, as suggested by early preclinical work with EVP-6124 and donepezil.[14]

  • Improving Translational Models: Refining animal models to better predict clinical efficacy and identifying biomarkers that can track target engagement and pro-cognitive effects in human subjects.

By leveraging the rigorous validation methodologies outlined in this guide, researchers can continue to advance the development of furan-based nAChR modulators, bringing us closer to novel and effective treatments for cognitive impairment.

References

  • EnVivo Pharmaceuticals Presents Additional EVP-6124 Phase 2b Clinical Trial Results at the Clinical Trials on Alzheimer's Disease (CTAD) Meeting. (2012). Fierce Biotech. [Link]

  • Lueptow, L. M. (2017). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. Journal of Visualized Experiments, (126), 55718. [Link]

  • Encenicline. (2016). ALZFORUM. [Link]

  • Den-Xuan, L., et al. (2014). Novel Object Recognition for Studying Memory in Mice. Bio-protocol, 4(19), e1277. [Link]

  • Targowska-Duda, K. M., et al. (2016). The positive allosteric modulator of α7 nicotinic acetylcholine receptors, 3-furan-2-yl-N-p-tolyl-acrylamide, enhances memory processes and stimulates ERK1/2 phosphorylation in mice. Behavioural Brain Research, 302, 142-151. [Link]

  • Preskorn, S. H., et al. (2014). Normalizing effects of EVP-6124, an α-7 nicotinic partial agonist, on event-related potentials and cognition: a proof of concept, randomized trial in patients with schizophrenia. Journal of Psychiatric Practice, 20(1), 12-24. [Link]

  • Barnhart, C. D., et al. (2015). Using the Morris Water Maze to Assess Spatial Learning and Memory in Weanling Mice. PLoS ONE, 10(4), e0124521. [Link]

  • Wesołowska, A., et al. (2015). Pro-cognitive activity in rats of 3-furan-2-yl-N-p-tolyl-acrylamide, a positive allosteric modulator of the α7 nicotinic acetylcholine receptor. British Journal of Pharmacology, 172(22), 5238-5253. [Link]

  • Keefe, R. S. E., et al. (2016). TWO GLOBAL PHASE III TRIALS OF ENCENICLINE FOR COGNITIVE IMPAIRMENT IN CHRONIC SCHIZOPHRENIA PATIENTS: RED FLAGS AND LESSONS LEARNED. Schizophrenia Bulletin, 42(Suppl 1), S219. [Link]

  • Feuerbach, D., et al. (2015). AQW051, a novel, potent and selective α7 nicotinic ACh receptor partial agonist: pharmacological characterization and phase I evaluation. British Journal of Pharmacology, 172(5), 1326-1339. [Link]

  • Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature Protocols, 1(2), 848-858. [Link]

  • Tsuchiya, M., et al. (2021). In Vivo Monitoring of Acetylcholine Release from Nerve Endings in Salivary Gland. Biology, 10(4), 351. [Link]

  • Teles-Grilo Ruivo, L. M., & Mellor, J. R. (2023). How can I measure brain acetylcholine levels in vivo? Advantages and caveats of commonly used approaches. Journal of Neuroscience Methods, 399, 109968. [Link]

  • EnVivo Pharmaceuticals Announces Neuropharmacology Publication, Confirms Novel Mechanism of Action of Lead Program EVP-6124. (2011). FirstWord Pharma. [Link]

  • Feuerbach, D., et al. (2015). AQW051, a novel, potent and selective α7 nicotinic ACh receptor partial agonist: pharmacological characterization and phase I evaluation. British Journal of Pharmacology, 172(5), 1326-1339. [Link]

  • Wnorowski, A., et al. (2017). 3-Furan-2-yl-N-p-tolyl-acrylamide, a positive allosteric modulator of the α7 nicotinic receptor, reverses schizophrenia-like cognitive and social deficits in rats. Neuropharmacology, 113(Pt A), 188-197. [Link]

  • Experimental protocol for novel object recognition testing. (n.d.). ResearchGate. [Link]

  • Mao, X. (n.d.). Novel object recognition test. SlidePlayer. [Link]

  • Lorente-Picón, M., et al. (2023). Novel Object Recognition Test for mice. protocols.io. [Link]

  • Targowska-Duda, K. M., et al. (2016). The positive allosteric modulator of α7 nicotinic acetylcholine receptors, 3-furan-2-yl-N-p-tolyl-acrylamide, enhances memory processes and stimulates ERK1/2 phosphorylation in mice. Behavioural Brain Research, 302, 142-151. [Link]

  • Tsuchiya, M., et al. (2021). In Vivo Monitoring of Acetylcholine Release from Nerve Endings in Salivary Gland. Semantic Scholar. [Link]

  • Feuerbach, D., et al. (2014). AQW051, a novel, potent and selective nicotinic acetylcholine receptor α7 partial agonist: Pharmacological characterisation and Phase I evaluation in healthy subjects. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Morris Water Maze. (n.d.). Maze Engineers. [Link]

  • Understanding the Morris Water Maze in Neuroscience. (2025). Noldus. [Link]

  • AQW051, a novel, potent and selective α7 nicotinic ACh receptor partial agonist: pharmacological characterization and phase I evaluation. (2015). ResearchGate. [Link]

  • Pro-cognitive activity in rats of 3-furan-2-yl-N-p-tolyl-acrylamide, a positive allosteric modulator of the α7 nicotinic acetylcholine receptor. (2015). ResearchGate. [Link]

  • A Field-Based Adaptation of the Classic Morris Water Maze to Assess Learning and Memory in a Free-Living Animal. (n.d.). JoVE. [Link]

  • Sarter, M., & Parikh, V. (2005). Regulation of cortical acetylcholine release: insights from in vivo microdialysis studies. Neuroscience & Biobehavioral Reviews, 29(3), 437-450. [Link]

  • Effect of AQW051 on Cognitive Function in Patients With Chronic Stable Schizophrenia. (2020). ClinicalTrials.gov. [Link]

  • Imaging in vivo acetylcholine release in the peripheral nervous system with a fluorescent nanosensor. (2019). PNAS. [Link]

  • Potter, A. S., & Newhouse, P. A. (2008). NEURONAL NICOTINIC RECEPTOR AGONISTS FOR THE TREATMENT OF ATTENTION-DEFICIT/HYPERACTIVITY DISORDER: FOCUS ON COGNITION. CNS & Neurological Disorders - Drug Targets, 7(2), 159-168. [Link]

  • McLean, S. L., et al. (2016). Nicotinic α7 and α4β2 agonists enhance the formation and retrieval of recognition memory: Potential mechanisms for cognitive performance enhancement in neurological and psychiatric disorders. Behavioural Brain Research, 302, 73-80. [Link]

  • Gado, F., et al. (2024). A Systematic Review on Drugs Acting as Nicotinic Acetylcholine Receptor Agonists in the Treatment of Dementia. International Journal of Molecular Sciences, 25(3), 1595. [Link]

  • Mura, E., et al. (2006). Donepezil modulates nicotinic receptors of substantia nigra dopaminergic neurones. British Journal of Pharmacology, 147(4), 396-403. [Link]

  • Manetti, D., et al. (2023). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. International Journal of Molecular Sciences, 24(3), 2568. [Link]

  • Guidotti, A., et al. (2013). Selective α4β2 Nicotinic Acetylcholine Receptor Agonists Target Epigenetic Mechanisms in Cortical GABAergic Neurons. Neuropsychopharmacology, 38(5), 843-853. [Link]

  • McLean, S. L., et al. (2015). Nicotinic α7 and α4β2 agonists enhance the formation and retrieval of recognition memory: potential mechanisms for cognitive performance enhancement in neurological and psychiatric disorders. ePrints Soton. [Link]

  • Er, M., & Sakarya, S. (2024). Comparison of In Silico AChE Inhibitory Potentials of Some Donepezil Analogues. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • El-Gamal, M. I., et al. (2023). Donepezil-based rational design of N-substituted quinazolinthioacetamide candidates as potential acetylcholine esterase inhibitors for the treatment of Alzheimer's disease: in vitro and in vivo studies. RSC Medicinal Chemistry. [Link]

  • Haider, S., et al. (2016). A comparative study showing greater effects of Curcumin compared to Donepezil on memory function in rats. Pharmacology, Biochemistry and Behavior, 150, 63-71. [Link]

  • Wu, J., et al. (2019). An allosteric binding site of the α7 nicotinic acetylcholine receptor revealed in a humanized ... Journal of Biological Chemistry, 294(12), 4579-4591. [Link]

  • Characterization of novel type I positive allosteric modulators of the a7 nicotinic acetylcholine receptor. (n.d.). NEUROFIT. [Link]

  • Bagdas, D., et al. (2016). The α7 nicotinic receptor dual allosteric agonist and positive allosteric modulator GAT107 reverses nociception in mouse models of inflammatory and neuropathic pain. British Journal of Pharmacology, 173(17), 2656-2670. [Link]

Sources

Validation

A Comparative Guide to the Synthesis of 3-Aryl-3-(furan-2-yl)propanoic Acids via Acid-Catalyzed Hydroarylation

Introduction: The Significance of the 3-Aryl-3-(furan-2-yl)propanoic Acid Scaffold The 3-aryl-3-(furan-2-yl)propanoic acid framework represents a molecule of significant interest to researchers in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 3-Aryl-3-(furan-2-yl)propanoic Acid Scaffold

The 3-aryl-3-(furan-2-yl)propanoic acid framework represents a molecule of significant interest to researchers in medicinal chemistry and drug development. The furan moiety, derivable from biomass sources like furfural, serves as a versatile bioisostere for other aromatic rings and is a key component in numerous pharmaceuticals.[1][2] The combination of a furan ring, a flexible propanoic acid chain, and a variable aryl group creates a scaffold with tunable physicochemical properties, making it a promising starting point for the synthesis of novel bioactive compounds. Recent studies have highlighted the antimicrobial activity of these derivatives against pathogenic fungi and bacteria, such as Candida albicans, Escherichia coli, and Staphylococcus aureus, further cementing their relevance in modern pharmaceutical research.[1][2][3]

This guide provides an in-depth analysis of a robust and recently developed protocol for synthesizing these valuable compounds. Rather than a simple recitation of steps, we will dissect the strategic choices within the protocol, compare the performance of different catalytic systems, and provide the detailed experimental procedures necessary for successful replication in a research setting.

Synthetic Strategy: A Two-Step Approach from Furfural Derivatives

The most direct and well-documented route to 3-aryl-3-(furan-2-yl)propanoic acids involves a two-step sequence. First, a Knoevenagel-type condensation is employed to create a key intermediate, 3-(furan-2-yl)propenoic acid. This is followed by a Friedel-Crafts-type hydroarylation of the carbon-carbon double bond, which introduces the desired aryl moiety at the C3 position.

This approach is advantageous as it begins with readily available starting materials, such as furan-2-carbaldehyde (furfural), and allows for significant diversity in the final product through the choice of the arene in the second step.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Hydroarylation Furfural Furan-2-carbaldehyde PropenoicAcid 3-(Furan-2-yl)propenoic Acid Furfural->PropenoicAcid Condensation MalonicAcid Malonic Acid MalonicAcid->PropenoicAcid FinalProduct 3-Aryl-3-(furan-2-yl)propanoic Acid PropenoicAcid->FinalProduct Acid-Catalyzed Hydroarylation Arene Arene (e.g., Benzene) Arene->FinalProduct

Caption: Overall synthetic workflow.

Protocol I: Synthesis of the Precursor, 3-(Furan-2-yl)propenoic Acid

The synthesis of the α,β-unsaturated acid intermediate is a foundational step. This procedure utilizes a condensation reaction between an appropriate furan-2-carbaldehyde and malonic acid.

Detailed Experimental Protocol:
  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser, combine the furan-2-carbaldehyde derivative (1.0 eq), malonic acid (1.1 eq), and a suitable solvent such as pyridine.

  • Initiation: Add a catalytic amount of a base, like piperidine (0.1 eq), to the mixture.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, the reaction mixture is poured into an excess of cold water.

  • Acidification: Acidify the aqueous mixture with concentrated hydrochloric acid (HCl) until a precipitate forms.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water to remove any residual pyridine and salts, and dry under vacuum.

This general procedure, adapted from established methods, reliably produces the necessary propenoic acid precursor for the subsequent hydroarylation step.[1]

Protocol II: Acid-Catalyzed Hydroarylation to Yield 3-Aryl-3-(furan-2-yl)propanoic Acid

The core of the synthesis is the addition of an arene across the double bond of the propenoic acid. This reaction is effectively a Friedel-Crafts alkylation where the electrophile is a carbocation generated from the precursor. The success and efficiency of this step are critically dependent on the choice of acid catalyst. Here, we compare the performance of a potent Brønsted superacid, Triflic acid (TfOH), against two common Lewis acids, Aluminum Chloride (AlCl₃) and Aluminum Bromide (AlBr₃).

Mechanism of Action: The Role of Superelectrophilic Activation

The reaction proceeds through the generation of a highly reactive electrophilic species.[1][2] In the presence of a strong acid, the starting propenoic acid undergoes O,C-diprotonation. Protonation of the carbonyl oxygen and the furan ring enhances the electrophilicity of the double bond, facilitating the nucleophilic attack by the arene. This "superelectrophilic activation" is key to driving the reaction forward.[1]

G Start 3-(Furan-2-yl)propenoic Acid Protonation O,C-Diprotonation (Superelectrophilic Activation) Start->Protonation H+ (TfOH) Intermediate Reactive Cationic Intermediate Protonation->Intermediate Addition Nucleophilic Attack Intermediate->Addition Arene Arene (Nucleophile) Arene->Addition Deprotonation Deprotonation / Rearomatization Addition->Deprotonation Product 3-Aryl-3-(furan-2-yl)propanoic Acid Deprotonation->Product

Caption: Plausible hydroarylation reaction mechanism.

General Experimental Protocol (Hydroarylation):
  • Reagent Setup: To a stirred mixture of 3-(furan-2-yl)propenoic acid (1.0 eq), the desired arene (used in excess, often as a co-solvent), and a chlorinated solvent like dichloromethane (CH₂Cl₂) in a flask, cool the contents to 0 °C in an ice bath.

  • Catalyst Addition: Slowly add the acid catalyst (e.g., TfOH, AlCl₃, or AlBr₃) to the cooled mixture. The amount and handling will vary depending on the catalyst's reactivity and physical state.

  • Reaction: Stir the reaction mixture at the specified temperature (e.g., 0 °C or room temperature) for the designated time (typically 1-2 hours). Monitor the reaction by TLC.

  • Quenching: Carefully pour the reaction mixture into a beaker containing ice water to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with an organic solvent (e.g., chloroform or ethyl acetate) three times.

  • Washing & Drying: Combine the organic extracts, wash with water and then with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Remove the solvent under reduced pressure. The resulting crude product is then purified, typically by column chromatography on silica gel, to yield the pure 3-aryl-3-(furan-2-yl)propanoic acid.

Performance Comparison: Brønsted vs. Lewis Acid Catalysis

The choice of acid catalyst has a profound impact on the reaction's efficiency. Experimental data from the synthesis of 3-(furan-2-yl)-3-phenylpropanoic acid from 3-(furan-2-yl)propenoic acid and benzene provides a clear comparison.[1]

CatalystCatalyst TypeTemperature (°C)Time (h)Yield (%)
TfOH Brønsted Superacid0233%
AlBr₃ Lewis Acid20152%
AlCl₃ Lewis Acid20165%
Analysis and Field Insights:
  • Yield Efficiency: The data clearly indicates that for the reaction with benzene, the Lewis acids outperform the Brønsted superacid under the tested conditions. Aluminum chloride (AlCl₃) provided the highest yield of 65%.[1]

  • Causality Behind Performance: While TfOH is a powerful proton source for activating the substrate, its highly corrosive nature and potential to promote side reactions or polymerization can lead to lower isolated yields of the desired product. Lewis acids like AlCl₃ and AlBr₃ coordinate to the carbonyl oxygen, effectively polarizing the C=C bond and generating the necessary electrophilic character for the Friedel-Crafts reaction to proceed, apparently with fewer competing pathways in this specific transformation.

  • Operational Considerations:

    • Triflic Acid (TfOH): Is a liquid that is easy to dispense but is extremely corrosive and moisture-sensitive. Reactions are often run at lower temperatures to control its high reactivity.

    • Aluminum Halides (AlCl₃, AlBr₃): Are solids that are highly hygroscopic and must be handled under an inert atmosphere. They can be more challenging to dose accurately on a small scale. However, the reactions often proceed efficiently at room temperature.

References

  • Kalyaev, M. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. [Link]

  • Kalyaev, M. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. ResearchGate. [Link]

  • Kalyaev, M. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PubMed. [Link]

Sources

Comparative

A Comparative Guide to the Thermal Stability of Furan-Based Polymers

The increasing demand for sustainable materials has propelled furan-based polymers, derived from renewable biomass, to the forefront of polymer science. For researchers, scientists, and professionals in drug development,...

Author: BenchChem Technical Support Team. Date: March 2026

The increasing demand for sustainable materials has propelled furan-based polymers, derived from renewable biomass, to the forefront of polymer science. For researchers, scientists, and professionals in drug development, understanding the thermal stability of these novel materials is paramount for their application in processes that involve heat, such as melt processing, sterilization, and long-term storage. This guide provides an in-depth comparative analysis of the thermal stability of various furan-based polymers, contrasting them with their petroleum-based counterparts and providing the underlying scientific principles and experimental data.

The Significance of Thermal Stability in Polymer Applications

Thermal stability is a critical performance metric for polymers, dictating the temperature range in which they can be processed and used without undergoing irreversible chemical degradation. Key parameters used to evaluate thermal stability include the onset of decomposition temperature (often reported as Td5%, the temperature at which 5% weight loss occurs), the temperature of maximum degradation rate (Tmax), the glass transition temperature (Tg), and the amount of residual char at elevated temperatures. A high thermal stability is desirable for applications requiring high-temperature processing or use in thermally demanding environments.

Experimental Assessment of Thermal Stability

To objectively compare the thermal performance of furan-based polymers, standardized analytical techniques are employed. This section outlines the methodologies for the most common techniques: Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Dynamic Mechanical Analysis (DMA).

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the thermal stability of polymers by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere.

Experimental Protocol: Thermogravimetric Analysis (TGA)

  • Sample Preparation: Ensure the polymer sample is dry and free of solvents. A typical sample mass of 5-10 mg is used.

  • Instrument Setup: Place the accurately weighed sample in a tared TGA pan (e.g., alumina or platinum).

  • Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a constant flow rate to prevent oxidative degradation.

  • Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 600-800 °C) at a controlled heating rate, commonly 10 °C/min.

  • Data Analysis: The resulting thermogram (mass vs. temperature) is analyzed to determine the Td5%, Tmax, and char yield.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation Dry Dry Polymer Sample Weigh Weigh 5-10 mg Dry->Weigh Load Load Sample into TGA Weigh->Load Heat Heat at 10°C/min under N2 Load->Heat Record Record Mass Loss Heat->Record Thermogram Generate Thermogram Record->Thermogram Determine Determine Td5%, Tmax, Char Yield Thermogram->Determine DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation Sample Weigh 5-10 mg Sample Seal Seal in Aluminum Pan Sample->Seal Load Load Sample and Reference Seal->Load Cycle Heat-Cool-Heat Cycle (10°C/min) Load->Cycle Record Record Heat Flow Cycle->Record Thermogram Generate DSC Curve Record->Thermogram Determine Determine Tg, Tm, Tc Thermogram->Determine

Experimental workflow for Differential Scanning Calorimetry (DSC).

Dynamic Mechanical Analysis (DMA)

DMA is a highly sensitive technique that measures the mechanical properties of a material as a function of temperature, time, and frequency. It provides information on the storage modulus (E', a measure of stiffness), loss modulus (E'', a measure of energy dissipation), and tan delta (the ratio of loss to storage modulus), which can be used to determine the Tg.

Experimental Protocol: Dynamic Mechanical Analysis (DMA)

  • Sample Preparation: A rectangular film or bar of the polymer with defined dimensions is prepared.

  • Instrument Setup: The sample is clamped in the DMA instrument.

  • Testing Conditions: A sinusoidal stress or strain is applied to the sample at a constant frequency (e.g., 1 Hz) while the temperature is ramped at a controlled rate (e.g., 3 °C/min).

  • Data Analysis: The storage modulus, loss modulus, and tan delta are plotted against temperature. The peak of the tan delta curve is often taken as the Tg.

DMA_Workflow cluster_prep Sample Preparation cluster_analysis DMA Analysis cluster_data Data Interpretation Prepare Prepare Rectangular Sample Clamp Clamp Sample in DMA Prepare->Clamp Apply Apply Oscillatory Strain (1 Hz) Clamp->Apply Ramp Ramp Temperature (3°C/min) Apply->Ramp Record Record Moduli and Tan Delta Ramp->Record Plot Plot E', E'', Tan Delta vs. Temp Record->Plot Determine Determine Tg from Tan Delta Peak Plot->Determine

Experimental workflow for Dynamic Mechanical Analysis (DMA).

Comparative Thermal Stability Data

The following tables summarize the key thermal properties of various furan-based polymers and their conventional petroleum-based counterparts, as determined by the experimental methods described above.

Table 1: Thermal Decomposition Characteristics of Furan-Based Polyesters and Their Analogues

PolymerMonomer(s)Td5% (°C)Tmax (°C)Char Yield (%)
Furan-Based Polyesters
Poly(ethylene furanoate) (PEF)2,5-Furandicarboxylic acid, Ethylene glycol~325-350~438Variable
Poly(propylene furanoate) (PPF)2,5-Furandicarboxylic acid, 1,3-propanediol~350--
Poly(butylene furanoate) (PBF)2,5-Furandicarboxylic acid, 1,4-butanediol~312-333--
Petroleum-Based Polyesters
Poly(ethylene terephthalate) (PET)Terephthalic acid, Ethylene glycol~390-Low

Note: Values can vary depending on molecular weight, purity, and experimental conditions.

Table 2: Glass Transition Temperatures of Furan-Based Polymers and Their Analogues

PolymerTg (°C)
Furan-Based Polymers
Poly(ethylene furanoate) (PEF)~85-95
Furan-based polyamidesUp to 280
Furan-based polyimides>296
Furan-based epoxy resinsVariable (e.g., 80-156)
Petroleum-Based Polymers
Poly(ethylene terephthalate) (PET)~75
Aromatic polyamides (e.g., Kevlar)>300
Conventional polyimides (e.g., PMR-15)>300
BPA-based epoxy resinsVariable (e.g., 124-237)

In-Depth Analysis of Thermal Performance

Furan-Based Polyesters: A Promising Alternative to PET

Poly(ethylene furanoate) (PEF) is the most studied furan-based polyester and serves as a direct bio-based alternative to poly(ethylene terephthalate) (PET). While PEF generally exhibits a slightly lower onset of thermal degradation compared to PET, its thermal stability is still substantial, with decomposition starting above 325 °C. [1]The key difference lies in the aromatic ring: the furan ring in PEF is less thermally stable than the benzene ring in PET. However, the suppressed flipping motion of the furan ring compared to the phenyl ring in PET leads to a higher glass transition temperature for PEF (~85-95 °C vs. ~75 °C for PET). [2][3]This higher Tg translates to better dimensional stability at elevated temperatures.

Furan-Based Polyamides: High-Temperature Performance

Furan-based polyamides, synthesized from 2,5-furandicarboxylic acid (FDCA), exhibit excellent thermal stability, with maximum degradation temperatures of 350 °C or higher. [4]Their glass transition temperatures can be quite high, reaching up to 280 °C, which is higher than aliphatic polyamides but slightly lower than fully aromatic polyamides like Kevlar. [4][5]The thermal stability of these polyamides is influenced by the length of the aliphatic diamine chain; shorter chains lead to higher Tg values. [4]The incorporation of the rigid furan ring contributes significantly to their high thermal performance.

Furan-Based Polyimides: Exceptional Thermal Resistance

Bio-based polyimides synthesized from furan-derived diamines demonstrate exceptional thermal stability, with 5% weight loss temperatures exceeding 425 °C and char yields ranging from 54% to 60%. [4][6]These properties are comparable to some conventional high-performance polyimides. The rigid structure of the furan ring and the imide linkages contribute to their outstanding thermal resistance, making them suitable for high-temperature applications. [4][7]

Furan-Based Epoxy Resins: High Char Yield and Tunable Properties

Furan-based epoxy resins are a promising class of thermosets with excellent thermal stability and a noteworthy characteristic of high char yield upon thermal decomposition. [8][9]This high char yield is advantageous in applications requiring fire resistance, as the char layer acts as an insulating barrier. [8]The thermal properties of furan-based epoxies can be tailored by the choice of curing agent and the specific structure of the furan-based epoxy monomer. Studies have shown that furan-based epoxy systems can exhibit glass transition temperatures comparable to or even higher than their bisphenol A (BPA)-based counterparts.

Mechanistic Insights into Thermal Degradation

The thermal degradation of furan-based polymers proceeds through complex multi-step pathways. For furan-based polyesters, the initial degradation is often associated with the cleavage of the ester linkages. In furan-based epoxy resins, the decomposition can occur in distinct stages, involving the initial loss of volatile components followed by the breakdown of the crosslinked network and the formation of a stable char. [9]The presence of the furan ring is known to promote char formation, which contributes to the flame retardancy of these materials. [8]

Enhancing Thermal Stability

The thermal stability of furan-based polymers can be further enhanced through several strategies:

  • Copolymerization: Introducing comonomers with higher thermal stability, such as those containing aromatic structures, can improve the overall thermal resistance of the resulting copolymer. [6]* Crosslinking: Increasing the crosslink density in thermosetting furan-based polymers restricts polymer chain mobility and enhances thermal stability. [6]* Nanocomposites: The incorporation of nanofillers like silica, clay, or carbon nanotubes can significantly improve the thermal stability of the polymer matrix. [6]

Conclusion: A Bright Future for Furan-Based Polymers

Furan-based polymers represent a viable and sustainable alternative to many petroleum-based plastics, offering a compelling combination of renewability and high performance. Their thermal stability, while varying depending on the specific polymer class, is generally high, making them suitable for a wide range of applications, including those in demanding fields like drug development and advanced materials. The ability to tune their thermal properties through chemical modification and compounding further enhances their versatility. As research and development in this area continue to advance, furan-based polymers are poised to play an increasingly significant role in the transition to a more sustainable and circular economy.

References

  • INVESTIGATING THE THERMAL DECOMPOSITION AND CHAR FORMATION IN A FURAN-BASED EPOXY THERMOSET FOR CARBON/CARBON COMPOSITES - Rowan University. [Link]

  • Burgess, S. K., Leisen, J. E., Kraftschik, B. E., Mubarak, C. R., Kriegel, R. M., & Koros, W. J. (2014). Chain Mobility, Thermal, and Mechanical Properties of Poly(ethylene furanoate) Compared to Poly(ethylene terephthalate). Macromolecules, 47(4), 1383–1391. [Link]

  • Synthesis and Characterization of Partial Biobased Furan Polyamides - DTIC. [Link]

  • Cureton, W. C., Phillips, B. S., & Siochi, E. J. (2017). The effect of furan molecular units on the glass transition and thermal degradation temperatures of polyamides. Journal of Applied Polymer Science, 134(44), 45514. [Link]

  • The effect of furan molecular units on the glass transition and thermal degradation temperatures of polyamides: ARTICLE | Request PDF - ResearchGate. [Link]

  • Preparation, Thermal Stability, and Preliminary Gas Separation Performance of Furan-Based Bio-Polyimide Films - MDPI. [Link]

  • Biobased Polyamides: A Journey from the Biomass Towards Cutting Edge Materials - MDPI. [Link]

  • When Bio is Better: Amorphous and Semi-Crystalline Thermal High-Performance Bio-Based Polyamides - Research Communities. [Link]

  • Tuning the Properties of Furandicarboxylic Acid-Based Polyesters with Copolymerization: A Review - PMC. [Link]

  • Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00189F. [Link]

  • Biobased Copolyamides 56/66: Synthesis, Characterization and Crystallization Kinetics - PMC. [Link]

  • Towards High Molecular Weight Furan-Based Polyesters: Solid State Polymerization Study of Bio-Based Poly(Propylene Furanoate) and Poly(Butylene Furanoate) - MDPI. [Link]

  • Bio-renewable furan-based poly(ester amide)s. [Link]

  • THE IMPACT OF TEMPERATURE ON FURAN RESIN AND BINDER STRUCTURE. [Link]

  • Synthesis of Furan-Based Diamine and Its Application in the Preparation of Bio-Based Polyimide - MDPI. [Link]

  • Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials | ACS Omega. [Link]

  • Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials - PMC. [Link]

  • Preparation and characterization of PMR-type polyimides from furan-based diamines. [Link]

  • Furan Derivatives: Plant-Based Monomers for Sustainable Polymers - Patsnap Eureka. [Link]

  • Thermal and combustion behavior of furan resin/silica nanocomposites - ResearchGate. [Link]

  • Synthesis and processing of a furan-based epoxy resin for high temperature applications. [Link]

  • Comparison of the two furan-based diols used in this study. A) Isolated... - ResearchGate. [Link]

  • Curing Kinetics of Bioderived Furan-Based Epoxy Resins: Study on the Effect of the Epoxy Monomer/Hardener Ratio - PMC. [Link]

  • Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials. [Link]

  • Enzymatic polymerization of furan-based polymers in biobased solvents - RSC Publishing. [Link]

Sources

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